molecular formula C56H42O12 B230904 Hopeaphenol CAS No. 17912-85-5

Hopeaphenol

Número de catálogo: B230904
Número CAS: 17912-85-5
Peso molecular: 906.9 g/mol
Clave InChI: YQQUILZPDYJDQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hopeaphenol is a natural stilbenoid and a resveratrol tetramer, demonstrating significantly higher biological activity than its monomeric counterpart in research models. Recent scientific investigations have highlighted its potential across diverse fields. In infectious disease research, this compound has been identified as a novel inhibitor of HIV transcription, effectively blocking viral reactivation from latent reservoirs by targeting both Protein Kinase C (PKC)/NF-κB signaling and Cyclin-dependent kinase 9 (CDK9) activity . In cardiovascular studies, this compound exhibits a potent protective effect against cardiac hypertrophy induced by pressure overload. Its cardioprotective mechanism is highly dependent on the direct activation of the AMPK signaling pathway, which in turn improves mitochondrial function and reduces reactive oxygen species (ROS), thereby alleviating heart failure . Furthermore, in plant science, this compound functions as an effective anti-virulence agent. It suppresses pathogenicity in bacteria like Pectobacterium atrosepticum and Pseudomonas syringae by modulating the master regulator FlhDC, thereby inhibiting bacterial motility and the secretion of macerating enzymes . Research also suggests it can regulate the innate immune response in brain endothelial cells by inhibiting the poly I:C-induced IFN-β/CXCL10 signaling axis . These multifaceted research applications make this compound a compelling compound for further investigation in immunology, cardiology, and microbiology.

Propiedades

Número CAS

17912-85-5

Fórmula molecular

C56H42O12

Peso molecular

906.9 g/mol

Nombre IUPAC

8,16-bis(4-hydroxyphenyl)-9-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

InChI

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H

Clave InChI

YQQUILZPDYJDQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

SMILES isomérico

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4C([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@H](C8=C(C=C(C=C8O)O)C9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

SMILES canónico

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Sinónimos

(-)-HOPEAPHENOL

Origen del producto

United States

Foundational & Exploratory

Hopeaphenol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant scientific interest due to its diverse and potent biological activities. First discovered in the mid-20th century, this complex stilbenoid is predominantly found in plant species of the Dipterocarpaceae family, as well as in grapevines and certain North African wines. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, it elucidates the molecular mechanisms underlying its key biological effects, including its antiviral, antioxidant, and cardioprotective properties, supported by quantitative data and detailed experimental protocols. The guide also features visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Discovery and Chemical Profile

This compound was first isolated in 1951 from the heartwood of Hopea odorata and Balanocarpus heimii, both belonging to the Dipterocarpaceae family.[1] Its complex chemical structure as a resveratrol tetramer was later elucidated in 1966.[1] this compound (Chemical Formula: C₅₆H₄₂O₁₂) is a polyphenolic compound composed of four resveratrol units. It exists as enantiomers, with (+)-hopeaphenol and (-)-hopeaphenol being isolated from different plant sources.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅₆H₄₂O₁₂[2][3]
Molar Mass 906.94 g/mol [2][4]
Appearance Light yellow or brown powder[3][5]
Melting Point >350°C[3]
Optical Rotation of (-)-hopeaphenol -313° (c 0.1, MeOH)[5]

Natural Sources of this compound

This compound is predominantly found in plants of the Dipterocarpaceae family, which are prevalent in tropical regions of Asia. It has also been identified in other plant families and even in some wines.

Table 2: Prominent Natural Sources of this compound

Plant FamilySpeciesPart of PlantReference
Dipterocarpaceae Shorea ovalisStem Bark[4][5]
Shorea johorensisStem Bark[1]
Shorea hopeifoliaStem Bark[1]
Shorea roxburghiiStem Bark
Hopea odorataHeartwood[1]
Balanocarpus heimiiHeartwood[1]
Vateria indicaStem Bark[1]
Anisoptera thuriferaNot specified[1]
Vitaceae Vitis vinifera (Grapevine)Roots[6]
Ampelocissus indicaNot specified[1]
Other North African WinesWine[4]

Extraction and Isolation Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps.

General Extraction Protocol

A common method for extracting this compound from plant material is through solvent extraction using acetone.

Methodology:

  • Preparation of Plant Material: The air-dried and powdered plant material (e.g., stem bark of Shorea ovalis) is subjected to extraction.

  • Solvent Extraction: The powdered material is macerated with acetone at room temperature for an extended period (e.g., 48 hours), with the solvent being periodically replaced.

  • Concentration: The combined acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol: A Case Study from Shorea ovalis

The purification of this compound from the crude acetone extract of Shorea ovalis stem bark can be achieved through a combination of Vacuum Liquid Chromatography (VLC) and Gravity Column Chromatography.[5]

Methodology:

  • Partitioning: The crude acetone extract is partitioned between n-hexane and methanol to separate nonpolar and polar compounds. The methanol fraction, containing this compound, is retained.

  • Vacuum Liquid Chromatography (VLC):

    • Stationary Phase: Silica gel 60.

    • Elution: A step-gradient elution is performed with a mixture of n-hexane and ethyl acetate of increasing polarity.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Gravity Column Chromatography:

    • Stationary Phase: Silica gel 60.

    • Elution: Fractions from VLC containing this compound are further purified using a gravity column with a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Final Product: Fractions containing pure this compound are combined and concentrated to yield a light yellow powder.[5]

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification plant_material Powdered Plant Material (e.g., Shorea ovalis stem bark) extraction Acetone Extraction plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract partitioning n-Hexane/Methanol Partitioning crude_extract->partitioning methanol_fraction Methanol Fraction partitioning->methanol_fraction vlc Vacuum Liquid Chromatography (Silica Gel, n-Hexane/EtOAc gradient) methanol_fraction->vlc tlc TLC Monitoring vlc->tlc gravity_column Gravity Column Chromatography (Silica Gel, Chloroform/Methanol gradient) tlc->gravity_column pure_this compound Pure this compound gravity_column->pure_this compound

Bioactivity-guided isolation workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, with significant potential for therapeutic applications.

Antiviral Activity

(-)-Hopeaphenol has been identified as a potent inhibitor of HIV transcription.[7] It targets multiple pathways involved in viral replication.

  • Inhibition of PKC and NF-κB Signaling: this compound inhibits Protein Kinase C (PKC), which in turn prevents the activation of the transcription factor NF-κB.[8] This disruption of the PKC/NF-κB signaling cascade is crucial for reducing HIV transcription.

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9): this compound directly inhibits the enzymatic activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), which is essential for HIV gene expression.[7]

G cluster_cell Host Cell PKC PKC IKK IKK PKC->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases HIV_DNA HIV Proviral DNA NFkB->HIV_DNA activates transcription CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb component of RNAPolII RNA Pol II PTEFb->RNAPolII phosphorylates HIV_RNA HIV RNA RNAPolII->HIV_RNA transcribes HIV_DNA->RNAPolII recruits This compound This compound This compound->PKC This compound->CDK9

This compound's dual inhibition of HIV transcription.

(-)-Hopeaphenol has been shown to inhibit the cellular entry of SARS-CoV-2, including its variants of concern.[9]

  • Mechanism of Action: this compound disrupts the binding of the viral spike protein's receptor-binding domain (RBD) to the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[9] This blockage of the initial virus-host interaction prevents viral entry and subsequent replication.

Table 3: Anti-SARS-CoV-2 Activity of (-)-Hopeaphenol

AssayVirus VariantIC₅₀ / EC₅₀ (µM)Reference
RBD/ACE2 Binding Assay N/AIC₅₀: 0.11[9]
Pseudovirus Entry Assay USA-WA1/2020EC₅₀: 10.2 - 23.4[10]
B.1.1.7 (Alpha)Similar to USA-WA1/2020[9]
B.1.351 (Beta)Improved activity vs. USA-WA1/2020[9]

Experimental Protocol: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay assesses the ability of a compound to inhibit viral entry.

Methodology:

  • Cell Seeding: Vero E6 cells, which express the ACE2 receptor, are seeded in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Pseudovirus Infection: A pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP) is added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Quantification: The reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence), which is inversely proportional to the inhibitory activity of the compound. The EC₅₀ value is then calculated.

Antibacterial Activity

This compound has demonstrated antibacterial activity against several Gram-negative bacteria by inhibiting their Type III Secretion System (T3SS), a key virulence factor.

  • Mechanism of Action: The T3SS is a needle-like apparatus used by bacteria to inject effector proteins into host cells, leading to infection. This compound inhibits the function of the T3SS, thereby preventing the translocation of these virulence factors and attenuating the bacteria's pathogenic effects.

Table 4: Antibacterial Activity of (-)-Hopeaphenol

Bacterial SpeciesAssayIC₅₀ (µM)Reference
Yersinia pseudotuberculosisYopE Reporter-Gene Assay6.6[11]
Yersinia pseudotuberculosisYopH Phosphatase Assay3.3[11]
Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its polyphenolic structure.

  • Mechanism of Action: As a polyphenol, this compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro assay to evaluate the antioxidant capacity of a compound.

Methodology:

  • DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

  • Reaction Mixture: Varying concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance is indicative of the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Table 5: Antioxidant Activity of this compound

AssayScavenging Activity (%) at 100 µg/mLReference
DPPH Free Radical Scavenging 63.76
Superoxide Anion Radical Scavenging 64.48
Hydrogen Peroxide Scavenging 54.64[12]
Cardioprotective Effects

Recent studies have highlighted the potential of this compound in mitigating cardiac hypertrophy.

  • Mechanism of Action: this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. The activation of AMPK and its downstream target, SIRT1, leads to improved mitochondrial function and a reduction in oxidative stress, thereby protecting against cardiac hypertrophy.

G cluster_cell Cardiomyocyte This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Mitochondrial_Function Improved Mitochondrial Function SIRT1->Mitochondrial_Function Oxidative_Stress Reduced Oxidative Stress SIRT1->Oxidative_Stress Cardiac_Hypertrophy Cardiac Hypertrophy Mitochondrial_Function->Cardiac_Hypertrophy Oxidative_Stress->Cardiac_Hypertrophy

This compound's activation of the AMPK/SIRT1 pathway.

Conclusion and Future Perspectives

This compound has emerged as a promising natural product with a remarkable spectrum of biological activities. Its discovery and the ongoing exploration of its natural sources have paved the way for extensive research into its therapeutic potential. The detailed protocols for its extraction and purification provided in this guide offer a foundation for researchers to obtain this compound for further investigation. The elucidation of its mechanisms of action against various diseases, including viral infections and cardiovascular conditions, underscores its potential as a lead compound for drug development. Future research should focus on optimizing its synthesis, improving its bioavailability, and conducting preclinical and clinical studies to validate its efficacy and safety in humans. The multifaceted nature of this compound's bioactivity suggests that it may offer novel therapeutic strategies for a range of challenging diseases.

References

An In-Depth Technical Guide to the Isolation of Hopeaphenol from Hopea odorata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of hopeaphenol, a promising bioactive stilbenoid, from the plant species Hopea odorata. This document details the extraction, purification, and analytical protocols necessary for obtaining and characterizing this compound for research and drug development purposes.

Introduction to this compound and Hopea odorata

This compound is a resveratrol tetramer, a polyphenolic compound that has garnered significant interest for its diverse pharmacological activities. It was first isolated from the heartwood of Hopea odorata, a large evergreen tree belonging to the Dipterocarpaceae family, which is native to Southeast Asia. Subsequent studies have also identified its presence in the stem bark of the plant. This guide focuses on the practical aspects of isolating this compound from its natural source.

Extraction of Crude this compound

The initial step in the isolation of this compound involves the extraction of the compound from the plant material. Acetone has been shown to be an effective solvent for this purpose.

Experimental Protocol: Acetone Extraction of Hopea odorata Stem Bark
  • Plant Material Preparation:

    • Obtain dried and milled stem bark of Hopea odorata. A starting quantity of approximately 3.8 kg is recommended for obtaining a substantial yield.

  • Extraction:

    • Exhaustively extract the milled stem bark with acetone at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours), with occasional agitation.

    • Alternatively, a Soxhlet apparatus can be used for a more efficient extraction process.

  • Solvent Removal:

    • After extraction, filter the mixture to separate the plant debris from the acetone extract.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to obtain a crude brown residue.

Purification of this compound

The crude extract contains a complex mixture of compounds, necessitating a purification step to isolate this compound. Column chromatography is the primary technique employed for this purpose.

Experimental Protocol: Column Chromatography Purification
  • Column Preparation:

    • Prepare a slurry of silica gel (Merck 60, 200-400 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass chromatography column with the silica gel slurry, ensuring a uniform and bubble-free column bed.

  • Sample Loading:

    • Dissolve a portion of the crude acetone extract (e.g., 40 g) in a minimal amount of a suitable solvent.

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the prepared column.

  • Elution:

    • Begin the elution process with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate or methanol. A stepwise or gradient elution can be employed. A suggested starting point is a gradient of n-hexane:ethyl acetate, followed by ethyl acetate:methanol.

    • Collect the eluate in fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

Analytical Methods for this compound Identification and Quantification

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the column chromatography and assessing the purity of the isolated fractions.

Experimental Protocol: TLC Analysis
  • Plate Preparation:

    • Use pre-coated silica gel 60 F254 plates.

  • Sample Application:

    • Dissolve a small amount of each fraction in a suitable solvent (e.g., methanol).

    • Spot the dissolved samples onto the TLC plate, alongside a this compound standard if available.

  • Development:

    • Develop the TLC plate in a chamber saturated with a suitable mobile phase. Several solvent systems can be used for the separation of this compound, including:

      • n-hexane:acetone (1:1)

      • Chloroform:methanol (75:25)

      • Dichloromethane:acetone (1:1)

  • Visualization:

    • Visualize the separated spots under UV light (254 nm and 366 nm). This compound will appear as a dark spot under UV light at 254 nm.

    • The plate can also be sprayed with a visualizing agent, such as a vanillin-sulfuric acid reagent, followed by heating to reveal the spots.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound. A reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Quantification
  • Instrumentation:

    • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

    • A C18 analytical column is suitable for the separation.

  • Mobile Phase:

    • A gradient elution with a binary solvent system is commonly used. A typical system consists of:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare a stock solution of pure this compound in methanol or a suitable solvent. Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Sample Preparation: Accurately weigh the isolated this compound sample and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Monitor the elution at a wavelength where this compound exhibits maximum absorbance (typically around 280-300 nm).

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra are typically recorded in a deuterated solvent such as acetone-d₆.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its molecular formula.

Quantitative Data Summary

The following tables summarize the quantitative data related to the isolation and characterization of this compound.

ParameterValueSource
Extraction and Yield
Starting Plant Material3.8 kg (dried, milled stem bark)[1]
Extraction SolventAcetone[1]
Yield of this compound1500 mg[1]
Thin Layer Chromatography (TLC) Data
Stationary PhaseSilica gel 60 F254
Mobile Phase 1n-hexane:acetone (1:1)
Rf in Mobile Phase 10.3
Mobile Phase 2Chloroform:methanol (75:25)
Rf in Mobile Phase 20.4
Mobile Phase 3Dichloromethane:acetone (1:1)
Rf in Mobile Phase 30.5
Physicochemical Properties
AppearanceLight yellow powder
Melting Point276-278 °C (decomposed)
Optical Rotation-313° (c 0.1, MeOH)

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, including the AMPK and NF-κB pathways. The following diagrams illustrate these pathways and the experimental workflow for this compound isolation.

Diagrams

experimental_workflow start Hopea odorata Stem Bark extraction Acetone Extraction start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc Monitoring pure_this compound Pure this compound fraction_collection->pure_this compound Pooling of pure fractions tlc->column_chromatography ampk_signaling_pathway This compound This compound ampk AMPK This compound->ampk Activates sirt1 SIRT1 ampk->sirt1 cardiac_hypertrophy Cardiac Hypertrophy ampk->cardiac_hypertrophy Inhibits pgc1a PGC-1α sirt1->pgc1a mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis nfkb_signaling_pathway This compound This compound pkc PKC This compound->pkc Inhibits ikb IκB pkc->ikb Inhibits Phosphorylation nfkb NF-κB ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription Activates

References

Unraveling the Complexity: A Technical Guide to the Chemical Structure Elucidation of Hopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and cardioprotective effects. The complex stereochemistry and polymeric nature of this compound presented a considerable challenge to its initial structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the definitive determination of its chemical structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of physicochemical methods and extensive spectroscopic analysis. The molecule is a tetramer of resveratrol, possessing a molecular formula of C₅₆H₄₂O₁₂ and a corresponding molecular weight of 906.9 g/mol .[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound. These data were pivotal in piecing together the connectivity and stereochemistry of this complex natural product.

Table 1: ¹H NMR Spectroscopic Data of this compound (in acetone-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzNo. of ProtonsAssignment
7.13d8.42HH-2a/6a
6.90d8.42HH-2b/6b
6.78d8.42HH-3a/5a
6.55d8.42HH-3b/5b
6.53d1.51HH-12a
6.28d1.51HH-14a
5.75d12.61HH-7a
5.71d1.81HH-12b
5.15d1.81HH-14b
4.23d12.61HH-8a
~8.51br s-1HHydroxyl Proton
~8.43br s-1HHydroxyl Proton
~8.18br s-1HHydroxyl Proton
~7.95br s-1HHydroxyl Proton
~7.39br s-1HHydroxyl Proton

Data compiled from multiple sources.[1][2]

Table 2: ¹³C NMR Spectroscopic Data of this compound (in acetone-d₆)

Chemical Shift (δ) ppmCarbon TypeAssignment
160.1CC-11a
159.2CC-4a
158.8CC-4b
156.9CC-10a
156.0CC-10b
145.5CC-13a
145.2CC-13b
131.8CC-1a
130.5CHC-2a/6a
128.4CHC-2b/6b
127.8CC-1b
116.3CHC-3a/5a
115.8CHC-3b/5b
107.8CHC-12a
106.9CHC-12b
102.1CHC-14a
101.8CHC-14b
94.6CHC-7a
60.1CHC-8a
55.4CHC-7b
42.6CHC-8b

Note: Due to the complexity and symmetry of the molecule, some assignments are tentative and based on 2D NMR correlations.

Table 3: Mass Spectrometry Data of this compound

m/zIon TypeInterpretation
906[M]⁺Molecular Ion
453[M/2]⁺Cleavage into two symmetrical resveratrol dimer units

The mass spectrum of this compound is characterized by a prominent molecular ion peak, confirming its tetrameric nature.[1]

Table 4: UV and IR Spectroscopic Data of this compound

Spectroscopic MethodWavelength/WavenumberInterpretation
UV (in Methanol)λmax 225, 285 nmPresence of phenolic aromatic rings
IR (KBr)νmax 3350, 1610, 1515, 1170 cm⁻¹-OH stretching, C=C aromatic stretching, C-O stretching

Experimental Protocols

The definitive structure of this compound was elucidated through a series of key experiments, including isolation, and various spectroscopic techniques. The absolute configuration was ultimately confirmed by X-ray crystallography of a derivatized form.

Isolation of this compound

This compound is typically isolated from the bark or heartwood of plants from the Dipterocarpaceae family, such as Hopea odorata and Shorea ovalis.[2] A general experimental protocol for its isolation is as follows:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a solvent such as acetone or methanol at room temperature.

  • Solvent Evaporation: The crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol-water and n-hexane to remove nonpolar constituents. The methanolic layer is then further partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate.

  • Chromatography: The fraction enriched with this compound is subjected to multiple chromatographic steps for purification. This typically involves:

    • Vacuum Liquid Chromatography (VLC): Initial separation on silica gel using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol).

    • Column Chromatography: Further purification of the VLC fractions on silica gel or Sephadex LH-20 using isocratic or gradient elution.

    • Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound.

  • Purity Assessment: The purity of the isolated compound is assessed by TLC and HPLC analysis.

Spectroscopic Analysis

NMR spectroscopy was the most critical tool for determining the planar structure and relative stereochemistry of this compound. A standard suite of 1D and 2D NMR experiments is employed.

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent, typically acetone-d₆ or methanol-d₄, in a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

    • ¹³C NMR (with DEPT): Determines the number and type of carbon atoms (C, CH, CH₂, CH₃).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for establishing connectivity within individual resveratrol units.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting the resveratrol monomer units and establishing the overall framework of the tetramer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

  • Technique: High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the accurate molecular weight and elemental composition of this compound.

  • Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides clues about the structural components. For this compound, a key fragmentation is the cleavage into two symmetrical dimer units.

The absolute stereochemistry of this compound was definitively established by single-crystal X-ray diffraction analysis of its dibromodeca-O-methylthis compound derivative.[3] This involved:

  • Derivatization: Chemical modification of this compound to introduce heavy atoms (bromine) and remove interfering hydroxyl groups (methylation) to facilitate crystal formation and phase determination.

  • Crystal Growth: Growing a single crystal of the derivative suitable for X-ray diffraction.

  • Data Collection and Structure Solution: Analyzing the diffraction pattern to determine the precise three-dimensional arrangement of atoms in the molecule.

Signaling Pathways and Logical Relationships

Recent research has illuminated the molecular mechanisms underlying the biological activities of this compound, revealing its interaction with key cellular signaling pathways.

Inhibition of HIV Transcription

This compound has been shown to inhibit HIV transcription through a dual mechanism, targeting both host cell factors and a viral-encoded protein.[4]

HIV_Transcription_Inhibition This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits CDK9 Cyclin-Dependent Kinase 9 (CDK9) This compound->CDK9 Inhibits NFkB NF-κB PKC->NFkB Activates HIV_Promoter HIV LTR Promoter NFkB->HIV_Promoter Binds to HIV_Transcription HIV Transcription HIV_Promoter->HIV_Transcription Initiates Tat HIV Tat Protein CDK9->Tat Phosphorylates Tat->HIV_Transcription Enhances TAR TAR RNA Tat->TAR

Caption: this compound inhibits HIV transcription by targeting PKC/NF-κB and CDK9 pathways.

Cardioprotective Effects via AMPK Activation

This compound has demonstrated protective effects against cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. This protection is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5][6]

Cardioprotection_AMPK This compound This compound AMPK AMP-activated protein kinase (AMPK) This compound->AMPK Activates Mitochondrial_Function Improved Mitochondrial Function & Energy Metabolism AMPK->Mitochondrial_Function Promotes Cardiac_Hypertrophy Cardiac Hypertrophy Mitochondrial_Function->Cardiac_Hypertrophy Inhibits Heart_Failure Heart Failure Cardiac_Hypertrophy->Heart_Failure Pressure_Overload Pressure Overload (e.g., Hypertension) Pressure_Overload->Cardiac_Hypertrophy

Caption: this compound activates AMPK, improving mitochondrial function and mitigating cardiac hypertrophy.

Conclusion

The structural elucidation of this compound stands as a testament to the power of a multidisciplinary approach, combining classical phytochemical techniques with advanced spectroscopic methods. The definitive assignment of its complex structure has paved the way for a deeper understanding of its biological activities and its potential as a therapeutic agent. This guide provides a comprehensive technical foundation for scientists and researchers engaged in the study of this remarkable natural product and its derivatives, facilitating further exploration into its medicinal applications.

References

Hopeaphenol: A Technical Guide to Its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopeaphenol is a naturally occurring resveratrol tetramer belonging to the stilbenoid family of polyphenols. First isolated from members of the Dipterocarpaceae family, it has since been identified in various other plant species and even in certain wines.[1][2] This complex molecule, built from four resveratrol units, exhibits a range of significant biological activities, positioning it as a compound of interest for therapeutic development. Its potent antioxidant, antiviral, and enzyme-inhibiting properties are attributed to its unique polyphenolic structure. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, detailed experimental protocols for its analysis, and visual representations of its mechanisms of action to serve as a technical guide for the scientific community.

Physicochemical Properties

This compound is a high-molecular-weight polyphenol, typically presenting as a brown or yellow solid.[3][4] Its complex structure, featuring numerous hydroxyl groups, dictates its solubility and high melting point. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and ethyl acetate.[3][5]

Table 1: Physical and Chemical Characteristics of this compound
PropertyValueReferences
Molecular Formula C₅₆H₄₂O₁₂[1][3][6]
Molecular Weight 906.9 g/mol [1][6][7]
CAS Number 17912-85-5[1][3][6]
Appearance Brown Powder / Yellow Solid[3][4]
Melting Point >350 °C[3][6][8]
Density (Predicted) 1.531 ± 0.06 g/cm³[3][8]
pKa (Predicted) 9.30 ± 0.70[8]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3][5]
IUPAC Name 8,16-bis(4-hydroxyphenyl)-1,7,9,15,17,23-hexahydroxy-3,11-dioxapentacyclo[15.7.1.1⁵,¹³.1⁷,¹¹.0²,¹⁰]heptacosa-2(10),4,6,8,12,14,16,18,20,22,24,26-dodecaene[2]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueDataReferences
UV-Vis (λmax) 241, 280, 290, 393 nm (in Methanol)[9]
Infrared (IR) (KBr, cm⁻¹) 3200-3400 (O-H stretch), 2937 (Aliphatic C-H stretch), 1617, 1513, 1456 (Aromatic C=C stretch), 840 (1,4-disubstituted benzene)[9][10]
Mass Spectrometry (MS) ESI-MS: m/z 907 [M+H]⁺ FAB-MS: m/z 906 [M]⁺[9][10]
¹H and ¹³C NMR Data available in literature, consistent with a symmetrical resveratrol tetramer structure. The C2-axis of symmetry reduces the number of unique signals.[11][12][13]

Biological Activities and Quantitative Data

This compound has been evaluated across a spectrum of biological assays, demonstrating significant activity as an antiviral agent, an enzyme inhibitor, and an antioxidant. The quantitative measures of these activities are summarized below.

Table 3: Summary of In Vitro Biological Activities of this compound
Target/AssayActivity TypeMetricValueReferences
Antioxidant DPPH Radical ScavengingIC₅₀66.05 µg/mL[9]
Ferric Reducing PowerIC₅₀47.55 µg/mL[9]
H₂O₂ ScavengingIC₅₀91.36 µg/mL[9]
Enzyme Inhibition α-GlucosidaseInhibitionIC₅₀21.21 µM
SARS-CoV-2 MproInhibitionIC₅₀42.5 µM
Cyclin-Dependent Kinase 9 (CDK9)Inhibition-Activity confirmed
Human Sirtuin 1 (hSIRT1)Inhibition-Competitive inhibitor vs. NAD⁺
Antiviral (HIV) HIV-1 ReplicationInhibitionEC₅₀0.7 ± 0.1 µM
Cytotoxicity (PBMCs)CytotoxicityCC₅₀16.1 ± 3.6 µM
Selectivity Index-SI22.1
Antiviral (SARS-CoV-2) RBD-ACE2 BindingInhibitionIC₅₀0.11 µM
Viral Entry (USA-WA1/2020)InhibitionEC₅₀10.2 µM
Viral Entry (B.1.1.7)InhibitionEC₅₀14.8 µM
Viral Entry (B.1.351)InhibitionEC₅₀2.3 µM
Antibacterial F. columnareInhibitionMIC9.1 ± 0 mg/L
Anticancer HepG2 (Hepatoma)CytotoxicityCC₅₀4.5 µg/mL

Key Mechanisms of Action and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate specific biological pathways. Key mechanisms include the disruption of viral entry and replication, and the inhibition of bacterial virulence factors.

Inhibition of SARS-CoV-2 Viral Entry

This compound potently inhibits the interaction between the SARS-CoV-2 Spike Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. This action is a critical first step in preventing the virus from entering host cells.

SARS_CoV_2_Inhibition sars_cov_2 SARS-CoV-2 Virion spike_rbd Spike RBD sars_cov_2->spike_rbd presents ace2 Host Cell ACE2 Receptor spike_rbd->ace2 binds to host_cell Host Cell ace2->host_cell on viral_entry Viral Entry & Replication ace2->viral_entry facilitates This compound This compound This compound->spike_rbd blocks binding

Fig 1. This compound blocks SARS-CoV-2 entry by inhibiting Spike RBD-ACE2 interaction.
Inhibition of HIV Transcription

This compound has been shown to suppress HIV transcription, a crucial stage in the viral lifecycle that occurs after integration into the host genome. It achieves this through a dual mechanism: inhibiting the Protein Kinase C (PKC) pathway, which leads to the activation of the transcription factor NF-κB, and by directly inhibiting Cyclin-Dependent Kinase 9 (CDK9), an enzyme essential for transcriptional elongation.[8][12]

HIV_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pkc PKC nfkb_complex IκB-NF-κB pkc->nfkb_complex phosphorylates IκB nfkb NF-κB nfkb_complex->nfkb releases provirus HIV Provirus (LTR) nfkb->provirus activates LTR rna_pol RNA Pol II provirus->rna_pol recruits cdk9 P-TEFb (CDK9/CycT1) cdk9->rna_pol phosphorylates (elongation) rna_pol->cdk9 recruits hiv_rna HIV RNA (Transcription) rna_pol->hiv_rna This compound This compound This compound->pkc inhibits This compound->cdk9 inhibits

Fig 2. This compound inhibits HIV transcription via PKC/NF-κB and CDK9 pathways.
Inhibition of Bacterial Type III Secretion System (T3SS)

In certain Gram-negative bacteria, this compound acts as an anti-virulence agent by blocking the Type III Secretion System (T3SS). The T3SS is a complex molecular syringe used by pathogens to inject effector proteins into host cells, thereby subverting host functions. By inhibiting this system, this compound prevents the delivery of these virulence factors.

T3SS_Inhibition cluster_bacteria Gram-Negative Bacterium t3ss T3SS Apparatus (Molecular Syringe) host_cell Host Cell t3ss->host_cell injects into effectors Effector Proteins effectors->t3ss translocated via virulence Virulence & Host Cell Hijacking host_cell->virulence This compound This compound This compound->t3ss blocks

Fig 3. This compound blocks the bacterial Type III Secretion System (T3SS).

Experimental Protocols

The following sections provide generalized methodologies for key assays used to determine the biological activity of this compound. These protocols are synthesized from multiple sources and should be optimized for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free-radical scavenging capacity of a compound.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[6]

  • Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of dilutions.

  • Reaction : In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to initiate the reaction. A blank well should contain only the solvent and DPPH solution.[6][14]

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[6][14]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined by plotting the inhibition percentage against the sample concentrations.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample (100 µL) + DPPH (100 µL) in 96-well plate prep_dpph->mix prep_sample Prepare this compound Dilutions prep_sample->mix incubate Incubate 30 min at RT in Dark mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate

Fig 4. Workflow for the DPPH Radical Scavenging Assay.
α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagent Preparation :

    • Enzyme Solution: Prepare α-glucosidase (from Saccharomyces cerevisiae) solution (e.g., 0.1-0.5 U/mL) in phosphate buffer (e.g., 100 mM, pH 6.8).[7][16]

    • Substrate Solution: Prepare p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 1-5 mM) in the same phosphate buffer.[4][7]

  • Reaction Setup : In a 96-well plate, add 50 µL of this compound dilutions. Acarbose is typically used as a positive control.

  • Pre-incubation : Add 50 µL of the enzyme solution to each well. Incubate the plate at 37 °C for 5-15 minutes.[4][7]

  • Reaction Initiation : Add 50 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation & Measurement : Incubate at 37 °C for 20-30 minutes. The reaction is terminated by adding 100 µL of 0.1 M Na₂CO₃. Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.[7]

  • Calculation : Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

HIV-1 p24 Antigen ELISA

This assay quantifies the p24 viral core protein, a marker of HIV replication.

  • Plate Preparation : Use a 96-well plate pre-coated with a monoclonal anti-p24 capture antibody.[17]

  • Sample Addition : Add 100-200 µL of cell culture supernatants (containing the virus and test compound), p24 standards, and controls to the wells. Incubate for 1-2 hours at 37 °C.[2]

  • Washing : Wash the plate 4-6 times with wash buffer to remove unbound materials.

  • Detection Antibody : Add 100 µL of a biotinylated polyclonal anti-p24 detection antibody to each well. Incubate for 1 hour at 37 °C.[2][18]

  • Washing : Repeat the wash step.

  • Enzyme Conjugate : Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[18]

  • Washing : Repeat the wash step.

  • Substrate Addition : Add 100 µL of a chromogenic substrate (e.g., TMB or OPD). Incubate in the dark for 15-30 minutes until color develops.

  • Stop Reaction : Add 100 µL of stop solution (e.g., 1 M H₂SO₄).

  • Measurement : Read the absorbance at 450 nm (for TMB) or 490 nm (for OPD).[17][18]

  • Analysis : Generate a standard curve from the p24 standards and determine the p24 concentration in the samples. Calculate the EC₅₀ of this compound based on the reduction in p24 levels.

Conclusion

This compound is a multifunctional stilbenoid with a compelling profile of biological activities. Its demonstrated efficacy in inhibiting key enzymes and pathways involved in viral infections like HIV and SARS-CoV-2, coupled with its antioxidant and antibacterial properties, makes it a strong candidate for further preclinical and clinical investigation. This technical guide consolidates the current knowledge of its physicochemical and biological properties and provides foundational experimental protocols to facilitate ongoing research and development efforts. The unique structure and potent activities of this compound underscore the value of natural products as a source of novel therapeutic leads.

References

hopeaphenol solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of hopeaphenol, a resveratrol tetramer with significant biological interest. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines standard experimental protocols for its determination.

Qualitative Solubility of this compound

This compound, a large polyphenolic compound, exhibits solubility in a range of organic solvents. This solubility is crucial for its extraction from natural sources, purification, and formulation for in vitro and in vivo studies. Based on available data, this compound is soluble in the following solvents.[1][]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameSolubility Profile
HalogenatedChloroformSoluble[1][]
HalogenatedDichloromethaneSoluble[1][]
EsterEthyl AcetateSoluble[1][]
SulfoxideDimethyl Sulfoxide (DMSO)Soluble[1][]
KetoneAcetoneSoluble[1][]

It is important to note that while these solvents are reported to dissolve this compound, the exact concentrations, temperature dependencies, and potential for degradation in these solvents have not been extensively documented in the cited literature. The poor solubility of this compound has been noted as a challenge in its initial structural determination.[3]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.[4] This method is a reliable way to ascertain the saturation point of a compound in a specific solvent at a given temperature.

Materials and Apparatus
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of this compound should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the optimal time required to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid. Subsequently, centrifuge the samples at a high speed to pellet the remaining undissolved this compound.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with a UV detector or a UV-Vis spectrophotometer with a predetermined calibration curve.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental and biological contexts of this compound research, the following diagrams are provided.

G cluster_0 Solubility Determination Workflow A Excess this compound in Solvent B Equilibration (Thermostatic Shaker) A->B Agitation at constant T C Phase Separation (Centrifugation) B->C D Supernatant Collection & Filtration C->D E Dilution D->E F Quantitative Analysis (HPLC/UV-Vis) E->F G Solubility Calculation F->G G cluster_1 Potential Stilbenoid Signaling Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 AMPK AMPK This compound->AMPK PGC1a PGC-1α SIRT1->PGC1a NFkB NF-κB SIRT1->NFkB AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Inflammation Inflammation NFkB->Inflammation

References

Enantioselective Bioactivities of Hopeaphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a resveratrol tetramer, has emerged as a promising natural product with a diverse range of biological activities. It exists as two enantiomers, (+)-hopeaphenol and (-)-hopeaphenol, which, despite their identical chemical formula and connectivity, exhibit distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereoselective bioactivities of this compound enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Comparative Biological Activities: A Quantitative Overview

The differential pharmacological effects of (+)-hopeaphenol and (-)-hopeaphenol are most evident in their varying potencies across a range of biological assays. The following tables summarize the key quantitative data, providing a clear comparison of their activities.

Table 1: Anti-diabetic Activity
EnantiomerTarget EnzymeIC50 Value (μM)Reference CompoundIC50 Value (μM)
(+)-Hopeaphenolα-Glucosidase21.21 ± 0.987[1]Acarbose> 200[2]
(-)-Hopeaphenolα-Glucosidase9.47 ± 0.967[1]Acarbose> 200[2]
(+)-Hopeaphenolα-AmylaseLess active than acarbose[1]Acarbose-
(-)-Hopeaphenolα-AmylaseLess active than acarbose[1]Acarbose-
(+)-HopeaphenolAntiglycation81.9[1]Ascorbic acid158.23[1]
(-)-HopeaphenolAntiglycation50.96[1]Ascorbic acid158.23[1]
Table 2: Anti-HIV Activity of (-)-Hopeaphenol
AssayCell LineInducing AgentEC50 Value (μM)
HIV-GFP Reporter ExpressionJ-Lat 9.2PMA1.8[3][4]
HIV-GFP Reporter ExpressionJ-Lat 9.2Panobinostat0.11[3]
LTR-mediated Transcription-TNF-α0.98[4]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
CompoundTarget EnzymeIC50 Value (μM)Reference Compound
Hopeahainol A (a related polyphenol)Acetylcholinesterase4.33[5]Huperzine A

Note: Data for individual this compound enantiomers on AChE inhibition is not specified in the provided results. Hopeahainol A is presented for structural and activity context.

Table 4: Antioxidant Activity of this compound
AssayConcentration (μg/mL)Scavenging Activity (%)Reference Compound
DPPH Radical Scavenging10063.76[6]Quercetin
Superoxide Anion Scavenging10064.48[6]Quercetin
Hydrogen Peroxide Scavenging10054.64[6]Quercetin

Note: The specific enantiomer was not specified in this particular antioxidant study.

Table 5: Antiviral Activity against SARS-CoV-2 of (-)-Hopeaphenol
AssayTargetIC50 Value (μM)
RBD/ACE2 BindingRBD/ACE2 Interaction0.11
Mpro InhibitionMpro42.5
Virus VariantCell LineEC50 Value (μM)
USA-WA1/2020Vero-E610.2
B.1.1.7 (Alpha)Vero-E614.8
B.1.351 (Beta)Vero-E62.3

Key Signaling Pathways

The biological activities of this compound enantiomers are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Anti-HIV Activity of (-)-Hopeaphenol: Inhibition of PKC/NF-κB and CDK9 Pathways

(-)-Hopeaphenol exerts its anti-HIV effects by targeting multiple pathways involved in viral transcription.[7] It inhibits Protein Kinase C (PKC) and the downstream Nuclear Factor kappa B (NF-κB) signaling, which are crucial for HIV transcription.[7] Additionally, it directly inhibits Cyclin-Dependent Kinase 9 (CDK9), an enzyme essential for HIV transcription.[4][7][8]

HIV_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC PKC PMA->PKC IKK IKK PKC->IKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Hopeaphenol_PKC (-)-Hopeaphenol Hopeaphenol_PKC->PKC HIV_Provirus HIV Provirus NFkappaB_nuc->HIV_Provirus HIV_RNA HIV RNA Transcription HIV_Provirus->HIV_RNA CDK9 CDK9 CDK9->HIV_RNA Elongation Hopeaphenol_CDK9 (-)-Hopeaphenol Hopeaphenol_CDK9->CDK9

Caption: (-)-Hopeaphenol inhibits HIV transcription by targeting PKC and CDK9.

Cardioprotective Effects of this compound: Activation of the AMPK/SIRT1 Pathway

This compound has demonstrated cardioprotective effects by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[9] This activation leads to improved mitochondrial function, reduced oxidative stress, and mitigation of cardiac hypertrophy.[9]

Cardioprotection_Pathway This compound (+)/(-)-Hopeaphenol AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial_Biogenesis Oxidative_Stress Reduced Oxidative Stress SIRT1->Oxidative_Stress Cardiac_Hypertrophy Cardiac Hypertrophy Mitochondrial_Biogenesis->Cardiac_Hypertrophy Inhibits Oxidative_Stress->Cardiac_Hypertrophy Inhibits

Caption: this compound activates the AMPK/SIRT1 pathway for cardioprotection.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds ((+)- and (-)-hopeaphenol)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and acarbose in a suitable solvent.

  • In a 96-well plate, add a specific volume of the enzyme solution to each well.

  • Add the test compounds or acarbose to the respective wells and incubate for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding a solution of pNPG to each well.

  • Incubate the plate for another defined period (e.g., 20 minutes at 37°C).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[10][11]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Anti-HIV Activity Assay in J-Lat Cells

This assay utilizes a latently HIV-infected T-cell line (J-Lat) that expresses GFP upon viral reactivation to screen for inhibitors of HIV transcription.

Materials:

  • J-Lat 9.2 cells

  • Phorbol 12-myristate 13-acetate (PMA) or other latency-reversing agents

  • (-)-Hopeaphenol

  • Cell culture medium and supplements

  • Flow cytometer

Procedure:

  • Culture J-Lat 9.2 cells in appropriate cell culture medium.

  • Seed the cells in a 96-well plate.

  • Treat the cells with various concentrations of (-)-hopeaphenol for a specific duration (e.g., 24 hours).

  • Induce HIV expression by adding a latency-reversing agent like PMA.

  • Incubate the cells for another defined period (e.g., 24 hours).

  • Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

  • The EC50 value, the concentration at which 50% of the viral reactivation is inhibited, is calculated from the dose-response curve.[3]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

  • Add the AChE solution to initiate the pre-incubation.

  • Incubate the plate for a defined period at a specific temperature (e.g., 15 minutes at 25°C).

  • Start the reaction by adding the ATCI solution to all wells.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[12]

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds

  • Quercetin or other standard antioxidant

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the test compounds and the standard antioxidant.

  • In a test tube or 96-well plate, add a specific volume of the DPPH solution.

  • Add the test compound or standard to the DPPH solution and mix well.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined.

Conclusion

The enantiomers of this compound display distinct and potent biological activities, highlighting the critical role of stereochemistry in drug action. (-)-Hopeaphenol exhibits superior α-glucosidase inhibitory and anti-HIV activities, while both enantiomers show promise as antiglycation and cardioprotective agents. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for further research into the therapeutic potential of these fascinating natural products. Future studies should focus on elucidating the precise molecular interactions responsible for the observed enantioselectivity and on evaluating the in vivo efficacy and safety of these compounds to pave the way for their potential clinical applications.

References

Hopeaphenol: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a resveratrol tetramer, is a naturally occurring stilbenoid found in various plant species, including those of the Dipterocarpaceae and Vitaceae families.[1][2][3][4] This complex polyphenol has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of effects from antiviral and cardioprotective to anti-inflammatory and anticancer properties, this compound presents a promising scaffold for the development of novel therapeutics.[1][5][6][7][8] This technical guide provides a comprehensive review of the existing research on this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathway diagrams.

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Immunodeficiency Virus (HIV). The primary mechanism of action against SARS-CoV-2 involves the inhibition of viral entry into host cells, while its anti-HIV activity is centered on the suppression of viral transcription.

SARS-CoV-2

This compound has been identified as a potent inhibitor of SARS-CoV-2 cellular entry.[9] It effectively disrupts the binding of the viral spike protein's receptor-binding domain (RBD) to the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[9][10] This inhibitory action has been observed across multiple SARS-CoV-2 variants of concern, including B.1.1.7 (Alpha) and B.1.351 (Beta).[9][11]

Assay Target/Variant This compound IC50/EC50 (µM) Reference
RBD/ACE2 Binding AssaySARS-CoV-2 RBD/ACE2 Interaction0.11[9][11]
Pseudovirus Entry AssayVSVΔG-GFP-SARS-CoV-2 Spike10.2 - 23.4[9][11]
Cytopathic Effect (CPE) AssaySARS-CoV-2 (USA-WA1/2020)10.2[10][11]
Cytopathic Effect (CPE) AssaySARS-CoV-2 (B.1.1.7/Alpha)14.8[11]
Cytopathic Effect (CPE) AssaySARS-CoV-2 (B.1.351/Beta)2.3[11]
Main Protease (Mpro) Activity AssaySARS-CoV-2 Mpro42.5[11]

RBD/ACE2 Binding Assay:

A high-throughput AlphaScreen assay was utilized to quantify the interaction between the SARS-CoV-2 spike receptor-binding domain (RBD) and the human ACE2 receptor.[12] The assay mixture contained biotinylated RBD, streptavidin-coated donor beads, and His-tagged ACE2 bound to nickel chelate acceptor beads. Inhibition of the RBD-ACE2 interaction by this compound was measured by a decrease in the luminescent signal.[12]

Pseudovirus Entry Assay:

Vesicular stomatitis virus (VSV) particles pseudotyped with the SARS-CoV-2 spike protein and expressing a green fluorescent protein (GFP) reporter (VSVΔG-GFP) were used to infect ACE2-expressing Vero-E6 cells.[11][12] The cells were pre-treated with varying concentrations of this compound before the addition of the pseudovirus. The inhibition of viral entry was quantified by measuring the reduction in GFP expression.[11][12]

Cytopathic Effect (CPE) and Yield Reduction Assays:

Vero-E6 cells were treated with this compound for 2 hours before being infected with infectious SARS-CoV-2 (USA-WA1/2020, B.1.1.7, or B.1.351 variants) at a specific median tissue culture infectious dose (TCID50).[11][12] The cells were incubated for 4 days, and the cytopathic effect was scored daily. The 50% effective concentration (EC50) was calculated based on the reduction of the viral-induced CPE.[11]

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Spike Protein (RBD) Binding Binding Spike->Binding ACE2 ACE2 Receptor ACE2->Binding This compound This compound This compound->Binding Inhibits ViralEntry Viral Entry Binding->ViralEntry Replication Viral Replication ViralEntry->Replication

This compound inhibits SARS-CoV-2 entry by blocking Spike-ACE2 binding.
HIV

This compound has been shown to inhibit HIV transcription, a critical step in the viral replication cycle.[6][13][14] Its mechanism of action involves the targeting of both Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the direct inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6][13][14]

Assay Target/Cell Line This compound IC50/EC50 (µM) Reference
HIV Transcription AssayPMA-stimulated J-Lat 9.2 cells1.8[7]
CDK9 Enzymatic AssayPurified CDK9-cyclin T10.22[6][13]
TNF-α-induced HIV SuppressionJ-Lat 9.2 cells0.29[6][13]

HIV Transcription Inhibition Assay:

J-Lat 9.2 cells, a Jurkat T-cell line containing a latent HIV-1 provirus with a GFP reporter, were stimulated with phorbol 12-myristate 13-acetate (PMA) to induce viral transcription.[7][13] Cells were co-treated with various concentrations of this compound, and the inhibition of HIV transcription was quantified by measuring the reduction in GFP expression using flow cytometry.[7][13]

CDK9 Enzymatic Assay:

The direct inhibitory effect of this compound on CDK9 activity was assessed using a luminescence-based kinase assay.[13] The assay measured the amount of ATP converted to ADP by purified CDK9-cyclin T1 complexes in the presence of varying concentrations of this compound.[13]

HIV_Inhibition_Pathway PMA PMA PKC PKC PMA->PKC Activates NFkB NF-κB PKC->NFkB Activates HIV_LTR HIV LTR NFkB->HIV_LTR Binds to Transcription HIV Transcription HIV_LTR->Transcription CDK9 CDK9 CDK9->Transcription Required for This compound This compound This compound->PKC Inhibits This compound->NFkB Inhibits This compound->CDK9 Inhibits

This compound inhibits HIV transcription via PKC/NF-κB and CDK9 pathways.

Cardioprotective Effects

This compound has demonstrated significant potential in mitigating cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, which can lead to heart failure.[5][15] Its cardioprotective effects are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[5]

Mechanism of Action

This compound directly binds to and activates AMPK, a crucial regulator of cellular energy homeostasis.[5] Activated AMPK, in turn, enhances mitochondrial function, reduces reactive oxygen species (ROS) production, and alleviates apoptosis in cardiomyocytes.[5][15] This cascade of events ultimately counteracts the pathological remodeling associated with cardiac hypertrophy.[5]

Experimental Model Parameter Measured Effect of this compound Reference
Angiotensin II-induced HL-1 cardiomyocytesCell surface areaMarkedly decreased[5]
Angiotensin II-induced HL-1 cardiomyocytesMitochondrial ROS levelsSignificantly decreased[5]
Angiotensin II-induced HL-1 cardiomyocytesMitochondrial membrane potentialRestored[5]
Angiotensin II-induced HL-1 cardiomyocytesBAX/BCL2 ratioSignificantly mitigated increase[5]
Angiotensin II-induced HL-1 cardiomyocytesCleaved caspase-3 protein levelsMitigated elevation[5]

In Vitro Model of Cardiac Hypertrophy:

HL-1 cardiomyocytes were pre-treated with this compound (1–10 µM) for 2 hours, followed by induction of hypertrophy with 1 µM Angiotensin II for 24 hours.[5] To confirm the role of AMPK, cells were pre-treated with the AMPK inhibitor Compound C (10 µM) for 1 hour before this compound treatment.[5] Cardiomyocyte surface area was measured using phalloidin staining. Mitochondrial ROS and membrane potential were assessed using specific fluorescent probes.[5]

Cardioprotective_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Cardiac_Hypertrophy Cardiac Hypertrophy AMPK->Cardiac_Hypertrophy Inhibits Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function Improves ROS ROS Production Mitochondrial_Function->ROS Reduces ROS->Cardiac_Hypertrophy Induces

This compound activates AMPK/SIRT1 to mitigate cardiac hypertrophy.

Anti-inflammatory and Antioxidant Activities

This compound exhibits notable anti-inflammatory and antioxidant properties, contributing to its therapeutic potential in a variety of disease models.

Anti-inflammatory Effects

This compound has been shown to inhibit inflammatory pathways in various cell types. For instance, in human cerebral microvascular endothelial cells, it inhibits the polyinosinic-polycytidylic acid (poly IC)-induced production of interferon (IFN)-β and C-X-C motif chemokine 10 (CXCL10) by suppressing the phosphorylation of the p65 subunit of NF-κB.[16]

Cell Line Inducer Inhibitory Effect of this compound (1-10 µM) Reference
hCMEC/D3poly ICDose-dependent inhibition of CXCL10 and RIG-I production[16]
hCMEC/D3poly ICSignificant reduction of IFN-β gene expression and protein release[16]
Antioxidant Activity

This compound demonstrates potent antioxidant activity through various mechanisms, including free radical scavenging and ferric reducing power.[17]

Assay This compound Activity (at 100 µg/mL) Reference
DPPH free radical scavenging63.76% inhibition[17]
Superoxide anion radical scavenging64.48% inhibition[17]
Hydrogen peroxide scavenging54.64% inhibition[17]

DPPH Radical Scavenging Assay:

The antioxidant activity of this compound was evaluated by its ability to bleach the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. The decrease in absorbance at 517 nm was measured spectrophotometrically to determine the percentage of radical scavenging.[17]

Superoxide Anion Radical Scavenging Assay:

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the phenazine methosulfate-NADH system. The scavenging activity of this compound was determined by measuring the decrease in the formation of formazan at 560 nm.[17]

Other Biological Activities

Emerging research has highlighted the potential of this compound in other therapeutic areas, including neuroprotection and cancer.

Neuroprotective Effects

Polyphenols, in general, are known for their neuroprotective effects, which are attributed to their ability to cross the blood-brain barrier, reduce oxidative stress, and modulate signaling pathways involved in neuronal survival.[18][19] While specific in-depth studies on this compound's neuroprotective mechanisms are still developing, its anti-inflammatory and antioxidant properties suggest a strong potential in this area.[16]

Anticancer Properties

Stilbene oligomers have been screened for their anticancer activity.[8] this compound has been reported to have antiproliferative properties in vitro, although detailed mechanistic studies are still required to fully elucidate its potential as an anticancer agent.[7]

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its potent antiviral effects against SARS-CoV-2 and HIV, coupled with its significant cardioprotective, anti-inflammatory, and antioxidant properties, underscore its potential as a lead compound in drug discovery and development. The detailed mechanistic insights and quantitative data presented in this review provide a solid foundation for future research aimed at translating the therapeutic promise of this compound into clinical applications. Further investigation into its neuroprotective and anticancer activities, as well as its pharmacokinetic and safety profiles, is warranted to fully realize its therapeutic potential.

References

Early Investigations of Stilbenoids from Dipterocarpaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Dipterocarpaceae family, a cornerstone of Southeast Asian rainforests, has long been a subject of phytochemical exploration. Early research into this family revealed a rich and diverse source of stilbenoids, particularly resveratrol oligomers. These compounds, formed by the oxidative coupling of two or more resveratrol units, exhibit a wide array of complex structures and significant biological activities. This technical guide provides an in-depth overview of the foundational studies on stilbenoids from Dipterocarpaceae, with a focus on the isolation, structural elucidation, and preliminary biological evaluation of these fascinating natural products.

Overview of Stilbenoids in Dipterocarpaceae

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 backbone. In the Dipterocarpaceae family, these compounds are predominantly found as oligomers of resveratrol.[1][2] Early phytochemical investigations, primarily on genera such as Shorea, Hopea, Vatica, and Dipterocarpus, led to the isolation and characterization of a multitude of these complex molecules.[1][3] These oligomers range from dimers to higher-order polymers, including trimers, tetramers, and even hexamers and octamers.[4][5] The structural diversity of these compounds is vast, arising from different degrees of oligomerization, varied skeletal frameworks, and numerous stereoisomers.[1][6]

One of the first resveratrol oligomers to be successfully isolated was hopeaphenol, a tetramer, from Hopea odorata and Balanocarpus heimii in 1951.[4] This discovery paved the way for further exploration of this compound class within the Dipterocarpaceae family. Subsequent studies have consistently identified various resveratrol oligomers as major chemical constituents of these plants.[7]

Key Stilbenoids Isolated in Early Studies

The following table summarizes some of the key stilbenoids isolated from various Dipterocarpaceae species in early phytochemical studies. The data presented is based on available literature and highlights the diversity of compounds found.

StilbenoidDegree of OligomerizationPlant Source (Genus)Reference
ResveratrolMonomerDipterocarpus[3]
ε-viniferinDimerDipterocarpus[3]
Ampelopsin ADimerShorea[4]
Davidiol ADimerShorea, Dipterocarpus[3][8]
Stenophyllol BDimerDipterocarpus[3]
α-viniferinTrimerShorea[9]
Vaticanol GTrimerHopea[5]
This compoundTetramerShorea, Hopea[4][8]
Isothis compoundTetramerShorea, Dipterocarpus[3][8]
Vaticanol ATetramerShorea[10]
BalanocarpolDimerBalanocarpus[8]

Experimental Protocols in Early Stilbenoid Research

The isolation and structural elucidation of stilbenoids from Dipterocarpaceae in early studies relied on a combination of classical and emerging analytical techniques. The general workflow involved extraction, fractionation, and purification, followed by spectroscopic analysis for structure determination.

General Isolation and Purification Workflow

The following diagram illustrates a typical experimental workflow for the isolation of stilbenoids from Dipterocarpaceae bark, a common plant part used in these studies.

G Start Plant Material (e.g., Stem Bark) Extraction Maceration with Acetone or Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, Water) Filtration->Partition EtOAc Ethyl Acetate Fraction (Rich in Stilbenoids) Partition->EtOAc Collect EtOAc phase VLC Vacuum Liquid Chromatography (VLC) on Silica Gel EtOAc->VLC CC Column Chromatography (Silica Gel) VLC->CC Fractionation PTLC Preparative Thin-Layer Chromatography (PTLC) CC->PTLC Further Purification Pure_Compound Isolated Stilbenoid PTLC->Pure_Compound

Caption: General workflow for the isolation of stilbenoids.

Detailed Methodologies

Plant Material Collection and Preparation:

  • Plant materials, such as the stem bark of various Dipterocarpaceae species, were collected from their natural habitats.[5]

  • Voucher specimens were typically deposited in a herbarium for authentication.[5]

  • The collected plant material was air-dried and then ground into a fine powder before extraction.

Extraction:

  • The powdered plant material was typically extracted by maceration at room temperature with organic solvents. Acetone and methanol were commonly used solvents.[5][9]

  • The extraction process was often repeated multiple times to ensure the exhaustive removal of phytochemicals.

  • The resulting crude extract was then concentrated under reduced pressure using a rotary evaporator.

Fractionation and Purification:

  • The crude extract was often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involved partitioning between n-hexane, ethyl acetate, and water. The stilbenoids, being moderately polar, would predominantly be found in the ethyl acetate fraction.

  • The stilbenoid-rich fraction was then subjected to various chromatographic techniques for further separation and purification.

    • Vacuum Liquid Chromatography (VLC): This technique was often used for the initial fractionation of the extract on a large scale, using silica gel as the stationary phase.[9]

    • Column Chromatography (CC): Gravity-fed column chromatography using silica gel was a standard method for the separation of compounds from the fractions obtained from VLC.[7][9]

    • Preparative Thin-Layer Chromatography (PTLC): For final purification of the isolated compounds, PTLC was frequently employed.[4]

Structure Elucidation Techniques

The structures of the isolated stilbenoids were determined using a combination of spectroscopic methods.

Spectroscopic Analysis Workflow:

G cluster_spectroscopy Spectroscopic Techniques cluster_result Pure_Compound Pure Isolated Compound UV UV-Vis Spectroscopy Pure_Compound->UV Chromophore analysis IR Infrared (IR) Spectroscopy Pure_Compound->IR Functional group analysis MS Mass Spectrometry (MS) Pure_Compound->MS Molecular weight determination NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) Pure_Compound->NMR Detailed structural analysis Structure Elucidated Structure

References

Hopeaphenol: A Resveratrol Tetramer with Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Hopeaphenol, a naturally occurring stilbenoid, is a tetramer of resveratrol, positioning it as a molecule of significant interest in the scientific community. First isolated from Dipterocarpaceae family plants like Shorea ovalis and later identified in North African wines, this compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Its complex structure, formed by four resveratrol units, contributes to a distinct pharmacological profile compared to its monomeric counterpart. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its quantitative biological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound across various biological assays. This information is crucial for comparing its potency and efficacy in different therapeutic contexts.

Biological Activity Assay Type Cell Line / Model System IC50 / EC50 Reference
Anti-HIV Activity HIV Transcription Inhibition (PMA-stimulated)J-Lat 9.2 cellsEC50: 1.8 µM[3]
CDK9 Enzymatic Activity InhibitionCell-free purified CDK9-cyclin T1IC50: 0.22 µM[3]
T3SS Inhibition YopE Reporter-Gene AssayYersinia pseudotuberculosisIC50: 6.6 µM[4]
YopH Phosphatase AssayYersinia pseudotuberculosisIC50: 3.3 µM[4]
Anti-SARS-CoV-2 Activity RBD/ACE2 Interaction DisruptionAlphaScreen AssayIC50: 0.11 µM[5][6]
SARS-CoV-2 (USA-WA1/2020) Replication InhibitionVero-E6 cellsEC50: 10.2 µM[5]
SARS-CoV-2 (B.1.1.7) Replication InhibitionVero-E6 cellsEC50: 7.8 µM[5]
SARS-CoV-2 (B.1.351) Replication InhibitionVero-E6 cellsEC50: 7.5 µM[5]
Anticancer Activity Cytotoxicity against Epidermoid CarcinomaNasopharynx cancer cellsED50: 1.2 µg/mL[2]
Antioxidant Activity DPPH Radical ScavengingIn vitro63.76% activity at 100 µg/mL[7]
Superoxide Anion ScavengingIn vitro64.48% activity at 100 µg/mL[7]
Hydrogen Peroxide ScavengingIn vitro54.64% activity at 100 µg/mL[7]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

HIV_Inhibition_Pathway cluster_this compound This compound cluster_cellular_targets Cellular Targets cluster_hiv_processes HIV-1 Processes This compound This compound PKC PKC This compound->PKC inhibits NFkB NF-κB This compound->NFkB inhibits CDK9 CDK9 This compound->CDK9 inhibits PKC->NFkB HIV_Transcription HIV-1 Transcription NFkB->HIV_Transcription CDK9->HIV_Transcription Viral_Replication Viral Replication HIV_Transcription->Viral_Replication

Figure 1: this compound's inhibition of HIV-1 transcription via PKC/NF-κB and CDK9 pathways.

Cardioprotective_Pathway cluster_this compound This compound cluster_cellular_response Cellular Response This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function improves Cardiac_Hypertrophy Cardiac Hypertrophy Mitochondrial_Function->Cardiac_Hypertrophy alleviates

Figure 2: Cardioprotective mechanism of this compound through the AMPK/SIRT1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's biological activities.

Inhibition of Bacterial Type III Secretion System (T3SS)

Objective: To determine the inhibitory effect of this compound on the T3SS of Gram-negative bacteria, such as Yersinia pseudotuberculosis.

Methodology:

  • Bacterial Strains and Culture Conditions: Y. pseudotuberculosis strains containing appropriate reporter plasmids (e.g., expressing a YopE-luciferase fusion protein) are cultured in Luria-Bertani (LB) broth.

  • T3SS Induction: T3SS is typically induced by shifting the temperature from 26°C to 37°C and depleting calcium from the growth medium, which mimics the host environment.

  • This compound Treatment: Bacteria are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) during the induction phase.

  • Reporter Gene Assay: The activity of the secreted reporter protein (e.g., luciferase) is measured to quantify the level of T3SS-mediated secretion. A decrease in reporter activity in the presence of this compound indicates T3SS inhibition.

  • Western Blot Analysis: To confirm the inhibition of effector protein secretion, bacterial culture supernatants are collected, and the presence of specific Yop (Yersinia outer protein) effectors is analyzed by Western blotting using specific antibodies.

  • Bacterial Growth Assay: To ensure that the observed inhibition of secretion is not due to general toxicity, the effect of this compound on bacterial growth is assessed by monitoring the optical density (OD600) of the cultures over time.

T3SS_Inhibition_Workflow Start Start: Y. pseudotuberculosis Culture Induce_T3SS Induce T3SS (37°C, low Ca2+) Start->Induce_T3SS Treat_this compound Treat with this compound (various concentrations) Induce_T3SS->Treat_this compound Incubate Incubate Treat_this compound->Incubate Measure_Reporter Measure Reporter Activity (e.g., Luciferase) Incubate->Measure_Reporter Analyze_Secretion Analyze Yop Secretion (Western Blot) Incubate->Analyze_Secretion Assess_Growth Assess Bacterial Growth (OD600) Incubate->Assess_Growth End End: Determine IC50 Measure_Reporter->End Analyze_Secretion->End Assess_Growth->End

References

Methodological & Application

Protocol for Hopeaphenol Extraction from Plant Material: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the extraction, purification, and quantification of hopeaphenol from plant materials, primarily targeting researchers, scientists, and professionals in drug development. This compound, a resveratrol tetramer, has garnered significant interest for its potential therapeutic properties. These protocols are designed to offer a comprehensive guide, from the initial extraction to the final quantification and analysis of its engagement with cellular signaling pathways.

Introduction

This compound is a naturally occurring stilbenoid found in various plant species, notably within the Dipterocarpaceae family, including Shorea roxburghii and Shorea ovalis. As a tetramer of resveratrol, it exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. This protocol outlines a robust method for the extraction and purification of this compound, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The yield of this compound is highly dependent on the plant source, the extraction solvent, and the specific conditions employed. The following table summarizes quantitative data derived from literature for the extraction of this compound from the stem bark of Shorea roxburghii.

ParameterValueReference
Plant Material Powdered Stem Bark of Shorea roxburghii[1]
Initial Biomass 1.0 kg[1]
Extraction Solvent Acetone[1]
Fractionation Solvent Ethyl Acetate[1]
Weight of Ethyl Acetate Soluble Portion 50 g[1]
Purification Method Column Chromatography[1]
Final Yield of this compound 1.0 g[1]
Overall Yield 0.1% (w/w) from initial biomassCalculated

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound.

Extraction of Crude this compound

This protocol describes the initial solvent extraction of this compound from plant material.

Materials:

  • Powdered stem bark of Shorea species (e.g., Shorea roxburghii)

  • Acetone (ACS grade)

  • n-Hexane (ACS grade)

  • Methanol (ACS grade)

  • Large capacity Soxhlet extractor or maceration vessel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting: The powdered stem bark (1.0 kg) is first defatted with n-hexane to remove nonpolar compounds like waxes and lipids. This can be done by maceration or Soxhlet extraction.[1]

  • Extraction: The defatted plant material is then sequentially extracted with acetone and methanol.[1] For this protocol, we focus on the acetone extract, which is a primary source for this compound isolation.

  • Concentration: The acetone extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude acetone extract.

Purification of this compound by Column Chromatography

The crude acetone extract is subjected to fractionation and column chromatography to isolate pure this compound.

Materials:

  • Crude acetone extract

  • Ethyl acetate (ACS grade)

  • Silica gel (for column chromatography, 60-120 mesh)

  • n-Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Fractionation: The crude acetone extract is partitioned with ethyl acetate.[1] The ethyl acetate soluble portion, which is enriched with this compound, is collected and concentrated.

  • Column Preparation: A glass column is packed with silica gel using a slurry method with n-hexane.

  • Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.[1] The polarity of the mobile phase is gradually increased to separate compounds based on their affinity for the stationary phase.

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC. The TLC plates are developed using solvent systems such as n-hexane:ethyl acetate (7:3 v/v) and chloroform:methanol (8:2 v/v).[1] Spots corresponding to this compound are visualized under UV light.

  • Isolation of Pure this compound: Fractions containing pure this compound, as determined by TLC, are combined and the solvent is evaporated to yield the purified compound.[1]

Quantification of this compound by HPLC

This protocol, adapted from methods for resveratrol and other polyphenols, can be used for the quantification of this compound. A validated method specific for this compound should be developed for rigorous quantitative analysis.

Materials:

  • Purified this compound standard

  • This compound extract

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water with 0.1% formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the purified this compound extract in methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of A (water with 0.1% formic acid) and B (acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280-320 nm for stilbenoids).

    • Injection Volume: 20 µL.

  • Quantification: The concentration of this compound in the extract is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification plant_material Powdered Plant Material (Shorea sp.) defatting Defatting (n-Hexane) plant_material->defatting extraction Solvent Extraction (Acetone) defatting->extraction crude_extract Crude Acetone Extract extraction->crude_extract fractionation Fractionation (Ethyl Acetate) crude_extract->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring Collect & Analyze Fractions pure_this compound Pure this compound tlc_monitoring->pure_this compound Combine Pure Fractions hplc_analysis HPLC Analysis pure_this compound->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: this compound and AMPK

G This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function improves Cardiac_Hypertrophy Cardiac Hypertrophy Mitochondrial_Function->Cardiac_Hypertrophy alleviates Heart_Failure Heart Failure Cardiac_Hypertrophy->Heart_Failure

Caption: this compound activates the AMPK/SIRT1 signaling pathway.

Signaling Pathway: this compound and HIV Transcription

G This compound This compound PKC Protein Kinase C (PKC) This compound->PKC inhibits CDK9 CDK9 This compound->CDK9 inhibits NFkB NF-κB PKC->NFkB activates HIV_Transcription HIV Transcription NFkB->HIV_Transcription promotes CDK9->HIV_Transcription promotes

Caption: this compound inhibits HIV transcription via PKC/NF-κB and CDK9.

Conclusion

The protocols provided herein offer a comprehensive framework for the successful extraction, purification, and quantification of this compound from plant sources. Adherence to these methodologies will enable researchers to obtain high-purity this compound for further investigation into its biological activities and potential therapeutic applications. The visualization of the experimental workflow and its interaction with key signaling pathways provides a clear and concise overview for researchers in the field.

References

Chromatographic Purification of Hopeaphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol is a naturally occurring resveratrol tetramer with significant therapeutic potential, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and anticancer properties. Its complex structure and presence in intricate natural matrices necessitate robust and efficient purification strategies. This document provides detailed application notes and protocols for the chromatographic purification of this compound, primarily from plant sources such as those from the Shorea genus. The methodologies outlined herein are designed to guide researchers in obtaining high-purity this compound for further scientific investigation and drug development endeavors.

Principle of Purification

The purification of this compound from crude plant extracts is typically achieved through a multi-step chromatographic process that leverages the compound's physicochemical properties. The general workflow involves:

  • Solid-Liquid Extraction: Initial extraction of this compound from the plant matrix using an appropriate organic solvent.

  • Fractionation: Preliminary separation of the crude extract into fractions with varying polarities using techniques like Vacuum Liquid Chromatography (VLC).

  • Fine Purification: Further purification of the this compound-rich fraction using Column Chromatography (CC), Preparative Thin-Layer Chromatography (Prep-TLC), or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Experimental Protocols

Extraction of this compound

This protocol describes the initial extraction of this compound from the dried and powdered stem bark of Shorea species.

Materials and Equipment:

  • Dried and powdered stem bark of a this compound-containing plant (e.g., Shorea ovalis, Shorea hopeifolia)

  • Acetone (analytical grade)

  • Soxhlet apparatus or large-scale maceration setup

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh the dried, powdered plant material.

  • For Soxhlet extraction, place the powdered material in a thimble and extract with acetone for approximately 8 hours.[1]

  • For maceration, soak the plant material in acetone (e.g., 1:5 w/v) for 24-48 hours with occasional agitation.

  • Filter the extract to remove solid plant debris.

  • Concentrate the acetone extract using a rotary evaporator under reduced pressure to obtain a crude brownish extract.[1]

  • Record the weight of the crude extract to calculate the extraction yield.

Fractionation by Vacuum Liquid Chromatography (VLC)

VLC is employed for the rapid, initial fractionation of the crude extract.

Materials and Equipment:

  • Silica gel 60 GF254 for VLC

  • VLC column or sintered glass funnel

  • Vacuum source

  • n-Hexane (analytical grade)

  • Ethyl acetate (EtOAc, analytical grade)

  • Collection flasks

Procedure:

  • Dry-pack the VLC column with silica gel.

  • Dissolve a known amount of the crude acetone extract (e.g., 30 g) in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.[1]

  • Dry the silica-adsorbed sample and load it evenly onto the top of the VLC column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.[1] A typical gradient might be:

    • 100% n-Hexane

    • 90:10 n-Hexane:EtOAc

    • 80:20 n-Hexane:EtOAc

    • 70:30 n-Hexane:EtOAc

    • 60:40 n-Hexane:EtOAc

    • 50:50 n-Hexane:EtOAc

    • 100% EtOAc

  • Collect fractions of a consistent volume.

  • Monitor the fractions by Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC) Monitoring

TLC is used to identify fractions containing this compound.

Materials and Equipment:

  • TLC plates (silica gel 60 F254)

  • Developing tank

  • Mobile phase (e.g., Chloroform:Methanol 8.5:1.5 or n-Hexane:EtOAc 3:7)[1]

  • UV lamp (254 nm and 366 nm)

  • Visualizing reagent (e.g., vanillin-sulfuric acid)

Procedure:

  • Spot a small amount of each VLC fraction onto a TLC plate.

  • Develop the plate in a suitable mobile phase.

  • Visualize the spots under a UV lamp and/or after spraying with a visualizing reagent.

  • This compound can be identified by its characteristic Rf value. For example, in a study, a fraction containing pure this compound was obtained directly after VLC.[1]

  • Combine fractions that show a prominent spot corresponding to this compound.

Purification by Column Chromatography (CC)

Fractions enriched with this compound from VLC are further purified by gravity column chromatography.

Materials and Equipment:

  • Silica gel 60 (230-400 mesh)

  • Glass chromatography column

  • Elution solvents (e.g., Chloroform:Methanol or n-Hexane:EtOAc gradients)[1]

  • Fraction collector or collection tubes

Procedure:

  • Pack a glass column with silica gel using a slurry method.

  • Concentrate the combined this compound-rich fractions from VLC and load the sample onto the top of the column.

  • Elute the column with an appropriate solvent system, starting with a lower polarity and gradually increasing it. For example, a gradient of Chloroform:Methanol (e.g., starting from 9.5:0.5 to 8.5:1.5) can be effective.[1]

  • Collect small, uniform fractions.

  • Monitor the collected fractions by TLC.

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain purified this compound.

(Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative HPLC can be employed as a final polishing step.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

Procedure:

  • Dissolve the partially purified this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC with a suitable mobile phase gradient. For oligostilbenes from Shorea ovalis, a gradient elution of acetonitrile (ACN) and water (H₂O) from 10:90 to 75:25 over 20 minutes has been reported to be effective for analytical separation and can be adapted for preparative scale.[2]

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 215, 254, or 283 nm).[2]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to yield highly purified this compound.

Data Presentation

The following tables summarize typical quantitative data that can be expected during the purification process. The exact values will vary depending on the starting material and specific experimental conditions.

Table 1: Extraction and Fractionation of this compound from Shorea hopeifolia

StepStarting Material (g)ProductYield (g)Yield (%)
Acetone Extraction300Crude Acetone Extract78.126.0
VLC Fractionation30 (of crude extract)Fraction E (this compound)0.51.67

Data adapted from a study on Shorea hopeifolia where 500 mg of this compound was obtained from 30 g of crude extract.[1]

Table 2: TLC Analysis of this compound

Solvent SystemRf ValueReference
Chloroform:Methanol (8.5:1.5)~0.4[1]
n-Hexane:EtOAc (3:7)~0.5[1]

Visualizations

Chromatographic_Purification_of_this compound Start Dried & Powdered Plant Material (e.g., Shorea sp.) Extraction Soxhlet Extraction or Maceration (Acetone) Start->Extraction Crude_Extract Crude Acetone Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) (n-Hexane:EtOAc gradient) Crude_Extract->VLC Hopeaphenol_Rich_Fraction This compound-Rich Fraction VLC->Hopeaphenol_Rich_Fraction Elution Other_Fractions Other Fractions (Discard or process for other compounds) VLC->Other_Fractions Elution TLC_Monitoring1 TLC Monitoring VLC->TLC_Monitoring1 CC Column Chromatography (CC) (e.g., Chloroform:Methanol gradient) Hopeaphenol_Rich_Fraction->CC TLC_Monitoring1->Hopeaphenol_Rich_Fraction Identify & Combine Pure_this compound Purified this compound CC->Pure_this compound Elution & Fraction Collection TLC_Monitoring2 TLC Monitoring CC->TLC_Monitoring2 Prep_HPLC Optional: Preparative HPLC (C18, Acetonitrile:Water gradient) Pure_this compound->Prep_HPLC TLC_Monitoring2->Pure_this compound Combine Pure Fractions High_Purity_this compound High-Purity this compound Prep_HPLC->High_Purity_this compound

Caption: Workflow for the chromatographic purification of this compound.

Conclusion

The protocols described provide a comprehensive framework for the successful isolation and purification of this compound from natural sources. The combination of initial solvent extraction, followed by sequential chromatographic techniques such as VLC and column chromatography, is an effective strategy for obtaining this compound with good purity. For applications requiring the highest purity, preparative HPLC serves as an excellent final polishing step. Careful monitoring of the purification process using TLC is crucial for identifying and combining the correct fractions to maximize yield and purity. These methods are scalable and can be adapted based on the specific requirements of the research or development project.

References

Application Notes and Protocols for the Structural Confirmation of Hopeaphenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hopeaphenol is a complex resveratrol tetramer first isolated from Hopea odorata and Balanocarpus heimii.[1] As a member of the stilbenoid family, it has garnered significant interest for its potential therapeutic properties. The structural elucidation of such a large and intricate natural product is a challenging task that relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure confirmation of this compound.[2][3][4] This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to confirm the structure of this compound.

This compound's structure is characterized by two symmetrical resveratrol dimer units, which simplifies the NMR spectra to some extent, presenting only half the signals expected for the full structure.[2][5] A combination of 1H NMR, 13C NMR, and 2D correlation experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is essential for complete assignment of the proton and carbon signals and to establish the connectivity within the molecule.

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the 1H and 13C NMR spectral data for this compound, compiled from published literature.[2] The data was recorded in acetone-d6 at 600 MHz for 1H NMR and 150 MHz for 13C NMR.

Table 1: 1H NMR Spectral Data of this compound (in acetone-d6)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2a/6a7.13d8.4
H-3a/5a6.78d8.4
H-2b/6b6.90d8.4
H-3b/5b6.55d8.4
H-12a6.53d1.5
H-14a6.28d1.5
H-12b5.71d1.8
H-14b5.15d1.8
H-7a5.75d12.6
H-8a4.23d12.6
H-7b---
H-8b---
OH~8.51, 8.43, 8.18, 7.95, 7.39broad s-

Note: The signals for H-7b and H-8b are often complex and may vary between different literature sources. Hydroxyl (OH) proton signals are broad and their chemical shifts can be variable.[1][6]

Table 2: 13C NMR Spectral Data of this compound (in acetone-d6)

CarbonChemical Shift (δ) ppm
C-1a130.1
C-2a/6a129.4
C-3a/5a115.1
C-4a157.7
C-1b134.3
C-2b/6b128.4
C-3b/5b114.3
C-4b154.8
C-7a87.4
C-8a48.9
C-7b40.3
C-8b47.3
C-9a141.5
C-10a120.2
C-11a158.0
C-12a100.2
C-13a156.4
C-14a105.5
C-9b139.6
C-10b117.7
C-11b158.4
C-12b94.3
C-13b156.3
C-14b110.4

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural confirmation of this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., acetone-d6, methanol-d4). Acetone-d6 is commonly reported in the literature.[2]

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy

a) 1H NMR (Proton NMR)

  • Objective: To determine the number of different types of protons, their chemical environments, and their scalar couplings.

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • Protocol:

    • Tune and shim the probe for the sample.

    • Acquire a standard 1D proton spectrum using a single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Key Parameters:

      • Pulse Angle: 30-90 degrees

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Processing:

      • Apply a Fourier transform to the Free Induction Decay (FID).

      • Phase correct the spectrum.

      • Calibrate the chemical shift scale to the residual solvent peak or TMS.

      • Integrate the signals to determine the relative number of protons.

b) 13C NMR (Carbon NMR)

  • Objective: To determine the number of different types of carbon atoms in the molecule.

  • Protocol:

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Key Parameters:

      • Pulse Angle: 30 degrees

      • Spectral Width: 200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (due to the low natural abundance of 13C)

    • Processing:

      • Apply a Fourier transform with exponential line broadening.

      • Phase correct and calibrate the spectrum.

    • Note: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH2, and CH3 groups.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are scalar coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H).

  • Protocol:

    • Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Key Parameters:

      • Spectral Width (F1 and F2): 10-12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-4

    • Processing:

      • Apply a sine-bell window function in both dimensions.

      • Perform a 2D Fourier transform.

      • Symmetrize the spectrum.

    • Interpretation: Cross-peaks indicate scalar coupling between the protons at the corresponding chemical shifts on the F1 and F2 axes. For this compound, COSY correlations are expected between ortho-coupled aromatic protons (e.g., H-2a/6a and H-3a/5a) and between vicinal aliphatic protons (e.g., H-7a and H-8a).[2]

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and the carbon atoms they are attached to.

  • Protocol:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker for an edited HSQC which distinguishes CH/CH3 from CH2).

    • Key Parameters:

      • F2 (1H) Spectral Width: 10-12 ppm

      • F1 (13C) Spectral Width: 160-180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 4-8

      • One-bond C-H coupling constant (1JCH): Set to an average value of 145 Hz.

    • Processing:

      • Apply a squared sine-bell window function in both dimensions.

      • Perform a 2D Fourier transform.

    • Interpretation: Each cross-peak correlates a proton signal on the F2 axis with the carbon signal on the F1 axis to which it is directly bonded.[7][8]

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations (typically 2-4 bonds) between protons and carbon atoms. This is crucial for connecting different structural fragments.

  • Protocol:

    • Use a standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker).

    • Key Parameters:

      • F2 (1H) Spectral Width: 10-12 ppm

      • F1 (13C) Spectral Width: 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

      • Long-range C-H coupling constant (nJCH): Optimized for a range, typically set to 8-10 Hz.

    • Processing:

      • Apply a sine-bell window function in both dimensions.

      • Perform a 2D Fourier transform.

    • Interpretation: Cross-peaks show correlations between protons and carbons that are two or three bonds apart, and sometimes four in conjugated systems. This data is used to piece together the carbon skeleton and confirm the linkages between the different rings in this compound.[2][7]

Mandatory Visualizations

Hopeaphenol_Structure_Confirmation_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation This compound Isolated this compound Sample NMR Sample (in deuterated solvent) This compound->Sample H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR & DEPT Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Combined Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Experimental workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Experiment_Relationships H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY Correlates HSQC HSQC (Direct C-H Bonds) H1->HSQC Correlates HMBC HMBC (Long-Range C-H Bonds) H1->HMBC Correlates C13 13C NMR (Carbon Skeleton) C13->HSQC Correlates C13->HMBC Correlates Structure Final Structure (this compound) COSY->Structure Establishes Spin Systems HSQC->Structure Assigns CHn Groups HMBC->Structure Connects Fragments

Caption: Logical relationships between different NMR experiments for structure elucidation.

References

Quantification of Hopeaphenol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hopeaphenol, a resveratrol tetramer, is a naturally occurring stilbenoid found predominantly in plants of the Dipterocarpaceae family, such as various Shorea species.[1][2][3] This polyphenol has garnered significant interest in the scientific community due to its potent biological activities, including antioxidant, anti-inflammatory, and potential cardioprotective and antiviral effects.[4][5] this compound has been shown to modulate key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is crucial for cellular energy homeostasis, and the protein kinase C (PKC) and NF-κB signaling pathways, which are involved in inflammatory responses and viral transcription.[6][7]

Accurate and precise quantification of this compound in plant extracts is essential for quality control of herbal medicines, standardization of extracts for pharmacological studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used analytical technique for the separation and quantification of stilbenoids in complex matrices like plant extracts.[6] This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials using a validated HPLC-DAD method.

Experimental Protocols

Plant Material and Extraction

The following protocol describes a general procedure for the extraction of this compound from the bark of Shorea species. The efficiency of extraction can be influenced by the specific plant material and should be optimized accordingly.

Materials:

  • Dried and powdered bark of Shorea sp.

  • Methanol (HPLC grade)

  • Acetone (ACS grade)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • 0.45 µm syringe filters

Protocol:

  • Defatting: Weigh 10 g of powdered plant material and place it in a flask. Add 100 mL of hexane and sonicate for 30 minutes. Filter the mixture and discard the hexane. Repeat this step twice to ensure complete removal of lipids.

  • Extraction: Air-dry the defatted plant material. Add 100 mL of acetone or methanol and extract using an ultrasonic bath for 1 hour at room temperature.[2]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in a methanol:water (80:20 v/v) mixture and partition successively with ethyl acetate. The this compound will preferentially partition into the ethyl acetate phase. Evaporate the ethyl acetate fraction to dryness.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the this compound and other stilbenoids with 5 mL of methanol.

  • Final Sample Preparation: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are a representative example for the analysis of this compound and may require optimization based on the specific instrument and column used.

ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid.[6]
Gradient Elution 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration).[6]
Flow Rate 1.0 mL/min.[6]
Injection Volume 20 µL.
Column Temperature 30°C.
Detection Diode Array Detector (DAD) set at a monitoring wavelength of 280 nm. Spectral data collected from 200-400 nm.
Standard Preparation and Calibration
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve.

Data Presentation

The quantitative data for a typical validated HPLC method for this compound are summarized in the table below. These values are representative and may vary depending on the specific experimental conditions.

ParameterTypical Value
Retention Time (min) ~15 - 20
Linearity (R²) >0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Shorea sp. bark) powdering Drying and Powdering plant_material->powdering defatting Defatting with Hexane powdering->defatting extraction Ultrasonic Extraction (Methanol/Acetone) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration cleanup Solid-Phase Extraction (SPE) concentration->cleanup final_prep Reconstitution & Filtration cleanup->final_prep hplc_injection HPLC Injection final_prep->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plant extracts.

This compound's Role in AMPK Signaling Pathway

ampk_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects This compound This compound ampk AMPK This compound->ampk activates energy_production Increased Energy Production (e.g., Fatty Acid Oxidation, Glucose Uptake) ampk->energy_production energy_consumption Decreased Energy Consumption (e.g., Protein Synthesis, Cell Growth) ampk->energy_consumption mitochondrial_biogenesis Mitochondrial Biogenesis ampk->mitochondrial_biogenesis cellular_stress Cellular Stress (e.g., Ischemia, Oxidative Stress) increased_amp_atp Increased AMP/ATP Ratio cellular_stress->increased_amp_atp increased_amp_atp->ampk activates

Caption: Simplified diagram of the AMPK signaling pathway activated by this compound.

References

Hopeaphenol in In Vitro Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing hopeaphenol, a promising resveratrol tetramer, in a variety of in vitro cell culture experiments. These guidelines are based on current scientific literature and are intended to facilitate the investigation of this compound's therapeutic potential.

This compound has garnered significant interest in the scientific community for its diverse biological activities, including cardioprotective, anti-HIV, antioxidant, and anti-inflammatory effects.[1][2][3] As a stilbenoid, it demonstrates enhanced stability and bioavailability compared to its monomer, resveratrol, making it an attractive candidate for further research and development.[1] This document outlines key in vitro assays and detailed protocols to explore the multifaceted properties of this compound.

Biological Activities and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways. In the context of cardiac health, it has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.[1][4] This activation leads to the improvement of mitochondrial function and a reduction in oxidative stress, thereby mitigating cardiac hypertrophy.[1][5]

In the realm of virology, this compound has demonstrated potent anti-HIV activity by inhibiting viral transcription.[2][6] This is achieved by targeting both the Protein Kinase C (PKC) and Nuclear Factor kappa B (NF-κB) signaling pathways, as well as the Cyclin-Dependent Kinase 9 (CDK9).[2][6][7]

Furthermore, this compound exhibits significant antioxidant properties by scavenging free radicals such as DPPH, superoxide anions, and hydrogen peroxide.[3][8] Its anti-inflammatory potential has also been noted, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.[9]

Data Summary: In Vitro Efficacy of this compound

The following tables summarize key quantitative data from various in vitro studies on this compound, providing a comparative overview of its effective concentrations and inhibitory activities across different assays.

Assay Type Cell Line / System Key Parameter Result Reference
CytotoxicityHL-1 CardiomyocytesSafe Concentration Range1 - 10 µM[1]
Anti-HIV ActivityJ-Lat 9.2 T-Cells (PMA-stimulated)EC501.8 µM[10]
Anti-HIV ActivityJ-Lat 9.2 T-Cells (Panobinostat-induced)EC500.11 µM[10]
Anti-HIV ActivityJ-Lat 9.2 T-Cells (TNF-α-induced)EC500.29 µM[10]
CDK9 InhibitionCell-free enzymatic assayIC500.22 µM[2]
T3SS InhibitionYersinia pseudotuberculosis (YopE reporter)IC506.6 µM[11]
T3SS InhibitionYersinia pseudotuberculosis (YopH phosphatase)IC503.3 µM[11]
SARS-CoV-2 Entry InhibitionVero-E6 cells (USA-WA1/2020)EC5010.2 µM[12]
SARS-CoV-2 Entry InhibitionVero-E6 cells (B.1.351 variant)EC502.3 µM[12]
Antioxidant Assay Concentration Scavenging Activity (%) Reference
DPPH Free Radical Scavenging100 µg/mL63.76%[3]
Superoxide Anion Radical Scavenging100 µg/mL64.48%[3]
Hydrogen Peroxide Scavenging100 µg/mL54.64%[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is essential for determining the non-toxic concentration range of this compound for subsequent experiments.

Materials:

  • Cell line of interest (e.g., HL-1 cardiomyocytes)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 µM to 10 µM is a good starting point based on existing data.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Replace the medium in the wells with the prepared this compound dilutions and vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells (2 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[13]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 16-24 hours.[13] Include a control group without LPS stimulation.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes.[13]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Antioxidant Activity: DPPH Radical Scavenging Assay

This cell-free assay evaluates the direct antioxidant capacity of this compound.

Materials:

  • This compound solution

  • 1,1-diphenyl-2-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Add 1 mL of the this compound solution to 2 mL of DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.

cluster_0 Cardioprotective Effects This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates Cardiac_Hypertrophy Cardiac Hypertrophy AMPK->Cardiac_Hypertrophy inhibits Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function improves Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress reduces Oxidative_Stress->Cardiac_Hypertrophy induces

Caption: this compound's cardioprotective signaling pathway.

cluster_1 Anti-HIV Activity Hopeaphenol_HIV This compound PKC PKC Hopeaphenol_HIV->PKC inhibits CDK9 CDK9 Hopeaphenol_HIV->CDK9 inhibits HIV_Transcription HIV Transcription Hopeaphenol_HIV->HIV_Transcription blocks NFkB NF-κB PKC->NFkB activates NFkB->HIV_Transcription promotes CDK9->HIV_Transcription required for cluster_2 General In Vitro Experimental Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation Treatment->Incubation Assay Specific Assay (e.g., CCK-8, ELISA, Western Blot) Incubation->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis End End: Interpretation of Results Data_Analysis->End

References

Hopeaphenol as a Therapeutic Agent for Cardiac Hypertrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can ultimately lead to heart failure.[1][2] Hopeaphenol, a resveratrol tetramer, has emerged as a promising therapeutic agent for mitigating cardiac hypertrophy.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound on cardiac hypertrophy, based on current research findings. This compound has been shown to exert its cardioprotective effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn improves mitochondrial function and reduces oxidative stress.[1][4][5]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in both in vivo and in vitro models of cardiac hypertrophy.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Transverse Aortic Constriction (TAC)

ParameterShamTAC ControlThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)Metformin (200 mg/kg)
Cardiac Function (Echocardiography)
LVEF (%)NormalDecreasedImprovedSignificantly ImprovedMarkedly ImprovedImproved
LVFS (%)NormalDecreasedImprovedSignificantly ImprovedMarkedly ImprovedImproved
LVIDd (mm)NormalIncreasedDecreasedSignificantly DecreasedMarkedly DecreasedDecreased
LVIDs (mm)NormalIncreasedDecreasedSignificantly DecreasedMarkedly DecreasedDecreased
Cardiac Remodeling (Histology & Biomarkers)
Heart Weight/Body Weight (HW/BW)NormalIncreasedDecreasedSignificantly DecreasedMarkedly DecreasedDecreased
Cardiomyocyte Cross-Sectional AreaNormalIncreasedDecreasedSignificantly DecreasedMarkedly DecreasedDecreased
Myocardial FibrosisMinimalIncreasedDecreasedSignificantly DecreasedMarkedly DecreasedDecreased
β-MHC (protein & mRNA)LowIncreasedDecreasedSignificantly DecreasedMarkedly DecreasedDecreased
BNP (protein & mRNA)LowIncreasedDecreasedSignificantly DecreasedMarkedly DecreasedDecreased

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVIDd: Left Ventricular Internal Diameter in diastole; LVIDs: Left Ventricular Internal Diameter in systole; β-MHC: Beta-myosin heavy chain; BNP: Brain natriuretic peptide. Data is presented qualitatively based on reported significant changes.

Table 2: In Vitro Efficacy of this compound in Angiotensin II (Ang II)-Induced Hypertrophy in HL-1 Cardiomyocytes

ParameterControlAng II (1 µM)This compound (1 µM) + Ang IIThis compound (5 µM) + Ang IIThis compound (10 µM) + Ang II
Cellular Hypertrophy
Cell Surface AreaNormalIncreasedDecreasedSignificantly DecreasedMarkedly Decreased
BNP (protein)LowIncreasedDecreasedSignificantly DecreasedMarkedly Decreased
Signaling Pathway Modulation
p-AMPK/AMPK RatioBaselineDecreasedIncreasedSignificantly IncreasedMarkedly Increased (3.68-fold vs Ang II)
SIRT1 ExpressionBaselineDecreasedIncreasedSignificantly IncreasedMarkedly Increased (1.84-fold vs Ang II)
Mitochondrial Function
Mitochondrial ROSLowIncreasedDecreasedSignificantly DecreasedMarkedly Decreased
Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)HighDecreasedIncreasedSignificantly IncreasedMarkedly Increased
Apoptosis Markers
Bax/Bcl-2 RatioLowIncreasedDecreasedSignificantly DecreasedMarkedly Decreased
Cleaved Caspase-3LowIncreasedDecreasedSignificantly DecreasedMarkedly Decreased

p-AMPK: Phosphorylated AMP-activated protein kinase; SIRT1: Sirtuin 1; ROS: Reactive Oxygen Species. Quantitative fold changes are noted where specified in the source literature.[6]

Signaling Pathways

This compound's primary mechanism of action in ameliorating cardiac hypertrophy involves the direct binding to and activation of AMPK.[1][4][5] This initiates a cascade of downstream events that collectively contribute to its cardioprotective effects.

This compound's Primary Signaling Pathway in Cardiac Hypertrophy cluster_outcomes Pathological Outcomes This compound This compound AMPK AMPK This compound->AMPK Directly Binds & Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Cardiac_Hypertrophy Cardiac Hypertrophy (Cell Size, Hypertrophic Markers) AMPK->Cardiac_Hypertrophy Inhibits Apoptosis Apoptosis AMPK->Apoptosis Inhibits Fibrosis Fibrosis AMPK->Fibrosis Inhibits PGC1a PGC-1α SIRT1->PGC1a Activates Mitochondrial_Function Mitochondrial Function (Increased Membrane Potential) ROS_Production ROS Production Mitochondrial_Function->ROS_Production Reduces PGC1a->Mitochondrial_Function Improves

Caption: this compound activates AMPK, leading to downstream activation of SIRT1 and improved mitochondrial function, which collectively inhibit cardiac hypertrophy, apoptosis, and fibrosis.

Further research suggests a potential interplay between AMPK and the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.

Potential Crosstalk of this compound-Activated AMPK with mTOR Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits (Potential) Autophagy Autophagy (Clears Damaged Mitochondria) AMPK->Autophagy Promotes Protein_Synthesis Pathological Protein Synthesis mTOR->Protein_Synthesis Promotes Cardiac_Hypertrophy Cardiac Hypertrophy Protein_Synthesis->Cardiac_Hypertrophy Contributes to Autophagy->Cardiac_Hypertrophy Inhibits

Caption: Activated AMPK may inhibit the mTOR pathway, reducing pathological protein synthesis and promoting autophagy, further contributing to the anti-hypertrophic effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

This protocol describes the surgical procedure to induce pressure overload-induced cardiac hypertrophy.[7][8][9]

G cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative PreOp_Analgesia Administer Pre-surgical Analgesia (e.g., Buprenorphine, Meloxicam) Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine or Isoflurane) PreOp_Analgesia->Anesthesia Prep_Surgical_Field Shave and Disinfect Surgical Area Anesthesia->Prep_Surgical_Field Intubation Endotracheal Intubation & Mechanical Ventilation Prep_Surgical_Field->Intubation Incision Midline Incision & Upper Sternotomy Intubation->Incision Expose_Aorta Expose Transverse Aortic Arch Incision->Expose_Aorta Ligation Ligate Aorta with Suture (around a 27G needle) Expose_Aorta->Ligation Remove_Needle Remove Needle to Create Constriction Ligation->Remove_Needle Closure Close Chest and Skin Remove_Needle->Closure Recovery Recover in Warmed Cage Closure->Recovery Monitoring Monitor 2x Daily for 72h Recovery->Monitoring Doppler_Echo Confirm Constriction with Doppler Echocardiography (Day 1) Monitoring->Doppler_Echo Hopeaphenol_Treatment Initiate this compound Treatment (e.g., 5-20 mg/kg, i.p.) Doppler_Echo->Hopeaphenol_Treatment

Caption: Experimental workflow for the in vivo Transverse Aortic Constriction (TAC) model and subsequent this compound treatment.

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Analgesics (e.g., Buprenorphine, Meloxicam)

  • Surgical instruments (sterilized)

  • Ventilator

  • Suture material (e.g., 6-0 silk)

  • 27-gauge needle

  • Heating pad

  • Disinfectants (e.g., Betadine, 70% isopropanol)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave the chest and neck area and disinfect the surgical field. Administer pre-operative analgesics.

  • Intubation and Ventilation: Perform endotracheal intubation and connect the mouse to a volume-cycled rodent ventilator.

  • Surgical Incision: Make a vertical midline incision from the suprasternal notch to the mid-chest. Perform an upper partial sternotomy to expose the thoracic cavity.

  • Aortic Constriction: Carefully dissect the thymus to visualize the aortic arch. Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries. Place a 27-gauge needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.

  • Finalizing the Constriction: Promptly remove the needle to create a standardized stenosis.

  • Closure and Recovery: Close the chest wall and skin incision with sutures. Allow the mouse to recover from anesthesia on a heating pad.

  • Post-operative Care: Monitor the animal closely for the first 72 hours. Administer post-operative analgesics as required.

  • This compound Administration: Begin intraperitoneal injections of this compound at the desired concentrations (e.g., 5, 10, or 20 mg/kg daily).

In Vitro Model: Angiotensin II-Induced Hypertrophy in HL-1 Cardiomyocytes

This protocol details the induction of hypertrophy in a cardiomyocyte cell line.[6][10]

Materials:

  • HL-1 cardiomyocytes

  • Claycomb Medium supplemented with L-glutamine, norepinephrine, and fetal bovine serum

  • Gelatin/Fibronectin-coated culture flasks/plates

  • Angiotensin II (Ang II)

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture HL-1 cells in Claycomb Medium on gelatin/fibronectin-coated plates. Maintain cells at 37°C in a 5% CO2 incubator.

  • This compound Pre-treatment: Pre-treat the HL-1 cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Hypertrophy Induction: Add Angiotensin II to the media to a final concentration of 1 µM to induce a hypertrophic response.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis: Following incubation, cells can be harvested for analysis of hypertrophic markers (e.g., cell size measurement, Western blotting for BNP and β-MHC).

Assessment of Cellular and Mitochondrial Function

1. Immunofluorescence for Cardiomyocyte Size

Procedure:

  • Fix Ang II-treated and control HL-1 cells with 4% paraformaldehyde in PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against a sarcomeric protein (e.g., α-actinin).

  • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Stain nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the cell surface area using image analysis software.

2. Mitochondrial Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay) [11][12]

Procedure:

  • After treatment with Ang II and this compound, wash the HL-1 cells with PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize using a fluorescence microscope.

3. Mitochondrial Membrane Potential Assessment (JC-1 Assay) [2]

Procedure:

  • Following treatment, wash the HL-1 cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence of both JC-1 monomers (green, excitation ~485 nm, emission ~530 nm) and J-aggregates (red, excitation ~540 nm, emission ~590 nm).

  • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Molecular Analysis

1. Western Blotting for Hypertrophic and Signaling Markers

Procedure:

  • Lyse cells or homogenized heart tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • p-AMPK, total AMPK

    • SIRT1

    • BNP, β-MHC

    • Bax, Bcl-2, Cleaved Caspase-3

    • GAPDH or β-actin (as loading controls)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software.

2. Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)

Procedure:

  • Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with Weigert's iron hematoxylin for nuclei (black).

  • Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).

  • Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Stain with aniline blue for collagen (blue).

  • Dehydrate and mount the slides.

  • Capture images and quantify the blue-stained fibrotic area as a percentage of the total tissue area using image analysis software.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of cardiac hypertrophy.[1][2][3] Its mechanism of action, centered on the activation of the AMPK signaling pathway, offers a promising avenue for drug development.[1][4][5] The protocols outlined in this document provide a comprehensive framework for researchers to investigate the efficacy and molecular mechanisms of this compound and other potential therapeutic compounds in preclinical models of cardiac hypertrophy.

References

Application Notes and Protocols for Hopeaphenol as an Anti-HIV Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a stilbenoid naturally found in various plants, has emerged as a promising candidate for anti-HIV drug development.[1][2][3][4] Extensive in vitro studies have demonstrated its potent ability to inhibit HIV-1 transcription and replication at low micromolar to submicromolar concentrations, with minimal cytotoxicity.[5][6] This document provides a comprehensive overview of the application of this compound as an anti-HIV agent, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for key experiments.

This compound's primary mechanism of action is the inhibition of post-integration HIV transcription.[5][6][7] This is achieved through a dual-targeting approach:

  • Inhibition of the Protein Kinase C (PKC) and NF-κB Signaling Pathway: this compound interferes with PKC- and downstream NF-κB-dependent HIV transcription.[1][5][8]

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9): It directly inhibits the enzymatic activity of CDK9, a crucial kinase required for HIV transcription elongation.[1][5][8][9]

By targeting these cellular pathways, this compound not only blocks active HIV replication but also dampens the reactivation of latent HIV reservoirs, a significant barrier to a cure.[1][2][3][5][9]

Data Presentation: In Vitro Anti-HIV Activity of this compound

The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of this compound from in vitro studies.

Assay Cell Line/System Inducing Agent EC50 (µM) Reference
HIV-1 Expression InhibitionJ-Lat 9.2Phorbol 12-myristate 13-acetate (PMA)1.8[5]
HIV-1 Expression InhibitionJ-Lat 9.2Panobinostat0.11[5]
HIV-1 Expression InhibitionJ-Lat 9.2Tumor Necrosis Factor-alpha (TNF-α)0.29[5]
HIV-1 Replication InhibitionPeripheral Blood Mononuclear Cells (PBMCs)HIV-1NL4.31.3[5][6]
Assay Cell Line/System IC50 (µM) Reference
CDK9 Enzymatic ActivityCell-free-0.22
Assay Cell Line/System CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
CytotoxicityPeripheral Blood Mononuclear Cells (PBMCs)19.314.8[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by this compound and the workflows of key experimental protocols.

HIV_Transcription_Inhibition cluster_cell Host Cell cluster_nucleus Nucleus PKC PKC NFkB NF-κB PKC->NFkB LTR LTR NFkB->LTR Activation CDK9 CDK9/CycT1 RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylation (Elongation) Provirus HIV-1 Provirus Provirus->LTR LTR->RNA_Pol_II Recruitment HIV_RNA HIV-1 RNA RNA_Pol_II->HIV_RNA Transcription Tat Tat Tat->CDK9 Activation This compound This compound This compound->PKC This compound->NFkB This compound->CDK9

This compound's Mechanism of HIV Transcription Inhibition.

Experimental_Workflow cluster_antiviral Antiviral Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment A1 Infect PBMCs with HIV-1 A2 Treat with varying concentrations of this compound A1->A2 A3 Incubate for 6 days A2->A3 A4 Measure supernatant p24 Gag antigen by ELISA A3->A4 A5 Calculate EC50 A4->A5 C1 Culture uninfected PBMCs C2 Treat with varying concentrations of this compound C1->C2 C3 Incubate for 6 days C2->C3 C4 Assess cell viability (e.g., Viacount dye) C3->C4 C5 Calculate CC50 C4->C5 Latency_Reversal_Workflow Start Culture J-Lat 9.2 cells (Latent HIV-1 with GFP reporter) Step1 Treat cells with this compound Start->Step1 Step2 Induce latency reversal (e.g., PMA, TNF-α) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Measure GFP expression by Flow Cytometry Step3->Step4 End Determine inhibition of viral reactivation Step4->End

References

Hopeaphenol as a Potent Inhibitor of Bacterial Type III Secretion Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence therapies that disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance development.[1][2][3] The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative bacteria, including Yersinia pseudotuberculosis, Pseudomonas aeruginosa, and Chlamydia trachomatis.[2][4][5] This system acts as a molecular syringe, injecting effector proteins directly into host cells to subvert normal cellular functions and facilitate infection.[6] Hopeaphenol, a resveratrol tetramer, has been identified as a potent inhibitor of the T3SS in several pathogenic bacteria, making it a promising candidate for the development of novel anti-infective agents.[1][2][4] These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for its evaluation.

Application Notes

This compound has been demonstrated to be a selective and irreversible inhibitor of the T3SS in Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[1][4] It also impedes the entry and intracellular growth of Chlamydia trachomatis.[1][4] A key advantage of this compound is its minimal impact on bacterial growth, suggesting a specific mode of action against the T3SS rather than general cytotoxicity.[1] It is hypothesized that due to its size and molecular weight, this compound has low cell permeability and likely interacts with components of the T3SS on the bacterial surface.[1][7]

Mechanism of Action

This compound acts as an irreversible inhibitor of the T3SS.[1][4] This suggests that it may form a covalent bond with its target within the T3SS apparatus. The observation that pretreatment of bacteria with this compound is sufficient to block T3SS function, even after the compound is removed, supports this hypothesis.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on the T3SS of various bacteria.

Bacterium Assay IC50 Value Reference
Yersinia pseudotuberculosisYopE Reporter-Gene Assay6.6 µM[1][4][8]
Yersinia pseudotuberculosisYopH Phosphatase Assay3.3 µM[1][7]

Table 1: IC50 Values of this compound against Yersinia pseudotuberculosis T3SS.

Bacterium Effector Protein This compound Concentration Effect Reference
Pseudomonas aeruginosaExoS10 µMReduced secretion[1][4]
Pseudomonas aeruginosaExoS20 µMReduced secretion[1][4]
Pseudomonas aeruginosaExoS50 µMComplete block of secretion[1][4]
Pseudomonas aeruginosaExoS100 µMComplete block of secretion[1][4]
Yersinia pseudotuberculosisYopDDose-dependentInhibition of secretion[1][2]

Table 2: Dose-Dependent Inhibition of T3SS Effector Protein Secretion by this compound.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the inhibitory effect of this compound on bacterial T3SS are provided below.

Protocol 1: YopE Reporter-Gene Assay for T3SS Inhibition in Yersinia pseudotuberculosis

This assay quantifies the expression of the yopE gene, which is under the control of the T3SS regulatory machinery, using a luciferase reporter.

Materials:

  • Yersinia pseudotuberculosis strain carrying a yopE-luciferase reporter plasmid

  • Brain Heart Infusion (BHI) broth

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • 96-well microplate, opaque white

  • Microplate reader with luminescence detection

Procedure:

  • Grow the Y. pseudotuberculosis reporter strain overnight at 26°C in BHI broth.

  • Dilute the overnight culture to an OD600 of 0.1 in fresh BHI broth.

  • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

  • Add this compound to the desired final concentrations. Include a DMSO-only control.

  • Incubate the plate at 26°C for 1 hour, followed by a temperature shift to 37°C for 3 hours to induce T3SS expression.

  • After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition relative to the DMSO control.

G cluster_prep Bacterial Culture Preparation cluster_treatment Treatment and Incubation cluster_readout Measurement start Overnight culture of Y. pseudotuberculosis reporter strain dilute Dilute to OD600=0.1 start->dilute dispense Dispense into 96-well plate dilute->dispense add_cpd Add this compound or DMSO dispense->add_cpd incubate1 Incubate at 26°C for 1h add_cpd->incubate1 incubate2 Incubate at 37°C for 3h (T3SS induction) incubate1->incubate2 add_reagent Add luciferase reagent incubate2->add_reagent read_lum Measure luminescence add_reagent->read_lum

Caption: Workflow for the YopE reporter-gene assay.

Protocol 2: Western Blot Analysis of Secreted Effector Proteins

This protocol is used to visualize and quantify the amount of secreted effector proteins, such as YopD from Yersinia or ExoS from Pseudomonas, in the culture supernatant.

Materials:

  • Bacterial strains (Y. pseudotuberculosis or P. aeruginosa)

  • T3SS-inducing medium (e.g., LB broth with 5 mM EGTA and 20 mM MgCl2 for Yersinia, or a low-calcium medium for Pseudomonas)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Trichloroacetic acid (TCA)

  • Acetone, ice-cold

  • SDS-PAGE sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-YopD or anti-ExoS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Grow bacteria to mid-log phase in a suitable broth.

  • Induce the T3SS by pelleting the bacteria and resuspending them in T3SS-inducing medium.

  • Add this compound or DMSO to the cultures and incubate at 37°C for 3-4 hours.

  • Centrifuge the cultures to pellet the bacteria.

  • Collect the supernatant and precipitate the proteins by adding TCA to a final concentration of 10%. Incubate on ice for at least 1 hour.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Wash the protein pellet with ice-cold acetone and air dry.

  • Resuspend the pellet in SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

G cluster_culture Culture and Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting culture Bacterial culture induce Induce T3SS culture->induce treat Treat with this compound/DMSO induce->treat separate Separate supernatant treat->separate precipitate TCA precipitation separate->precipitate wash Acetone wash precipitate->wash resuspend Resuspend in sample buffer wash->resuspend sds SDS-PAGE resuspend->sds transfer Transfer to membrane sds->transfer block Blocking transfer->block probe Antibody probing block->probe detect Detection probe->detect

Caption: Western blot analysis workflow.

Protocol 3: HeLa Cell Infection Assay

This assay assesses the ability of this compound to inhibit the T3SS-mediated effects on host cells, such as cytotoxicity or effector translocation.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Yersinia pseudotuberculosis or Pseudomonas aeruginosa

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Seed HeLa cells in a multi-well plate and grow to confluency.

  • On the day of infection, replace the cell culture medium with fresh medium.

  • Prepare a bacterial suspension in cell culture medium.

  • Pre-treat the bacteria with various concentrations of this compound or DMSO for 30 minutes.

  • Infect the HeLa cell monolayers with the pre-treated bacteria at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for the desired time (e.g., 1-5 hours).

  • Wash the cells with PBS to remove non-adherent bacteria.

  • Observe the cells under a microscope for morphological changes (e.g., cell rounding for Yersinia infection).

  • For translocation assays, specific reporter systems (e.g., β-lactamase reporter) can be used, followed by appropriate detection methods.

G cluster_cell_prep Cell Preparation cluster_bact_prep Bacterial Preparation cluster_infection Infection and Observation seed Seed HeLa cells grow Grow to confluency seed->grow infect Infect HeLa cells grow->infect culture Bacterial culture pretreat Pre-treat with this compound/DMSO culture->pretreat pretreat->infect incubate Incubate infect->incubate wash Wash incubate->wash observe Observe morphology wash->observe

Caption: HeLa cell infection assay workflow.

Signaling Pathway and Inhibition Model

The T3SS is a complex nanomachine that spans the inner and outer membranes of Gram-negative bacteria. This compound is thought to inhibit the T3SS by interacting with surface-exposed components, thereby blocking the secretion of effector proteins into the host cell.

T3SS_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell T3SS T3SS Apparatus Host_Cytosol Host Cytosol T3SS->Host_Cytosol Translocation Effector_Pool Effector Proteins (e.g., Yops, ExoS) Effector_Pool->T3SS Secretion Cellular_Targets Host Cellular Targets Host_Cytosol->Cellular_Targets Subversion of Host Functions This compound This compound This compound->T3SS Inhibition

Caption: Model of T3SS inhibition by this compound.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Hopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopeaphenol, a resveratrol tetramer, is a naturally occurring polyphenol that has garnered significant interest for its potent antioxidant properties. As a complex of four resveratrol units, it exhibits a robust capacity to neutralize free radicals and mitigate oxidative stress, making it a compelling candidate for applications in pharmaceuticals, nutraceuticals, and cosmetic industries. These application notes provide detailed protocols for assessing the antioxidant activity of this compound using various established in vitro assays, including DPPH, ABTS, and ORAC, as well as a cell-based assay to evaluate its efficacy in a biological system. Furthermore, we present quantitative data for this compound and related compounds and illustrate the key signaling pathways involved in its antioxidant mechanism.

Data Presentation

The antioxidant activity of this compound has been evaluated using several standard assays. The following tables summarize the available quantitative data, offering a comparative overview of its efficacy against other well-known antioxidants like quercetin and its monomer unit, resveratrol.

Table 1: In Vitro Radical Scavenging and Reducing Power of this compound

AssayTest SubstanceConcentration (µg/mL)% Inhibition / ActivityIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPH Radical ScavengingThis compound10063.76%66.05Quercetin14.7
Superoxide Anion Radical ScavengingThis compound10064.48%67.53Quercetin47.55
Hydrogen Peroxide ScavengingThis compound10054.64%-Quercetin-
Ferric Reducing Power (OD at 700nm)This compound1000.082-Quercetin0.127

Data sourced from a study on this compound isolated from Shorea roxburghii stem bark extract.[1]

Table 2: Comparative Antioxidant Activity of Resveratrol (this compound Monomer)

AssayTest SubstanceIC50 / TEAC / ORAC Value
ABTS AssayResveratrol~1.5 - 2.0 TEAC
ORAC AssayResveratrol~2.0 - 3.0 µM TE/µM

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to ensure reproducibility and accuracy in evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Trolox (for standard curve)

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of Trolox standards for the calibration curve.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound solution or Trolox standards to the wells.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to the Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

  • Trolox (for standard curve)

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a series of Trolox standards.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of the black microplate.

    • Add 25 µL of the different concentrations of this compound solution, Trolox standards, or phosphate buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the AAPH solution to all wells to initiate the reaction.

    • Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. Determine the net AUC by subtracting the AUC of the blank. The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), by peroxyl radicals. This assay accounts for cellular uptake and metabolism of the antioxidant.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader with temperature and CO2 control

  • Quercetin (for standard)

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound or quercetin in culture medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFH-DA solution to the cells and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add AAPH solution to the cells to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at 37°C (excitation ~485 nm, emission ~538 nm) for 1 hour.

  • Calculation: Calculate the CAA value as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control (cells treated with AAPH alone).

Signaling Pathways and Experimental Workflows

Experimental Workflow Diagrams

experimental_workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_ORAC ORAC Assay cluster_CAA CAA Assay DPPH_prep Prepare DPPH Solution DPPH_mix Mix DPPH and this compound DPPH_prep->DPPH_mix DPPH_sample Prepare this compound Dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate (30 min, dark) DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance (517 nm) DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition & IC50 DPPH_measure->DPPH_calc ABTS_prep Prepare ABTS•+ Solution ABTS_mix Mix ABTS•+ and Sample/Standard ABTS_prep->ABTS_mix ABTS_sample Prepare this compound & Trolox ABTS_sample->ABTS_mix ABTS_incubate Incubate (6-10 min) ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance (734 nm) ABTS_incubate->ABTS_measure ABTS_calc Calculate TEAC ABTS_measure->ABTS_calc ORAC_prep Prepare Reagents ORAC_load Load Plate (Fluorescein, Sample) ORAC_prep->ORAC_load ORAC_incubate Pre-incubate (37°C) ORAC_load->ORAC_incubate ORAC_initiate Add AAPH ORAC_incubate->ORAC_initiate ORAC_measure Kinetic Fluorescence Reading ORAC_initiate->ORAC_measure ORAC_calc Calculate ORAC Value (TE) ORAC_measure->ORAC_calc CAA_cell Culture Cells CAA_treat Treat with this compound CAA_cell->CAA_treat CAA_load Load DCFH-DA Probe CAA_treat->CAA_load CAA_induce Induce Oxidative Stress (AAPH) CAA_load->CAA_induce CAA_measure Kinetic Fluorescence Reading CAA_induce->CAA_measure CAA_calc Calculate CAA Value CAA_measure->CAA_calc

Caption: Experimental workflows for antioxidant activity assays.

Antioxidant Signaling Pathway

This compound, like other polyphenols, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated is the AMPK/Nrf2 signaling axis .

Mechanism of Action:

  • AMPK Activation: this compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • Nrf2 Activation: Activated AMPK can lead to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that is normally kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

  • Nrf2 Translocation: AMPK activation can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). This enhances the cell's endogenous antioxidant defenses.

antioxidant_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ampk AMPK This compound->ampk Activates keap1_nrf2 Keap1 Nrf2 ampk->keap1_nrf2:k Inhibits Keap1 binding keap1 Keap1 nrf2 Nrf2 nrf2_nuc Nrf2 keap1_nrf2:n->nrf2_nuc Translocates are ARE nrf2_nuc->are Binds antioxidant_genes Antioxidant Genes (HO-1, NQO1, etc.) are->antioxidant_genes Promotes Transcription

Caption: this compound-mediated activation of the AMPK/Nrf2 antioxidant pathway.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging mechanisms and the modulation of cellular signaling pathways. The protocols and data presented herein provide a comprehensive framework for researchers to further investigate and harness the antioxidant properties of this promising natural compound. The ability of this compound to activate the AMPK/Nrf2 pathway highlights its potential for development as a therapeutic agent for conditions associated with oxidative stress. Further research is warranted to fully elucidate its in vivo efficacy and to establish standardized quantitative values across all major antioxidant assays.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) in Hopeaphenol Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a compound with its protein target within the complex environment of a living cell.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[1] When a small molecule like hopeaphenol binds to its target, it can increase the protein's resistance to thermal denaturation. By subjecting cells to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates direct target engagement.[1]

These application notes provide a detailed protocol for utilizing CETSA to validate the engagement of this compound with its cellular target, AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4]

This compound and Target Engagement with AMPK

This compound, a resveratrol tetramer, has been identified as a potent activator of the AMPK signaling pathway, offering potential therapeutic benefits in conditions like cardiac hypertrophy.[3] CETSA has been instrumental in confirming the direct binding of this compound to AMPK. In studies using HL-1 cardiomyocytes, treatment with this compound resulted in a significant thermal stabilization of total AMPK, providing direct evidence of target engagement.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from CETSA experiments demonstrating the thermal stabilization of AMPK upon this compound binding in HL-1 cardiomyocytes.

Target ProteinTreatmentConcentrationThermal Shift (ΔTm)SignificanceReference
Total AMPKThis compound10 µM+4.79 °Cp < 0.05[3]
Phospho-AMPK (pAMPK)This compound10 µM+0.91 °C-[3]

Signaling Pathway of this compound via AMPK Activation

This compound exerts its cardioprotective effects by directly binding to and activating AMPK. This activation initiates a signaling cascade that includes the downstream activation of Sirtuin 1 (SIRT1), a protein deacetylase. The AMPK/SIRT1 pathway plays a crucial role in improving mitochondrial function and reducing oxidative stress.[3]

Hopeaphenol_AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK Direct Binding & Activation SIRT1 SIRT1 AMPK->SIRT1 Activation Mitochondrial_Function Improved Mitochondrial Function SIRT1->Mitochondrial_Function Oxidative_Stress Reduced Oxidative Stress SIRT1->Oxidative_Stress Cardioprotection Cardioprotection Mitochondrial_Function->Cardioprotection Oxidative_Stress->Cardioprotection

Caption: this compound-AMPK Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for performing a CETSA experiment to validate the target engagement of this compound with AMPK, based on published studies and general CETSA protocols.[3]

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat_challenge 2. Heat Challenge cluster_lysis 3. Cell Lysis cluster_separation 4. Separation of Soluble Fraction cluster_analysis 5. Protein Analysis A Seed HL-1 Cardiomyocytes B Treat with 10 µM this compound or DMSO (Vehicle Control) A->B C Harvest and Resuspend Cells B->C D Aliquot and Heat at a Temperature Gradient (e.g., 46-69 °C) C->D E Lyse Cells (e.g., Freeze-Thaw Cycles) D->E F Centrifuge to Pellet Aggregated Proteins E->F G Collect Supernatant (Soluble Protein Fraction) F->G H Quantify Protein Concentration G->H I Western Blot for AMPK, pAMPK, and Loading Control H->I J Densitometry and Data Analysis I->J

Caption: CETSA Experimental Workflow for this compound.

Materials and Reagents
  • Cell Line: HL-1 Cardiomyocytes

  • Compound: this compound (dissolved in DMSO)

  • Vehicle Control: DMSO

  • Culture Medium: Standard medium for HL-1 cells

  • Buffers: Phosphate-buffered saline (PBS), Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Primary antibodies against total AMPK, phospho-AMPK (Thr172), and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

  • Detection Reagents: Enhanced chemiluminescence (ECL) substrate

  • Equipment: Cell culture incubator, thermal cycler, centrifuges (for cell pelleting and high-speed clarification), SDS-PAGE and Western blot apparatus, imaging system for chemiluminescence detection.

Detailed Protocol

1. Cell Culture and Treatment

  • Seed HL-1 cardiomyocytes in appropriate culture vessels and grow to approximately 80% confluency.

  • Treat the cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control).

  • Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a CO2 incubator.

2. Cell Harvesting and Heat Challenge

  • After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 46°C to 69°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).[3]

3. Cell Lysis

  • Lyse the cells by a suitable method that avoids resolubilizing aggregated proteins. A common method is repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

4. Separation of Soluble and Aggregated Proteins

  • Centrifuge the heated and lysed samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured and aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Quantification and Analysis by Western Blot

  • Determine the protein concentration of each supernatant sample using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for total AMPK, phospho-AMPK, and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

6. Data Analysis

  • Quantify the band intensities for each protein at each temperature point using densitometry software.

  • Normalize the intensity of the target protein (AMPK/pAMPK) to the loading control.

  • Plot the relative amount of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples to generate melting curves.

  • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the this compound-treated sample. A positive ΔTm indicates target engagement and stabilization.

Conclusion

The Cellular Thermal Shift Assay is a robust method for confirming the direct interaction between this compound and its cellular target, AMPK. The provided protocols and data serve as a comprehensive guide for researchers aiming to validate the target engagement of novel compounds in a physiologically relevant setting. By following these guidelines, scientists can generate reliable data to support their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Improving Hopeaphenol Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hopeaphenol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's poor aqueous solubility in the context of in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a major hurdle for in vivo studies?

A1: this compound is a naturally occurring stilbenoid, specifically a resveratrol tetramer, first isolated from plants in the Dipterocarpaceae family, such as Shorea ovalis.[1][2] Like many polyphenolic compounds, its complex and largely nonpolar structure results in poor water solubility, which is a significant obstacle for preclinical development.[3][4] For in vivo studies, poor aqueous solubility can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and complicating the interpretation of pharmacodynamic and toxicological data.[5][6] While soluble in organic solvents like DMSO, acetone, and ethyl acetate, these are often not suitable for direct in vivo administration at high concentrations.[][8]

Q2: My immediate goal is a preliminary in vitro cell-based assay. What is the quickest way to solubilize this compound?

A2: For initial in vitro experiments, the most direct method is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[9][10]

  • Protocol: Prepare a 10-20 mM stock solution of this compound in 100% high-purity, anhydrous DMSO.

  • Application: This stock can then be diluted into your aqueous cell culture medium to achieve the final desired concentration.

  • Critical Consideration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.1%.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[11] If precipitation occurs upon dilution, this method may not be suitable, and alternative strategies should be considered even for in vitro work.

Q3: What are the primary strategies to improve this compound's bioavailability for oral administration in animal studies?

A3: Overcoming the low oral bioavailability of polyphenols like this compound requires advanced formulation strategies.[3][12] The main approaches focus on enhancing the dissolution rate and apparent solubility in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[13][14]

  • Co-solvents and Surfactants: Using a system of mixed solvents (co-solvents) and surfactants can improve solubility for administration.[6][15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" with a hydrophilic exterior that enhances aqueous solubility.[16][17][18]

  • Lipid-Based Formulations: Since many polyphenols are lipophilic, lipid-based systems like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[19][20]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound into a higher-energy amorphous state by dispersing it within a polymer matrix can enhance solubility and dissolution.[14][21]

Troubleshooting Guide

Problem 1: My this compound, dissolved in DMSO, precipitates immediately when diluted into my aqueous buffer (e.g., PBS or saline) for injection.

  • Cause: This is a common issue known as "crashing out." The aqueous buffer has a much lower capacity to solubilize the lipophilic compound compared to the initial DMSO stock.[11]

  • Solutions:

    • Optimize Co-solvent System: Do not rely on DMSO alone. A multi-component vehicle is often necessary. A common strategy is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other pharmaceutically acceptable co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or surfactants like Tween-80 or Cremophor EL before the final dilution with an aqueous carrier.[6][15]

    • Use Surfactants: Surfactants form micelles that can encapsulate the drug, preventing precipitation and increasing solubility.[6]

    • Reduce Final Concentration: Your target concentration may be too high for the chosen vehicle system. Determine the maximum achievable concentration in your vehicle before precipitation occurs.

    • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) or using a bath sonicator can help dissolve the compound and prevent immediate precipitation. However, be cautious of compound degradation with excessive heat.[11]

Problem 2: I have successfully prepared a clear formulation, but my in vivo study shows very low and highly variable plasma concentrations of this compound.

  • Cause: A clear solution does not guarantee in vivo absorption. The compound may be precipitating in situ upon administration into the physiological environment of the GI tract or injection site. Furthermore, extensive first-pass metabolism can rapidly clear the compound.[3][5]

  • Solutions:

    • Switch to a More Robust Formulation: This is a strong indication that a simple co-solvent system is insufficient. You should explore more advanced formulations designed to protect the drug and enhance absorption.

      • Cyclodextrin Complexation: This can keep the drug in solution longer at the absorption site.[17]

      • Lipid-Based Formulations (SLNs, SEDDS): These are particularly effective for oral delivery. They can bypass some metabolic pathways, utilize lipid absorption mechanisms, and protect the drug from degradation, significantly improving bioavailability.[19][20][22]

    • Inhibit Efflux Pumps: Polyphenols can be substrates for efflux transporters like P-glycoprotein in the gut, which pumps them back into the lumen. Co-administration with an inhibitor of these transporters, such as certain other polyphenols like quercetin, has been shown to increase the bioavailability of some compounds.[5]

    • Particle Size Reduction: If using a suspension, ensure the particle size is minimized (nanosuspension) to maximize the dissolution rate in the GI tract.[13]

Quantitative Data Summary

The following tables summarize key information regarding solvents for initial solubilization and a comparison of advanced formulation strategies.

Table 1: Qualitative Solubility of this compound and Related Polyphenols

Solvent/SystemThis compound SolubilityGeneral Polyphenol SolubilityApplicationCitations
Water & Aqueous BuffersPoor / InsolublePoor / InsolubleIdeal for final formulation, but requires enhancers.[3][4]
DMSO, AcetoneSolubleSolubleStock solutions for in vitro use; primary solvent in co-solvent systems.[][8]
Ethanol, MethanolLikely SolubleGenerally SolubleCo-solvent in formulations; used for extraction.[23][24]
Chloroform, DichloromethaneSolubleVariesPrimarily for extraction and chemical analysis.[8]
Polyethylene Glycols (PEGs)Untested, but likelyGoodCommon co-solvent for in vivo formulations.[15]
Oils (Corn, Sesame)Untested, but likelyGood for lipophilic typesVehicle for lipid-based formulations.[15][25]

Table 2: Comparison of Advanced Formulation Strategies for Polyphenols

Formulation StrategyMechanism of ActionKey AdvantagesKey DisadvantagesPotential Bioavailability Increase (Examples)Citations
Cyclodextrin Complexation Encapsulates drug in a hydrophilic shell.Increases aqueous solubility; masks taste; can improve stability.Limited drug loading capacity; competition with other molecules.31-fold increase in myricetin solubility with HP-β-CD.[16][17][26]
Solid Lipid Nanoparticles (SLNs) Encapsulates drug in a solid lipid core.Controlled release; protects drug from degradation; can improve oral bioavailability.Potential for drug expulsion during storage; lower drug loading than emulsions.8-fold increase in oral bioavailability of resveratrol.[19][22]
Self-Emulsifying Systems (SEDDS) Forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.Spontaneously forms nano/microemulsion in GI tract; enhances drug solubilization and absorption.Requires specific ratios of oil, surfactant, and co-surfactant; potential for GI irritation.Significant increases for many BCS Class II drugs.[20][21]
Nanosuspensions Reduces drug particle size to the nanometer range, increasing surface area.Increases dissolution velocity; applicable to many poorly soluble drugs.Physical instability (particle aggregation); requires specialized equipment (milling, homogenization).Can significantly improve exposure for poorly soluble compounds.[13][14]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is based on a common method for preparing inclusion complexes to improve aqueous solubility.[16]

  • Molar Ratio Calculation: Determine the required mass of this compound and a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), for a 1:1 molar ratio. HP-β-CD is often chosen for its higher solubility and lower toxicity compared to native β-cyclodextrin.[26]

  • Initial Mixing: Accurately weigh the this compound and HP-β-CD and mix them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture.

  • Formation of Paste: Knead the mixture vigorously with a pestle for 45-60 minutes. The mixture should form a consistent, sticky paste. Add more solvent if necessary to maintain consistency.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a fine-mesh sieve.

  • Solubility Testing: The resulting powder can be tested for its solubility and dissolution rate in water or relevant buffers compared to the unprocessed this compound.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation

This protocol is adapted from general methods for encapsulating lipophilic polyphenols like resveratrol.[22]

  • Lipid Phase Preparation: Dissolve a precise amount of this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., a chloroform:methanol mixture).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., Poloxamer 188 or Tween 80) in purified water. Heat this solution to the same temperature as the lipid phase (typically 5-10°C above the melting point of the lipid).

  • Emulsification: Add the organic lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 10-15 minutes. This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at a lower speed under vacuum or with a gentle stream of nitrogen to evaporate the organic solvent completely.

  • Nanoparticle Formation: As the solvent evaporates, the lipid precipitates, encapsulating the this compound to form a nanosuspension.

  • Cooling and Purification: Allow the nanosuspension to cool to room temperature. The SLNs can be purified from excess surfactant by centrifugation or dialysis if necessary.

  • Characterization: The resulting SLN dispersion should be characterized for particle size, zeta potential, encapsulation efficiency, and drug loading. For oral administration, the dispersion can be used directly or lyophilized into a powder.

Visualizations

TroubleshootingWorkflow start Start: Need to prepare This compound for in vivo study precip Observe precipitation upon dilution in aqueous buffer? start->precip low_exposure Initial formulation is clear, but in vivo exposure is low/variable? precip->low_exposure No cosolvent Optimize Co-Solvent System: 1. Add PEG-400 or Propylene Glycol 2. Add surfactant (Tween-80) 3. Re-evaluate solubility limit precip->cosolvent Yes advanced Switch to Advanced Formulation: - Cyclodextrin Complexation - Solid Lipid Nanoparticles (SLNs) - Self-Emulsifying System (SEDDS) low_exposure->advanced Yes success Proceed with in vivo study and PK analysis low_exposure->success No, exposure is sufficient reassess Does precipitation resolve? cosolvent->reassess reassess->low_exposure Yes fail Re-evaluate compound or consult formulation specialist reassess->fail No advanced->success

Caption: A troubleshooting workflow for addressing this compound solubility issues.

SLN_Workflow Experimental Workflow for this compound-Loaded SLNs cluster_0 Phase Preparation cluster_1 Nanoparticle Formation cluster_2 Final Product lipid_phase Lipid Phase: Dissolve this compound + Solid Lipid in Organic Solvent emulsify High-Speed Homogenization: Add Lipid Phase to Aqueous Phase to form o/w emulsion lipid_phase->emulsify aq_phase Aqueous Phase: Dissolve Surfactant in Water (Heat above lipid melting point) aq_phase->emulsify evap Solvent Evaporation: Remove organic solvent via vacuum or N2 stream emulsify->evap cool Cooling: Lipid precipitates, forming This compound-loaded SLNs evap->cool final_product SLN Aqueous Dispersion cool->final_product

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

AMPK_Pathway This compound's Action on the AMPK Signaling Pathway This compound This compound ampk AMPK This compound->ampk Activates / Binds sirt1 SIRT1 ampk->sirt1 Activates mitochondria Mitochondrial Function (e.g., Membrane Potential) sirt1->mitochondria Improves hypertrophy Cardiac Hypertrophy & Apoptosis sirt1->hypertrophy Inhibits ros Reactive Oxygen Species (ROS) mitochondria->ros Reduces ros->hypertrophy Promotes compound_c Compound C (AMPK Inhibitor) compound_c->ampk Blocks

Caption: this compound activates the AMPK signaling pathway.[27][28]

References

Technical Support Center: Chemical Synthesis of Hopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of hopeaphenol.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

1. Oxidative Coupling Reactions

  • Question: My oxidative coupling of resveratrol or its derivatives is resulting in a low yield of the desired this compound precursor and a complex mixture of unidentified products. What are the likely causes and how can I improve the reaction?

    Answer: Low yields and product mixtures in oxidative coupling reactions for resveratrol oligomers are common challenges. The primary causes often revolve around a lack of selectivity and over-oxidation. Here’s a breakdown of potential issues and troubleshooting steps:

    • Poor Regioselectivity: The phenolic rings of resveratrol have multiple reactive sites (ortho and para positions), leading to the formation of various regioisomers (e.g., ortho-ortho, ortho-para, para-para linkages).

      • Solution: The choice of catalyst and reaction conditions is critical for controlling regioselectivity. Transition metal catalysts, such as those based on vanadium, iron, or copper, can provide better control. For instance, enzymatic approaches using laccase or peroxidase can also offer high selectivity. Experiment with different catalyst systems to find the optimal one for your specific substrate.

    • C-C vs. C-O Bond Formation: Oxidative coupling can lead to both desired C-C coupled products and undesired C-O coupled byproducts.[1]

      • Solution: The reaction solvent and additives can influence the selectivity. Less polar solvents may favor C-C coupling. Careful tuning of the oxidant and reaction temperature can also shift the selectivity towards the desired bond formation.

    • Over-oxidation: The desired dimeric and tetrameric products are often more susceptible to oxidation than the starting monomer.[1][2] This can lead to the formation of higher-order oligomers or degradation products.[1]

      • Solution: To minimize over-oxidation, consider the following:

        • Slow addition of the oxidant: This maintains a low concentration of the oxidizing agent throughout the reaction.

        • Use of a milder oxidant: Reagents like silver acetate (AgOAc) have been successfully used for the oxidative coupling of resveratrol.[3]

        • Reaction monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is formed.

    • Formation of Complex Mixtures: The initial coupling products can undergo further reactions, leading to a complex and difficult-to-separate mixture.

      • Solution: Employing a protecting group strategy to block the most reactive hydroxyl groups can simplify the reaction outcome. Additionally, optimizing the stoichiometry of the reactants and the reaction time is crucial.

  • Question: I am observing the formation of atropisomers during the synthesis. How can I control the stereoselectivity of the oxidative coupling step?

    Answer: The formation of atropisomers is a known challenge when creating sterically hindered biaryl bonds, which are present in the this compound scaffold. Controlling the axial chirality is essential for obtaining a single stereoisomer.

    • Chiral Catalysts: The use of chiral ligands with transition metal catalysts can induce asymmetry and favor the formation of one atropisomer over the other. Vanadium-based catalysts with chiral ligands have shown promise in atroposelective oxidative coupling.

    • Enzymatic Reactions: Enzymes are inherently chiral and can provide excellent stereoselectivity. Horseradish peroxidase (HRP), for example, can be used to achieve stereoselective cross-coupling.

    • Reaction Conditions: Temperature and solvent can influence the rotational barrier around the biaryl bond and affect the diastereomeric ratio. Lower temperatures generally lead to higher selectivity.

2. Protecting Group Strategies

  • Question: I am struggling with the selective protection and deprotection of the multiple hydroxyl groups in my this compound intermediates. What is a good strategy to overcome this?

    Answer: A robust and orthogonal protecting group strategy is paramount for the successful synthesis of this compound.[4] The presence of multiple phenolic hydroxyl groups with similar reactivity necessitates careful planning.

    • Orthogonal Protection: Employ protecting groups that can be removed under different conditions.[4][5] For example, you could use a combination of:

      • Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride sources (e.g., TBAF).[6]

      • Benzyl ethers (Bn): Removed by hydrogenolysis.

      • Methyl ethers (Me): Generally more stable and require harsher conditions for cleavage (e.g., BBr₃).

      • Acetal protecting groups (e.g., MOM, MEM): Removed under acidic conditions.[6]

    • Step-wise Protection: Protect the hydroxyl groups in a specific order based on their reactivity. Steric hindrance can sometimes allow for the selective protection of less hindered hydroxyls.

    • Global Deprotection: In the final steps of the synthesis, a global deprotection is often employed to remove all protecting groups simultaneously. However, this can be challenging and may lead to side reactions or decomposition, as has been reported in some synthetic routes to hopeanol.[7] Careful selection of protecting groups that can be removed under mild conditions is crucial. For instance, in one reported synthesis, deprotection of phenolic methyl ethers late in the sequence led to rearrangements and decomposition.[7]

3. Key Bond Formations and Rearrangements

  • Question: The construction of the C(7b) quaternary center is proving to be difficult. What are some successful reported strategies?

    Answer: The stereoselective formation of the C(7b) quaternary carbon is a significant hurdle in the synthesis of this compound. Two notable strategies have been reported:

    • Intramolecular Friedel-Crafts Reaction: The Nicolaou group reported a strategy involving an intramolecular Friedel-Crafts reaction to construct this quaternary center.[1][8] This approach often requires careful selection of a Lewis acid and optimization of reaction conditions to achieve good yields and diastereoselectivity.

    • Pinacol Rearrangement: The Snyder group developed a novel approach utilizing a chiral Brønsted acid-induced pinacol rearrangement.[7][9] This method allows for the construction of the quaternary center with good diastereocontrol.

  • Question: My pinacol rearrangement is giving a poor diastereomeric ratio. How can I improve the selectivity?

    Answer: The diastereoselectivity of the pinacol rearrangement is highly dependent on the substrate and the reaction conditions.

    • Chiral Promoter: The use of a chiral Brønsted acid, such as a derivative of BINOL•HPO₄, has been shown to significantly improve the diastereoselectivity of the rearrangement.[7]

    • Solvent and Temperature: The choice of solvent and reaction temperature can have a substantial impact. In one study, chloroform (CHCl₃) at 100 °C under microwave irradiation provided the best results.[7] Experimenting with different solvents and temperatures is recommended to optimize the selectivity for your specific substrate.

Frequently Asked Questions (FAQs)

  • What is the typical overall yield for a total synthesis of this compound? The total synthesis of complex natural products like this compound is a lengthy process, and overall yields are often low. For example, one enantioselective synthesis of hopeanol and hopeahainol A was accomplished in 15 linear steps.[7] Another approach reported an overall yield of 4.3% for protected hopeanol from a key intermediate.[7]

  • What are the most critical steps in the synthesis of this compound? Based on published literature, the most challenging and critical steps are:

    • The initial oxidative coupling to form the dimeric or tetrameric core structure with the correct regiochemistry.

    • The stereoselective construction of the C(7b) quaternary center.

    • The management of protecting groups throughout the synthesis, particularly the final deprotection steps, which can be prone to side reactions.[7]

  • Are there any biomimetic approaches to synthesizing this compound? Yes, many synthetic strategies are inspired by the proposed biosynthetic pathways of resveratrol oligomers.[2][10] These often involve oxidative coupling reactions that mimic the enzymatic processes occurring in plants.

  • What analytical techniques are essential for characterizing intermediates and the final product? A combination of spectroscopic techniques is necessary for unambiguous structure elucidation:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): Essential for determining the connectivity and stereochemistry of the complex polycyclic structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.

Quantitative Data Summary

The following tables summarize the available quantitative data from reported syntheses of this compound and related compounds.

Table 1: Pinacol Rearrangement for Quaternary Center Formation

Promoter (1.0 equiv)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (22:23)Reference
(R)-BINOL•HPO₄CHCl₃100 (µwave)1633.9:1[7]
(R)-VAPOL•HPO₄CHCl₃100 (µwave)156>18:1[7]

Table 2: Oxidative Coupling of Resveratrol

OxidantSolventTemperature (°C)Time (h)Key ProductsReference
AgOAc (1.5 equiv)MeOH501δ-viniferin and other dimers[3]

Experimental Protocols

1. Oxidative Coupling of Resveratrol using Silver Acetate

This protocol is based on a method used for generating resveratrol dimers.[3]

  • Materials:

    • Resveratrol

    • Silver Acetate (AgOAc)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve resveratrol (1.0 equiv.) in methanol.

    • Add silver acetate (1.5 equiv.) to the solution.

    • Heat the reaction mixture to 50 °C and stir for 1 hour. The mixture will typically change color.

    • Stop the reaction by cooling it to 4 °C.

    • Centrifuge the mixture to remove solids.

    • Collect the methanol fraction and remove the solvent under reduced pressure.

    • The resulting residue can be further purified by chromatography.

2. Chiral Brønsted Acid-Induced Pinacol Rearrangement

This protocol is adapted from the synthesis of a key intermediate for hopeanol and hopeahainol A.[7]

  • Materials:

    • Diol precursor

    • (R)-VAPOL•HPO₄ (or other chiral phosphoric acid)

    • Chloroform (CHCl₃)

  • Procedure:

    • Dissolve the diol precursor in chloroform.

    • Add the chiral phosphoric acid catalyst (1.0 equiv.).

    • Heat the reaction mixture in a microwave reactor to 100 °C for 1 hour.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Resveratrol Resveratrol Monomer Oxidative_Coupling Oxidative Coupling Resveratrol->Oxidative_Coupling e.g., AgOAc or Enzymatic Method Protecting_Groups Protecting Group Manipulation Oxidative_Coupling->Protecting_Groups Pinacol_Rearrangement Pinacol Rearrangement (Quaternary Center Formation) Protecting_Groups->Pinacol_Rearrangement Formation of Diol Precursor Further_Functionalization Further Functionalization & Cyclizations Pinacol_Rearrangement->Further_Functionalization e.g., Chiral Brønsted Acid Deprotection Global Deprotection Further_Functionalization->Deprotection This compound This compound Deprotection->this compound e.g., BBr3

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_logic Start Low Yield in Oxidative Coupling Cause1 Poor Regioselectivity Start->Cause1 Cause2 Over-oxidation Start->Cause2 Cause3 C-O vs. C-C Coupling Start->Cause3 Solution1 Optimize Catalyst (e.g., Vanadium, Iron) & Conditions Cause1->Solution1 Solution2 Slow Oxidant Addition Use Milder Oxidant Monitor Reaction Cause2->Solution2 Solution3 Adjust Solvent Polarity Tune Oxidant/Temperature Cause3->Solution3

Caption: Troubleshooting logic for oxidative coupling issues.

References

Technical Support Center: Optimizing Hopeaphenol Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hopeaphenol, a promising natural stilbenoid for your cell culture research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, a good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on published data, a range of 1 µM to 50 µM is often a reasonable starting point.[1][2] For instance, in HL-1 cardiomyocytes, a non-toxic range was identified as 1–10 μM.[1][2] In other studies, concentrations up to 50 µM have been used in pseudovirus assays with Vero-E6 cells.[3]

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For final dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.1%. One study prepared a this compound solution in a mixture of DMSO:PEG-300:normal saline at a ratio of 1:8:11 and stored it at 4°C in the dark.[1]

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways. It can inhibit the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5] Additionally, it has been identified as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9) enzymatic activity.[4][5][6][7][8] In other cellular contexts, this compound can activate the AMP-activated protein kinase (AMPK) signaling pathway.[1][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no observable effect of this compound Inadequate concentration.Perform a dose-response study with a wider and higher range of concentrations.
Cell line insensitivity.Research the specific pathways in your cell line. If the target pathways of this compound (e.g., NF-κB, AMPK) are not active or relevant, consider a different model.
Degraded this compound solution.Prepare fresh stock solutions of this compound in DMSO and store them appropriately (aliquoted at -20°C or -80°C for long-term storage).
High cytotoxicity observed at expected effective concentrations Cell line is particularly sensitive to this compound.Determine the IC50 value for your specific cell line using a cytotoxicity assay (e.g., MTT, crystal violet) to identify a non-toxic working concentration range.[10]
High DMSO concentration in the final culture medium.Ensure the final DMSO concentration is at a non-toxic level (typically <0.1%). Run a vehicle control with the same DMSO concentration to assess its effect.
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell passage number, confluency, and media composition for all experiments.
Pipetting errors or inaccurate dilutions.Calibrate your pipettes regularly and prepare fresh serial dilutions for each experiment.
Contamination of cell cultures.Regularly check for and test for microbial contamination.
Precipitation of this compound in culture medium Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility. Consider using a different solvent system if compatible with your cells, such as the DMSO:PEG-300:saline mixture mentioned in some studies.[1]

Quantitative Data Summary

Table 1: Effective Concentrations (EC₅₀) of this compound in Various Cell-Based Assays

Cell Line/AssayStimulusMeasured EffectEC₅₀ (µM)Reference
J-Lat 9.2 T cellsPMAInhibition of HIV-GFP expression1.8[4][7]
J-Lat 9.2 T cellsPanobinostatInhibition of HIV-GFP expression0.11[4][7]
J-Lat 9.2 T cellsTNF-αInhibition of HIV-GFP expression0.29[4]
Vero-E6 cellsSARS-CoV-2 (USA-WA1/2020)Inhibition of cytopathic effect10.2 - 23.4[3][11]
Vero-E6 cellsSARS-CoV-2 (B.1.1.7/Alpha)Inhibition of cytopathic effect7.8[3]
Vero-E6 cellsSARS-CoV-2 (B.1.351/Beta)Inhibition of cytopathic effect7.5[3]

Table 2: Inhibitory Concentrations (IC₅₀) of this compound

TargetAssay TypeIC₅₀ (µM)Reference
CDK9Enzymatic Activity Assay0.22[4]
SARS-CoV-2 MproEnzymatic Activity Assay42.5[3]
RBD/ACE2 BindingAlphaScreen Assay0.11[3][11]
Superoxide Anion ScavengingIn vitro assay67.53 µg/mL[12]
DPPH Radical ScavengingIn vitro assay66.05 µg/mL[12]
Hydrogen Peroxide ScavengingIn vitro assay91.36 µg/mL[12]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a positive control for cytotoxicity, such as a high concentration of SDS (e.g., 0.2%).[13]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Visualizations

Hopeaphenol_Signaling_Pathways cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects PKC PKC NFkB NF-κB PKC->NFkB activates Viral_Transcription Viral Transcription NFkB->Viral_Transcription promotes CDK9 CDK9 CDK9->Viral_Transcription required for Hopeaphenol_Inhibit This compound Hopeaphenol_Inhibit->PKC Hopeaphenol_Inhibit->NFkB Hopeaphenol_Inhibit->CDK9 AMPK AMPK Mitochondrial_Function Mitochondrial Function AMPK->Mitochondrial_Function improves Hopeaphenol_Activate This compound Hopeaphenol_Activate->AMPK

Caption: this compound's dual-action signaling pathway modulation.

Experimental_Workflow_Dosage_Optimization start Start: New Cell Line dose_response 1. Broad Dose-Response Assay (e.g., 1-50 µM) start->dose_response cytotoxicity 2. Cytotoxicity Assay (MTT) Determine IC₅₀ dose_response->cytotoxicity working_range 3. Select Non-Toxic Working Concentration Range cytotoxicity->working_range functional_assay 4. Functional Assay (e.g., protein expression, cell migration) working_range->functional_assay analyze 5. Analyze Results functional_assay->analyze optimize 6. Optimize Dosage (refine concentration based on functional assay) analyze->optimize optimize->functional_assay Iterate if needed end End: Optimized Protocol optimize->end

Caption: Workflow for optimizing this compound dosage.

Troubleshooting_Logic issue Experimental Issue (e.g., No Effect, High Toxicity) check_concentration Is the concentration appropriate? issue->check_concentration check_viability Is the cell viability acceptable? issue->check_viability check_protocol Is the experimental protocol consistent? issue->check_protocol solution_dose Adjust Concentration Range check_concentration->solution_dose No solution_cytotoxicity Determine IC₅₀ Select Non-Toxic Dose check_viability->solution_cytotoxicity No solution_sop Standardize Protocol (cell passage, reagents) check_protocol->solution_sop No

Caption: A logical approach to troubleshooting this compound experiments.

References

preventing degradation of hopeaphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of hopeaphenol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a resveratrol oligomer, is susceptible to degradation primarily due to factors such as pH, temperature, light, and oxygen.[1][2] As a polyphenolic compound, its structure contains multiple hydroxyl groups that are prone to oxidation.[1] Exposure to alkaline conditions (high pH), elevated temperatures, and UV light can significantly accelerate its degradation.[2][3][4]

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

A2: For long-term stability of solid this compound, storage at -20°C is recommended. For short-term storage, a temperature of 2°C to 8°C is suitable. The container should be tightly sealed and protected from light.

Q3: How should I store this compound in solution?

A3: this compound in solution is less stable than in its solid form. It is advisable to prepare solutions fresh. If storage is necessary, use a neutral or slightly acidic buffer (pH 3-7), aliquot into tightly sealed vials, purge with an inert gas like nitrogen or argon to remove oxygen, and store at -20°C or below, protected from light.[5]

Q4: I've noticed a color change in my this compound solution. What does this indicate?

A4: A color change, often to a yellowish or brownish hue, typically indicates degradation.[3][6] This is likely due to oxidation and the formation of quinone-type structures or other degradation products. It is recommended to discard the solution and prepare a fresh one.

Q5: Which analytical method is best for assessing this compound stability?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[7][8][9] This method can separate and quantify the intact this compound from its degradation products, allowing for an accurate assessment of its stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low potency or unexpected experimental results. Degradation of this compound stock.1. Prepare fresh stock solutions before each experiment. 2. Verify the purity of the solid this compound using a validated stability-indicating HPLC method. 3. Ensure proper storage conditions (see FAQs).
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. The sample has likely degraded. Review storage and handling procedures. 2. Characterize the new peaks using LC-MS to identify degradation products.[10] 3. Perform a forced degradation study to understand potential degradation pathways (see Experimental Protocols).[11]
Solid this compound has changed in color or texture. Exposure to humidity, light, or high temperatures.1. Discard the compound if significant changes are observed. 2. Store solid this compound in a desiccator in a dark, cold, and dry environment.
Inconsistent results between experimental replicates. Instability of this compound in the experimental medium (e.g., cell culture media).1. Minimize the time between adding this compound to the medium and the experimental endpoint. 2. Assess the stability of this compound directly in the experimental medium over the time course of the experiment. 3. Consider using a stabilized formulation or adding antioxidants if compatible with the experimental design.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide representative data from stability studies on resveratrol, a closely related monomer. This data serves as a valuable proxy for understanding how different conditions may affect this compound.

Table 1: Effect of Temperature on Polyphenol Stability

CompoundTemperatureDurationPercent Degradation
Resveratrol40°C3 months~23%
Resveratrol60°C24 hoursSignificant degradation
Sweet Potato Leaf Polyphenols80°C90 min~29.35%
Sweet Potato Leaf Polyphenols100°C90 min~34.75%

Data is illustrative and compiled from analogous studies on polyphenols.[2][5]

Table 2: Effect of pH on Polyphenol Stability

CompoundpHDurationObservation
ResveratrolBasic (NaOH)24 hoursSignificant degradation and color change
Sweet Potato Leaf Polyphenols8.0Not specifiedSignificantly lower total polyphenol content compared to pH 3, 5, and 7
Caffeic Acid3-11Not specifiedUnstable at high pH
(-)-Catechin3-11Not specifiedResisted major pH-induced degradation

Data is illustrative and compiled from analogous studies on polyphenols.[3][4][5]

Table 3: Effect of Light on Polyphenol Stability

CompoundConditionDurationPercent Degradation
ResveratrolUV Light (254 nm)Not specifiedIsomerization to cis-resveratrol and other degradation products
Various PolyphenolsSunlight30 daysUp to 43% decrease in free phenolic content

Data is illustrative and compiled from analogous studies on polyphenols.[3][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish degradation pathways.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.[13]
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration.
  • Analyze by a validated stability-indicating HPLC method to observe the formation of degradation products and the reduction in the parent this compound peak.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a typical reverse-phase HPLC method for quantifying this compound and separating it from its degradants.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program:

    • Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes to elute the more non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 306 nm, similar to resveratrol).[8]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

Visualizations

Figure 1: Troubleshooting Workflow for this compound Degradation start Start: Unexpected Experimental Results check_storage Review Storage Conditions: - Temperature (-20°C) - Light (Protected) - Atmosphere (Inert) start->check_storage check_solution Review Solution Prep: - Freshly prepared? - Solvent/pH stable? - Stored correctly? start->check_solution is_degraded HPLC Analysis Shows Degradation Peaks? check_storage->is_degraded check_solution->is_degraded yes Yes is_degraded->yes Yes no No is_degraded->no No remediate_storage Action: Remediate Storage. Use fresh aliquot. yes->remediate_storage remediate_solution Action: Prepare Fresh Solution. Use appropriate solvent/pH. yes->remediate_solution investigate_other Conclusion: Degradation is unlikely. Investigate other experimental variables. no->investigate_other end Problem Resolved remediate_storage->end remediate_solution->end Figure 2: Key Factors in this compound Degradation cluster_causes Degradation Factors cluster_effects Degradation Effects cluster_prevention Preventative Measures Temperature High Temperature (> 25°C) Oxidation Oxidation Temperature->Oxidation This compound This compound (Stable State) Temperature->this compound Light UV/Sunlight Isomerization Isomerization Light->Isomerization Light->this compound pH Alkaline pH (> 7) Hydrolysis Hydrolysis pH->Hydrolysis pH->this compound Oxygen Atmospheric O₂ Oxygen->Oxidation Oxygen->this compound Cold_Storage Store at -20°C Cold_Storage->Temperature Mitigates Light_Protection Use Amber Vials Light_Protection->Light Mitigates pH_Control Use Neutral/Acidic Buffer pH_Control->pH Mitigates Inert_Atmosphere Purge with N₂/Ar Inert_Atmosphere->Oxygen Mitigates Degraded_this compound Degraded Products (Inactive State) This compound->Degraded_this compound Degradation

References

Hopeaphenol Extraction and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of hopeaphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

This compound is a resveratrol tetramer, a complex polyphenolic compound known for its potential biological activities. It is primarily isolated from plants in the Dipterocarpaceae family, with genera such as Shorea, Hopea, and Vatica being common sources. For example, it has been successfully isolated from the stem bark of Shorea johorensis, Shorea ovalis, and Hopea odorata.[1][2][3]

Q2: What is a general overview of the this compound isolation process?

The typical workflow for isolating this compound involves several key stages:

  • Extraction: The dried and powdered plant material (usually stem bark) is extracted with an organic solvent like acetone or methanol.[1][2][4]

  • Preliminary Purification: The resulting crude extract is often subjected to liquid-liquid partitioning or tannin removal to simplify the mixture.[1]

  • Chromatographic Fractionation: The extract is then fractionated using techniques like Vacuum Liquid Chromatography (VLC) to separate it into less complex fractions.

  • Final Purification: this compound is isolated from the enriched fractions using repeated gravity column chromatography, often on silica gel.[1][2]

Q3: What kind of yields can be expected for crude extract and pure this compound?

Yields can vary significantly based on the plant source, collection time, and extraction method. However, to provide a general idea:

  • Crude Extract: Extraction of 300g of dried Shorea hopeifolia stem bark with acetone has been reported to yield 78.1g of crude extract, which is a 26% yield.[5] From 1.8 kg of dried Shorea johorensis bark, 23.6 g of methanol extract was obtained.[1]

  • Pure this compound: From 3.8 kg of dried Hopea odorata stem bark, 1.5 g of pure this compound was isolated.[3]

Troubleshooting Guide

Issue 1: Low Yield of Crude this compound Extract

Question: My initial solvent extraction is resulting in a very low yield of crude extract. What are the common causes and how can I improve it?

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: The polarity of the solvent is critical for efficiently extracting resveratrol oligomers. While methanol and acetone are commonly used, their efficiency can differ. For related compounds like trans-resveratrol, an 80% ethanol solution was found to be effective, and the addition of 1% HCl to methanol improved yields.[6]

  • Insufficient Extraction Time/Temperature: Polyphenol extraction is influenced by time and temperature. For resveratrol, extraction for up to 4 days showed increased yields.[6] However, be aware that excessive heat can lead to the degradation of phenolic compounds.

  • Poor Plant Material Quality: The concentration of secondary metabolites like this compound can vary depending on the plant's age, geographical source, and harvest time.

  • Inadequate Sample Preparation: The plant material should be finely ground to maximize the surface area for solvent penetration. For vine shoots, a particle size of 350-500 µm was found to be optimal for resveratrol extraction.[6]

Data Summary: Example Yields of Extracts and this compound

Plant SourceStarting Material (Dry Wt.)Extraction SolventCrude Extract YieldPurified this compound YieldReference
Shorea hopeifolia300 gAcetone78.1 g (26%)Not specified[5]
Shorea johorensis1.8 kgMethanol23.6 gNot specified[1]
Hopea odorata3.8 kgNot specifiedNot specified1.5 g[3]
Hopea mengarawan5 kgAcetone400 gNot specified[3]

Troubleshooting Workflow: Low Extraction Yield

Low_Extraction_Yield Start Low Crude Extract Yield CheckMaterial Assess Plant Material (Source, Age, Grinding) Start->CheckMaterial CheckSolvent Evaluate Solvent System (e.g., Acetone, Methanol, Ethanol mixtures) CheckMaterial->CheckSolvent Material OK ImprovedYield Improved Yield CheckMaterial->ImprovedYield New Material/Prep OptimizeParams Optimize Extraction Parameters (Time, Temperature) CheckSolvent->OptimizeParams Solvent OK CheckSolvent->ImprovedYield New Solvent System OptimizeParams->ImprovedYield Parameters Optimized Purification_Issues Start Poor Separation / Low Recovery CheckTLC Optimize TLC Separation First (Aim for Rf ~0.3-0.4) Start->CheckTLC CheckLoading Verify Column Loading (Ratio of Silica:Extract) CheckTLC->CheckLoading TLC Optimized ImprovedPurification Improved Purity & Yield CheckTLC->ImprovedPurification New Mobile Phase AssessDegradation Consider Compound Stability (pH, Light, Temperature) CheckLoading->AssessDegradation Loading OK CheckLoading->ImprovedPurification Reduced Loading AlternativeChrom Consider Alternative Chromatography (e.g., Sephadex LH-20) AssessDegradation->AlternativeChrom Degradation Suspected AssessDegradation->ImprovedPurification Conditions Adjusted AlternativeChrom->ImprovedPurification Hopeaphenol_Isolation_Workflow Start Start: Powdered Bark Extraction Solvent Extraction (Methanol or Acetone) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract TanninRemoval Tannin Removal (Optional, for MeOH extract) CrudeExtract->TanninRemoval VLC Vacuum Liquid Chromatography (n-Hexane:EtOAc gradient) TanninRemoval->VLC EnrichedFraction This compound-Enriched Fraction VLC->EnrichedFraction GravityColumn Gravity Column Chromatography (Silica Gel) EnrichedFraction->GravityColumn Purethis compound Pure this compound GravityColumn->Purethis compound

References

addressing the poor bioavailability of hopeaphenol in clinical applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of hopeaphenol in clinical and preclinical research. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The poor oral bioavailability of this compound, a resveratrol tetramer, can be attributed to several factors characteristic of many polyphenolic compounds. These include:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with poor solubility in aqueous environments like the gastrointestinal tract, which limits its dissolution and subsequent absorption. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

  • Poor Permeability: The large molecular size and complex structure of this compound may hinder its passive diffusion across the intestinal epithelium.

  • Rapid Metabolism: Like other stilbenoids, this compound is likely subject to extensive first-pass metabolism in the intestine and liver. This involves rapid glucuronidation and sulfation, converting it into more water-soluble metabolites that are easily excreted.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These primarily focus on enhancing its solubility, protecting it from degradation and metabolism, and improving its transport across the intestinal barrier. Key strategies include:

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from the harsh gastrointestinal environment and facilitate its absorption.

    • Liposomes: These phospholipid vesicles can encapsulate this compound, improving its solubility and transport across cell membranes.

  • Cyclodextrin Inclusion Complexes: Forming a complex with cyclodextrins can enhance the aqueous solubility and dissolution rate of this compound.

  • Co-administration with Adjuvants: Certain small molecules can inhibit efflux pumps or metabolic enzymes, thereby increasing the absorption and systemic exposure of this compound.

  • Structural Modification: While more complex, chemical modification of the this compound structure could improve its physicochemical properties for better absorption.

Troubleshooting Guides & Experimental Protocols

Section 1: Nanoformulation Strategies

Q1.1: I am having trouble with low encapsulation efficiency of this compound in my Solid Lipid Nanoparticles (SLNs). What could be the cause and how can I improve it?

A1.1: Low encapsulation efficiency (EE%) is a common issue when working with polyphenols. Here are some potential causes and troubleshooting steps:

  • Poor Lipid Solubility: this compound may have limited solubility in the chosen solid lipid.

    • Solution: Screen different lipids (e.g., stearic acid, glyceryl monostearate, Compritol®) to find one with better solubilizing capacity for this compound. A mixture of lipids can also be tested.

  • Drug Expulsion during Lipid Crystallization: As the lipid cools and crystallizes, the drug can be expelled from the matrix.

    • Solution: Optimize the cooling process. A rapid cooling (e.g., using an ice bath) can sometimes trap the drug more effectively within the lipid matrix.

  • High Surfactant Concentration: An excess of surfactant can lead to the formation of micelles that may partition the drug into the aqueous phase.

    • Solution: Optimize the surfactant concentration. A concentration that is too low will result in particle aggregation, while one that is too high can reduce EE%.

Table 1: Comparison of Formulation Parameters on Encapsulation Efficiency (Illustrative Data based on Resveratrol Studies)

Formulation VariableLow EE% ScenarioHigh EE% ScenarioRecommended Action
Lipid Type Low drug-lipid affinityHigh drug-lipid affinityScreen various lipids.
Drug:Lipid Ratio High ratio (drug saturation)Optimized ratioStart with a lower drug:lipid ratio and gradually increase.
Surfactant Conc. Too high or too lowOptimal concentrationTitrate surfactant concentration to find the optimal balance.
Experimental Protocol: Preparation of this compound-Loaded SLNs (Adapted from Resveratrol Protocols)

This protocol describes a high-shear homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Stearic Acid)

  • Surfactant (e.g., Tween 80)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Organic Solvent (e.g., Acetone)

Procedure:

  • Lipid Phase Preparation: Dissolve a specific amount of this compound and stearic acid in a minimal amount of acetone. Heat the mixture to 75°C to ensure complete dissolution and evaporation of the solvent.

  • Aqueous Phase Preparation: Dissolve Tween 80 in PBS and heat to 75°C.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes.

  • Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any unencapsulated this compound aggregates.

Workflow for SLN Preparation and Characterization

SLN_Workflow cluster_prep Preparation cluster_char Characterization A Dissolve this compound & Lipid C High-Shear Homogenization A->C B Prepare Aqueous Surfactant Solution B->C D Ultrasonication C->D E Cooling & Crystallization D->E F Particle Size & PDI E->F G Zeta Potential E->G H Encapsulation Efficiency E->H I In Vitro Release H->I Cyclodextrin_Complexation cluster_process Complexation Process start Poorly Soluble this compound mix Co-dissolution & Solvent Evaporation start->mix cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->mix complex This compound-CD Inclusion Complex mix->complex end Enhanced Aqueous Solubility complex->end AMPK_Pathway cluster_stimulus Hypertrophic Stimuli cluster_this compound Therapeutic Intervention cluster_pathway Signaling Cascade AngII Angiotensin II mTOR mTOR Pathway AngII->mTOR Activates This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates AMPK->mTOR Inhibits Hypertrophy Cardiac Hypertrophy (Protein Synthesis, Cell Growth) AMPK->Hypertrophy Inhibits Mitochondria Mitochondrial Biogenesis & Function SIRT1->Mitochondria Improves mTOR->Hypertrophy Promotes Mitochondria->Hypertrophy Reduces Oxidative Stress

Technical Support Center: Refining Analytical Methods for Hopeaphenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of hopeaphenol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, separation, and quantification of this promising polyphenolic compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to support your method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing this compound from plant matrices?

A1: The primary challenges in this compound analysis stem from its complex structure as a resveratrol tetramer and its presence in intricate natural product extracts. Key difficulties include:

  • Low Extraction Yield: this compound recovery can be highly dependent on the extraction solvent and method. The choice of solvent polarity is critical, with mixtures of organic solvents and water often providing better results than pure organic solvents.

  • Co-elution with Structurally Similar Compounds: Plant extracts contain numerous other stilbenoids and polyphenols, which can have similar retention times to this compound in reversed-phase HPLC, leading to overlapping peaks and inaccurate quantification.

  • Poor Peak Shape: Peak tailing is a common issue, particularly with older silica-based C18 columns, due to the interaction of the phenolic hydroxyl groups with residual silanols on the stationary phase.

  • Analyte Instability: Stilbenoids, including this compound, can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, and non-optimal pH, which can affect the accuracy of quantification.[1]

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification in LC-MS analysis.

Q2: Which analytical technique is best suited for this compound quantification: HPLC-UV or LC-MS/MS?

A2: The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of your analysis.

  • HPLC-UV/DAD: This is a robust and widely accessible technique suitable for the quantification of this compound in relatively clean samples or when high concentrations are expected. A Diode Array Detector (DAD) is advantageous as it can provide spectral information to help confirm peak identity and purity.

  • LC-MS/MS: This is the preferred method for complex matrices, trace-level quantification, and when high selectivity and sensitivity are required.[2][3][4] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides excellent specificity by monitoring a specific precursor ion to product ion transition for this compound, minimizing interferences from the matrix.

Q3: How can I improve the extraction efficiency of this compound from plant material?

A3: To enhance this compound extraction efficiency, consider the following:

  • Solvent Selection: A mixture of a polar organic solvent (e.g., methanol, ethanol, or acetone) with water is often more effective than the pure solvent for extracting polyphenols. The optimal ratio should be determined empirically for your specific plant matrix.

  • Advanced Extraction Techniques: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.

  • Sample Preparation: Ensure the plant material is finely ground to increase the surface area for solvent penetration.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Interaction of phenolic hydroxyls with active silanols on the column; Column overload; Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 column. 2. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization. 3. Reduce the sample injection volume or dilute the sample.
Poor Resolution/Overlapping Peaks Suboptimal mobile phase composition or gradient; Inadequate column chemistry.1. Optimize the gradient elution profile, perhaps by making the gradient shallower. 2. Try a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for stilbenoids.
Retention Time Drift Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent regularly and replace it if performance degrades.
Low Sensitivity Low concentration of this compound in the sample; Non-optimal detection wavelength.1. Concentrate the sample extract before injection. 2. Determine the UV maximum of this compound using a DAD and set the detector to that wavelength.
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Signal Suppression/Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.1. Improve sample clean-up using Solid Phase Extraction (SPE). 2. Dilute the sample extract to reduce the concentration of interfering compounds. 3. Use a stable isotope-labeled internal standard for this compound if available.
No or Low Signal for this compound Incorrect MS parameters (precursor/product ions, collision energy); In-source fragmentation.1. Optimize the MRM transitions (Q1/Q3) and collision energy by infusing a pure standard of this compound. 2. Adjust source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation.
Inconsistent Quantification Instability of this compound in the autosampler; Carryover from previous injections.1. Keep the autosampler at a low temperature (e.g., 4 °C) to prevent degradation.[5] 2. Implement a robust needle wash protocol in the autosampler method.

Experimental Protocols

Representative Protocol for Extraction of this compound from Shorea spp. Bark

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Preparation: Dry the plant material (e.g., Shorea ovalis bark) at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a suitable vessel.

    • Add 20 mL of 80% methanol in water (v/v).

    • Perform Ultrasound-Assisted Extraction (UAE) for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Combine the supernatants.

  • Clean-up (Optional but Recommended for LC-MS):

    • Evaporate the solvent from the combined supernatants under reduced pressure.

    • Reconstitute the residue in a small volume of a suitable solvent and perform Solid Phase Extraction (SPE) using a C18 cartridge to remove interfering compounds.

  • Final Preparation:

    • Evaporate the purified extract to dryness.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Representative HPLC-UV Method for this compound Quantification
Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at the absorbance maximum of this compound (to be determined, likely around 280-320 nm)
Representative LC-MS/MS Method for this compound Quantification
Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
MRM Transitions To be determined by infusing a pure standard of this compound. As a tetramer of resveratrol (MW 228.24), this compound has a molecular weight of 913.88. Likely precursor ions [M-H]⁻ at m/z 911.9 or [M+H]⁺ at m/z 913.9. Product ions would need to be determined experimentally.

Quantitative Data Summary

The following table provides representative validation parameters for the analysis of polyphenols, which can serve as a target for a validated this compound method. Actual values for this compound must be determined experimentally.

Parameter Typical Value Range for Polyphenols
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (e.g., Shorea spp. bark) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., UAE with 80% MeOH) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE Clean-up (Optional) supernatant->spe reconstitution Reconstitution spe->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_ms HPLC-UV or LC-MS/MS Analysis filtration->hplc_ms peak_integration Peak Integration hplc_ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the extraction and quantification of this compound from a plant matrix.

Signaling Pathways of this compound

AMPK/SIRT1 Signaling Pathway

G This compound This compound ampk AMPK This compound->ampk Activates sirt1 SIRT1 ampk->sirt1 Activates pgc1a PGC-1α sirt1->pgc1a Deacetylates/Activates antioxidant_enzymes Antioxidant Enzymes sirt1->antioxidant_enzymes Upregulates mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis

Caption: this compound activates the AMPK/SIRT1 signaling pathway.

PKC/NF-κB Signaling Pathway in HIV Transcription

G This compound This compound pkc PKC This compound->pkc Inhibits ikb IκB pkc->ikb Phosphorylates/Degrades nfkb NF-κB ikb->nfkb Inhibits hiv_transcription HIV Transcription nfkb->hiv_transcription Promotes

Caption: this compound inhibits HIV transcription via the PKC/NF-κB pathway.[6]

References

Technical Support Center: Hopeaphenol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing hopeaphenol in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when investigating the antivirulence properties of this compound and strategies to enhance its efficacy against bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary antibacterial mechanism of this compound?

A1: this compound primarily acts as an anti-virulence agent rather than a traditional bactericidal or bacteriostatic antibiotic. Its main mechanism is the inhibition of the Type III Secretion System (T3SS) in many Gram-negative bacteria.[1][2][3] The T3SS is a molecular syringe used by bacteria to inject effector proteins into host cells, which is crucial for their pathogenicity.[2] By blocking this system, this compound disarms the bacteria, making them more susceptible to host immune clearance.[1][3] This approach is thought to apply less selective pressure for the development of resistance compared to conventional antibiotics.[2]

Q2: Against which types of bacteria is this compound most effective?

A2: this compound has demonstrated significant efficacy against Gram-negative bacteria that rely on a T3SS for virulence. Documented examples include Yersinia pseudotuberculosis, Pseudomonas aeruginosa, and the plant pathogen Pectobacterium atrosepticum.[1][4][5] It is not expected to be effective against bacteria that do not utilize a T3SS for their pathogenicity.

Q3: How should I prepare this compound for in vitro assays to avoid solubility issues?

A3: this compound, like many polyphenolic compounds, has poor aqueous solubility.[6] To ensure consistent results in your assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[7] When diluting the stock solution into your aqueous assay medium, ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent-induced artifacts or cytotoxicity.[7] If precipitation occurs upon dilution, you may need to optimize the final DMSO concentration or consider using a sonicator to aid dissolution.[7] For more advanced applications, nanoformulation strategies can improve solubility and stability.[8][9]

Q4: I am observing high variability in my experimental results. What could be the cause?

A4: High variability in experiments with this compound can stem from several factors. Inconsistent solubility and precipitation of the compound during the experiment is a common issue. Ensure your this compound stock is fully dissolved and that it remains in solution in your assay medium. Another factor can be the specific growth phase and metabolic state of the bacteria, which can influence the expression and activity of the T3SS.[10] Standardizing bacterial culture conditions (e.g., growth phase, temperature, and low-calcium medium to induce T3SS) is critical.[10] Finally, ensure precise and consistent timing for the addition of this compound and for all subsequent steps in your assay protocol.

Q5: Can this compound be used in combination with conventional antibiotics?

A5: While direct studies on this compound are limited, research on its monomer, resveratrol, and other related polyphenols shows strong synergistic effects with conventional antibiotics against multidrug-resistant bacteria.[11][12][13][14][15] For instance, resveratrol has been shown to act synergistically with polymyxin B against Pseudomonas aeruginosa and with colistin against various Gram-negative pathogens.[11][13][14][15] The combination of oxyresveratrol with ciprofloxacin or gentamicin has also been effective against MRSA.[12] This suggests that this compound could potentially be used to lower the required dose of an antibiotic and resensitize resistant strains by targeting their virulence mechanisms.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition in T3SS Reporter Assay
Potential Cause Troubleshooting Step
This compound Precipitation Prepare a fresh stock solution in DMSO. Visually inspect for precipitation after dilution in the assay medium. If precipitation is observed, consider slightly increasing the final DMSO concentration (while staying within the tolerance limit of your cells/bacteria) or using a brief sonication.[7]
Incorrect T3SS Induction Ensure that the T3SS is properly induced in your bacterial strain. For Yersinia and Pseudomonas, this typically involves shifting the temperature to 37°C and using a low-calcium medium.[1][10] Verify the induction conditions for your specific strain.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration. The IC50 for T3SS inhibition by this compound is in the low micromolar range (e.g., ~6.6 µM for a Yersinia YopE reporter assay).[1]
Degradation of this compound This compound, like other polyphenols, can be sensitive to light and oxidation. Store stock solutions protected from light at -20°C or -80°C. Prepare fresh dilutions for each experiment.
Reporter Strain Issues Confirm the stability and functionality of your reporter strain. This can be done by running a positive control (a known T3SS inhibitor) and a negative control (DMSO vehicle).
Issue 2: No Reduction in Effector Protein Secretion in Western Blot Analysis
Potential Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure that your protein precipitation protocol (e.g., TCA precipitation) is optimized to efficiently collect the secreted proteins from the culture supernatant.
Insufficient Incubation Time The inhibitory effect of this compound on secretion may be time-dependent. Ensure an adequate incubation period with the compound before analyzing the supernatant. For P. aeruginosa, a 3-hour incubation has been shown to be effective.[1][16]
Antibody Quality Verify the specificity and efficacy of the primary antibody used for detecting the effector protein. Run a positive control with a known secretor strain to confirm antibody performance.
Bacterial Lysis If you observe contamination of the supernatant with cytoplasmic proteins, it may indicate bacterial lysis rather than active secretion. Ensure that the concentration of this compound used is not causing significant bacteriolysis. This can be checked by measuring the OD600 of the culture or by performing a viability assay.
Issue 3: High Cytotoxicity Observed in Host Cell-Based Assays
Potential Cause Troubleshooting Step
High Concentration of this compound Determine the cytotoxic profile of this compound on your specific host cell line (e.g., HeLa cells) using an MTT or similar viability assay.[17][18][19][20][21] Use concentrations of this compound that are well below the cytotoxic threshold for your anti-virulence experiments.
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is not exceeding the tolerance of your host cells (typically <1%).
Contamination of this compound Stock If the stock solution is old or has been improperly stored, degradation products may be causing cytotoxicity. Use a fresh, high-purity stock of this compound.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound
TargetBacterial StrainAssay TypeIC50 ValueReference
T3SS ExpressionYersinia pseudotuberculosisYopE Reporter-Gene Assay6.6 µM[1]
T3SS SecretionYersinia pseudotuberculosisYopH Phosphatase Assay3.3 µM[1]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
Bacterial StrainHost Cell LineEffectEffective ConcentrationReference
Pseudomonas aeruginosaHeLa CellsComplete protection from infection100-150 µM[1]
Pseudomonas aeruginosaHeLa CellsPartial protection from infection50 µM[1]

Experimental Protocols

Protocol 1: T3SS Reporter Gene Assay (Yersinia YopE-luciferase)

This protocol is adapted from methodologies used to screen for T3SS inhibitors.[1]

  • Bacterial Culture: Grow a Yersinia pseudotuberculosis strain containing a yopE-luciferase reporter plasmid overnight in a suitable broth (e.g., 2xYT) at 26°C.

  • Induction: Dilute the overnight culture into a low-calcium medium to an OD600 of 0.2.

  • Assay Preparation: Add the diluted bacterial culture to a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound (prepared from a DMSO stock) to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 1.5 hours at 26°C, followed by 2-3 hours at 37°C to induce T3SS expression.

  • Luminescence Reading: Add a luciferase substrate to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the IC50 value.

Protocol 2: Effector Protein Secretion Assay (Pseudomonas aeruginosa ExoS)

This protocol is based on the Western blot analysis of secreted effector proteins.[1][16][22]

  • Bacterial Culture: Grow Pseudomonas aeruginosa overnight in LB broth at 37°C.

  • T3SS Induction: Dilute the overnight culture into a low-calcium T3SS-inducing medium and grow to mid-log phase.

  • This compound Treatment: Add this compound at the desired concentrations (e.g., 10, 20, 50, 100 µM) and a DMSO control. Incubate for 3 hours at 37°C.[1][16]

  • Sample Collection: Centrifuge the cultures to separate the bacterial pellets from the supernatant.

  • Protein Precipitation: Precipitate the proteins from the supernatant using a method like trichloroacetic acid (TCA) precipitation.

  • Western Blotting: Resuspend the precipitated proteins in loading buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for the ExoS effector protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

Protocol 3: Bacterial Motility (Swarming) Assay

This assay is used to assess the effect of this compound on bacterial motility, a key virulence factor.[23][24][25][26][27]

  • Plate Preparation: Prepare swarming agar plates (e.g., 0.5% agar in a suitable nutrient medium). Allow the plates to dry for a standardized period.

  • Compound Addition: Incorporate this compound at various concentrations into the molten agar before pouring the plates. Include a control plate with DMSO only.

  • Inoculation: Inoculate the center of each plate with a small volume (e.g., 5 µL) of a mid-log phase bacterial culture.

  • Incubation: Incubate the plates at the optimal temperature for swarming for your bacterial strain (e.g., 30-37°C) for 18-24 hours.

  • Analysis: Measure the diameter of the swarming zone on each plate. A reduction in diameter in the presence of this compound indicates inhibition of motility.

Protocol 4: Host Cell Cytotoxicity (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a host cell line, such as HeLa cells.[17][18][19][20][21]

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a DMSO control.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control to determine the cytotoxic concentration.

Visualizations

Hopeaphenol_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell T3SS Type III Secretion System Host_Cytoplasm Host Cytoplasm T3SS->Host_Cytoplasm Injection Effector_pool Effector Proteins (e.g., YopE, ExoS) Effector_pool->T3SS Translocation Virulence Virulence Effects (Cytoskeletal disruption, Immune evasion) Host_Cytoplasm->Virulence Leads to This compound This compound This compound->T3SS Inhibits

Caption: Mechanism of action of this compound as a T3SS inhibitor.

Experimental_Workflow start Start: Hypothesis (this compound inhibits virulence) reporter_assay 1. T3SS Reporter Assay (e.g., YopE-luciferase) - Determine IC50 start->reporter_assay secretion_assay 2. Effector Secretion Assay (e.g., ExoS Western Blot) - Confirm secretion block reporter_assay->secretion_assay If inhibitory motility_assay 3. Motility Assay (Swarming) - Assess impact on motility secretion_assay->motility_assay cytotoxicity_assay 4. Cytotoxicity Assay (MTT on Host Cells) - Determine safe concentration motility_assay->cytotoxicity_assay combination_study 5. Combination Study (Checkerboard Assay) - Test synergy with antibiotics cytotoxicity_assay->combination_study end Conclusion: Efficacy & Strategy combination_study->end

Caption: Experimental workflow for evaluating this compound's antivirulence activity.

Combination_Therapy_Logic cluster_strategies Therapeutic Strategies cluster_targets Bacterial Targets This compound This compound (Anti-virulence Agent) Virulence Virulence Factors (e.g., T3SS) This compound->Virulence Inhibits Antibiotic Conventional Antibiotic (e.g., Ciprofloxacin) Essential_Functions Essential Functions (e.g., DNA replication, cell wall) Antibiotic->Essential_Functions Inhibits Outcome Synergistic Effect: - Reduced bacterial survival - Lower chance of resistance Virulence->Outcome Essential_Functions->Outcome

Caption: Logical relationship of combination therapy with this compound.

References

minimizing off-target effects of hopeaphenol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of hopeaphenol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a naturally occurring polyphenolic compound, specifically a tetramer of resveratrol. Its primary known biological activities include antioxidant, anti-inflammatory, and antiviral effects.[1] Key signaling pathways and molecules reported to be modulated by this compound include:

  • Inhibition of Protein Kinase C (PKC) and Nuclear Factor kappa B (NF-κB) signaling: This is implicated in its anti-inflammatory and anti-HIV activity.[2]

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9): Also involved in its anti-HIV transcription activity.[2]

  • Activation of AMP-activated protein kinase (AMPK): This is associated with its cardioprotective effects and regulation of mitochondrial function.[3]

Q2: My cells are showing unexpected cytotoxicity at concentrations where this compound is reported to be non-toxic. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Pro-oxidant Activity: While known as an antioxidant, polyphenols like this compound can exhibit pro-oxidant activity under certain conditions, such as at higher concentrations or in the presence of metal ions in the culture medium.[4][5] This can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

  • Solubility and Aggregation: Poor solubility of this compound in aqueous culture media can lead to the formation of aggregates. These aggregates might be taken up by cells differently than the soluble compound, potentially causing physical stress or triggering different cellular responses.

  • Media Component Interactions: this compound can interact with components in the cell culture medium, such as amino acids and metal ions, leading to the formation of potentially toxic byproducts.[6] The stability of polyphenols can be lower in cell culture media compared to human plasma.[7]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound. The reported non-toxic concentrations may not be applicable to your specific cell model.

Q3: I am observing interference in my fluorescence-based assay (e.g., reporter assays, viability assays like Resazurin). How can I troubleshoot this?

Polyphenolic compounds like this compound are known to interfere with fluorescence-based assays.[8][9] Here’s how to troubleshoot:

  • Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.

    • Solution: Run a control with this compound in cell-free media to measure its intrinsic fluorescence and subtract this background from your experimental values.

  • Fluorescence Quenching: this compound might absorb the light emitted by your fluorescent probe, leading to a false negative signal.[8]

    • Solution: Perform a control experiment with your fluorescent probe and this compound in a cell-free system to assess for quenching.

  • Use a Different Assay: If interference is significant, consider switching to a non-fluorescence-based assay, such as a luminescence-based assay (e.g., CellTiter-Glo for viability) or a colorimetric assay (being mindful of potential colorimetric interference).

Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

Yes, as a polyphenolic compound, this compound falls into structural classes that are often flagged as Pan-Assay Interference Compounds (PAINS).[2][10][11] PAINS are compounds that can show activity in multiple assays through non-specific mechanisms, such as redox activity, chemical reactivity, or aggregation.[11] This does not invalidate the biological activity of this compound, but it does necessitate the use of careful controls and orthogonal assays to verify its specific effects.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results
  • Possible Cause: Degradation of this compound in solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Protect stock solutions and treated cells from light.[6] Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[7]

  • Possible Cause: Poor solubility and aggregation.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.1%).[12] Visually inspect for precipitation under a microscope. Perform a solubility test before treating cells.

  • Possible Cause: Interaction with media components.

    • Troubleshooting Step: Test the effect of this compound in different basal media. Consider if serum proteins are interacting with the compound by testing in serum-free or reduced-serum conditions for a short duration.[6]

Issue 2: Suspected Off-Target Effects in a Signaling Pathway Study
  • Possible Cause: Non-specific activity characteristic of PAINS.

    • Troubleshooting Step: Use an inactive structural analog of this compound as a negative control, if available. Employ an orthogonal assay to confirm the on-target effect. For example, if you observe inhibition of a kinase in a biochemical assay, validate this with a cell-based assay that measures the phosphorylation of a known downstream substrate.

  • Possible Cause: Redox activity of this compound interfering with redox-sensitive signaling pathways.

    • Troubleshooting Step: Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the observed effect. If so, the effect may be mediated by ROS production. Measure intracellular ROS levels in response to this compound treatment.

Issue 3: Interference in Colorimetric Viability Assays (e.g., MTT, XTT)
  • Possible Cause: Direct reduction of the tetrazolium salt by this compound.

    • Troubleshooting Step: Include a "compound-only" control (this compound in media without cells) and subtract the absorbance from the experimental wells.[13]

  • Possible Cause: Interference with cellular redox state.

    • Troubleshooting Step: Use a viability assay with a different readout, such as an ATP-based luminescence assay (e.g., CellTiter-Glo), which is generally less susceptible to interference from redox-active compounds.[13]

Quantitative Data Summary

The following table summarizes the cytotoxic and effective concentrations of this compound and related resveratrol oligomers in various cell lines. This data can help in designing experiments with appropriate concentration ranges.

CompoundCell Line(s)Assay TypeIC50 / EC50Reference
(-)-HopeaphenolJ-Lat 9.2 (T-cell line)GFP reporter (HIV expression)EC50: 1.8 µM[2]
(-)-HopeaphenolVero-E6VSVΔG-GFP pseudovirus entryEC50: 10.2 to 23.4 µM[14][15]
Vaticanol CSW480, DLD-1, COLO201 (colon cancer)Trypan blue exclusionMarked suppression at 5 µM[16]
Vaticanol CHL60 (leukemia)Trypan blue exclusionIC50 < 10 µM[16]
XanthohumolMCF-7 (breast cancer)ProliferationIC50: 13.3 µM (2 days), 3.47 µM (4 days)[17]
IsoxanthohumolMCF-7 (breast cancer)ProliferationIC50: 15.3 µM (2 days), 4.69 µM (4 days)[17]
Hop resin extractsHT29 (colon), PC3 (prostate)XTTIC50: 9 to 20 µg/ml[12]

Experimental Protocols

Protocol 1: General Cell Viability Assay with this compound

This protocol is designed to minimize common artifacts when assessing the cytotoxicity of this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to make a high-concentration stock (e.g., 10-50 mM).

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

    • Allow cells to adhere and recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Compound-in-Media Control (for colorimetric/fluorescent assays): this compound dilutions in culture medium without cells, to measure background absorbance/fluorescence.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Assessment (ATP-based Luminescence Assay recommended):

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to lyse cells and stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from the compound-in-media control wells (if any).

    • Normalize the data to the vehicle control to calculate the percentage of cell viability.

Protocol 2: Validating a Specific On-Target Effect of this compound

This protocol outlines a workflow for confirming that an observed effect of this compound is due to its intended target and not an off-target or assay interference artifact.

  • Primary Assay:

    • Conduct your primary assay to measure the effect of this compound on its putative target (e.g., a kinase activity assay, a reporter gene assay).

    • Include a dose-response curve to determine the EC50/IC50.

  • Assay Interference Controls:

    • Run controls to rule out assay artifacts as described in the FAQs (e.g., for fluorescence assays, check for autofluorescence and quenching).

  • Orthogonal Assay:

    • Use a different assay that measures a downstream consequence of the target engagement.

    • Example: If this compound is hypothesized to activate AMPK, follow up a biochemical assay with a Western blot for the phosphorylation of the AMPK substrate, ACC. The dose-response for ACC phosphorylation should correlate with the dose-response for AMPK activation.

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA can be used to provide evidence of direct binding of this compound to its target protein in a cellular context. Increased thermal stability of the target protein in the presence of this compound suggests direct interaction.[3]

  • Negative Control Compound:

    • If available, use a structurally similar but biologically inactive analog of this compound. This compound should not show activity in either the primary or orthogonal assays.

Visualizations

Signaling_Pathways_of_this compound cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound PKC PKC This compound->PKC NFkB NF-κB This compound->NFkB CDK9 CDK9 This compound->CDK9 AMPK AMPK This compound->AMPK Cellular Cellular PKC->NFkB Inflammation Inflammation NFkB->Inflammation HIV Transcription HIV Transcription CDK9->HIV Transcription Mitochondria Mitochondria AMPK->Mitochondria ROS ROS Mitochondria->ROS Cellular Damage Cellular Damage ROS->Cellular Damage Experimental_Workflow start Start: Observe Effect of this compound primary_assay 1. Primary Assay (e.g., Reporter, Enzyme Assay) start->primary_assay check_interference 2. Check for Assay Interference (Autofluorescence, Redox, etc.) primary_assay->check_interference is_interference Interference Detected? check_interference->is_interference mitigate 3. Mitigate Interference (e.g., change assay type) is_interference->mitigate Yes orthogonal_assay 4. Orthogonal Assay (e.g., Western Blot for downstream target) is_interference->orthogonal_assay No mitigate->primary_assay negative_control 5. Negative Control (Inactive Analog) orthogonal_assay->negative_control cetsa 6. Target Engagement (e.g., CETSA) negative_control->cetsa conclusion Conclusion: On-Target Effect Confirmed cetsa->conclusion Troubleshooting_Tree start Unexpected Result (e.g., high cytotoxicity, no effect) q1 Is the compound soluble in media? start->q1 solubility_steps Action: - Check DMSO final concentration - Visually inspect for precipitate - Perform solubility test q1->solubility_steps No q2 Is the assay fluorescence-based? q1->q2 Yes solubility_steps->q2 fluorescence_steps Action: - Run compound-only controls - Check for autofluorescence/quenching - Switch to non-fluorescent assay q2->fluorescence_steps Yes q3 Is the assay redox-sensitive (e.g., MTT)? q2->q3 No fluorescence_steps->q3 redox_steps Action: - Run compound-only controls - Co-treat with antioxidant (NAC) - Switch to ATP-based assay q3->redox_steps Yes q4 Are there signs of pro-oxidant activity? q3->q4 No redox_steps->q4 prooxidant_steps Action: - Measure intracellular ROS - Test lower concentrations - Ensure media is fresh q4->prooxidant_steps Yes end Consult further literature on cell-specific effects q4->end No prooxidant_steps->end

References

Technical Support Center: Enhancing the Stability of Hopeaphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of hopeaphenol in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced activity. What is happening?

A1: this compound, a stilbenoid polyphenol, is susceptible to degradation in aqueous solutions, leading to a change in color and loss of biological activity. This degradation can be initiated by several factors, including pH, temperature, light exposure, and the presence of oxygen. The phenolic hydroxyl groups in the this compound structure are prone to oxidation, which can lead to the formation of quinone-type structures and other degradation products.[1]

Q2: What is the primary degradation pathway for stilbenoids like this compound in an aqueous solution?

A2: The primary degradation pathway for many stilbenoids involves oxidation and photoisomerization.[2] For stilbenes with a double bond, UV and fluorescent light can induce a trans to cis isomerization.[3] While this compound has a more complex tetrameric structure, its fundamental stilbenoid units are still susceptible to oxidative degradation, which is often accelerated by light and non-neutral pH.[4] High temperatures can also accelerate these degradation reactions.[4]

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of this compound solutions can be monitored using spectrophotometric and chromatographic techniques.

  • UV-Vis Spectroscopy: A simple method to track changes in the solution over time. Degradation is often accompanied by a change in the UV-Vis absorption spectrum. You can monitor the absorbance at the wavelength of maximum absorption (λmax) of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a more accurate method to quantify the concentration of this compound and detect the appearance of degradation products. A stability-indicating HPLC method should be developed to separate the parent compound from its degradants.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid discoloration of the this compound solution. Oxidation and/or photodegradation. 1. Prepare solutions fresh before use.2. Store stock solutions and working solutions protected from light (e.g., in amber vials).3. Deoxygenate the solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound.4. Work with solutions at a low temperature (e.g., on ice).
Precipitation of this compound in the aqueous buffer. Low aqueous solubility of this compound. 1. Consider using a co-solvent (e.g., ethanol, DMSO) in your buffer, if permissible for your experiment. Note that some organic solvents can also affect stability.[][6]2. Investigate the use of solubility enhancers such as cyclodextrins.
Inconsistent results in biological assays. Degradation of this compound during the assay. 1. Minimize the incubation time of this compound in the aqueous assay medium.2. Include a stability control by incubating this compound in the assay medium for the duration of the experiment and measuring its concentration at the end.3. Consider using a stabilized formulation of this compound (e.g., cyclodextrin complex or nanoformulation).
Difficulty in quantifying this compound using HPLC. Co-elution of degradation products with the parent peak. 1. Optimize the HPLC method (e.g., gradient, mobile phase composition, column type) to achieve better separation.2. Use a photodiode array (PDA) detector to check for peak purity.

Strategies for Enhancing this compound Stability

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity, thereby protecting them from degradation and enhancing their aqueous solubility.[3][7]

Summary of Stability Enhancement with Cyclodextrins (General Polyphenol Data)

Cyclodextrin TypeStability EnhancementSolubility EnhancementReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Increased photostabilitySignificant increase[8]
Sulfobutyl ether β-CD (SBE-β-CD)Enhanced stabilitySignificant increase
γ-cyclodextrinImproved stability in acidic solutions9-fold increase for resveratrol[7]
Nanoformulation

Encapsulating this compound into nanoparticles can protect it from the aqueous environment and control its release.

Common Nanoformulation Strategies for Polyphenols

Nanoformulation TypeKey Advantages
Lipid-based nanoparticles (e.g., SLNs, NLCs) Biocompatible, can enhance oral bioavailability.
Polymeric nanoparticles (e.g., PLGA) Biodegradable, sustained release profiles.[9][10]
Liposomes Can encapsulate both hydrophilic and lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent)

  • Magnetic stirrer with heating

  • Freeze-dryer

Procedure:

  • Preparation of Cyclodextrin Solution: Dissolve the desired molar excess of cyclodextrin in deionized water with stirring. Gentle heating may be required to aid dissolution.

  • Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Solvent Removal (if applicable): If an organic solvent was used, it may be removed by gentle heating under vacuum.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.

Protocol 2: Quantification of this compound Stability by HPLC-UV (General Method)

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation and Conditions:

  • HPLC System: With a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 30 minutes. This will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the 280-320 nm range for stilbenoids).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare working solutions by diluting the stock solution in the aqueous buffer of interest to the desired concentration.

  • Forced Degradation Studies (Optional but Recommended): To identify potential degradation products and ensure the method is stability-indicating, expose the this compound solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60-80 °C), and light (e.g., UV lamp).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the this compound solution (and the stressed samples) into the HPLC system.

  • Data Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Hopeaphenol_Degradation_Pathway This compound This compound (in aqueous solution) Oxidation Oxidation (O₂, metal ions) This compound->Oxidation Photoisomerization Photo-degradation (UV/Visible Light) This compound->Photoisomerization pH_Effect pH-mediated (Hydrolysis/Oxidation) This compound->pH_Effect Degradation_Products Degradation Products (e.g., Quinones, smaller phenolics) Oxidation->Degradation_Products Photoisomerization->Degradation_Products pH_Effect->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Factors contributing to the degradation of this compound in aqueous solutions.

Cyclodextrin_Complexation_Workflow cluster_preparation Preparation cluster_characterization Characterization Hopeaphenol_sol This compound in Organic Solvent Mixing Mixing and Stirring Hopeaphenol_sol->Mixing CD_sol Cyclodextrin in Aqueous Solution CD_sol->Mixing Equilibration Equilibration (e.g., 24-48h) Mixing->Equilibration Lyophilization Lyophilization Equilibration->Lyophilization Complex_Powder This compound-CD Inclusion Complex Powder Lyophilization->Complex_Powder FTIR FTIR Complex_Powder->FTIR Confirm Interaction DSC DSC Complex_Powder->DSC Thermal Analysis NMR NMR Complex_Powder->NMR Structural Confirmation

Caption: General workflow for preparing and characterizing a this compound-cyclodextrin inclusion complex.

HPLC_Stability_Workflow cluster_sample_prep Sample Preparation & Incubation cluster_analysis HPLC Analysis Stock_Solution This compound Stock Solution Working_Solution Dilute in Aqueous Buffer Stock_Solution->Working_Solution Incubation Incubate under Test Conditions (Time, Temp, Light) Working_Solution->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots HPLC_Injection Inject into HPLC System Aliquots->HPLC_Injection Chromatogram Generate Chromatogram HPLC_Injection->Chromatogram Data_Analysis Analyze Peak Area vs. Time Chromatogram->Data_Analysis

Caption: Workflow for assessing the stability of this compound in aqueous solution using HPLC.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Hopeaphenol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of polyphenolic compounds, resveratrol, a stilbenoid monomer, has long been the subject of extensive research for its diverse health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] More recently, its oligomeric forms have garnered significant attention. Among these is hopeaphenol, a tetramer of resveratrol, which exhibits a distinct and, in some cases, more potent bioactivity profile than its constituent monomer.[3][4] This guide provides a direct comparison of the bioactivities of this compound and resveratrol, supported by experimental data, to inform future research and drug development endeavors.

Modulation of Key Cellular Regulators: SIRT1 and AMPK

A primary divergence in the bioactivity of these two compounds lies in their modulation of Sirtuin 1 (SIRT1), a critical regulator of cellular metabolism and aging. While resveratrol is a well-established activator of SIRT1, this compound acts as an inhibitor.[5][6][7][8] Conversely, both compounds demonstrate the ability to activate AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[3][9][10][11]

G cluster_Resveratrol Resveratrol Action cluster_this compound This compound Action cluster_downstream Downstream Effects Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK_R AMPK Resveratrol->AMPK_R Activates Metabolism Metabolic Regulation SIRT1->Metabolism Autophagy Autophagy AMPK_R->Autophagy This compound This compound SIRT1_H SIRT1 This compound->SIRT1_H Inhibits AMPK_H AMPK This compound->AMPK_H Activates Mito Mitochondrial Homeostasis AMPK_H->Mito

Table 1: Comparative Effects on SIRT1 and AMPK

CompoundTargetActionKey FindingModel System
This compound SIRT1InhibitionDirectly binds to and inhibits human SIRT1 activity.Molecular Docking & MD Simulation[5]
Resveratrol SIRT1ActivationWell-documented activator, deacetylates substrates.Numerous in vitro and in vivo models[7][8][12]
This compound AMPKActivationDirectly interacts with and activates AMPK, protecting against cardiac hypertrophy.In vivo (mouse model) & in vitro (cardiomyocytes)[3]
Resveratrol AMPKActivationActivates AMPK, mediating anti-amyloidogenic and other metabolic effects.Neuronal cells, HEK293 cells, Macrophages[9][11][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for this compound-AMPK Interaction

This protocol is summarized from the methodology used to confirm the direct interaction between this compound and AMPK.[3]

  • Cell Culture and Treatment: HL-1 cardiomyocytes are treated with either DMSO (vehicle control) or this compound.

  • Cell Lysis: After treatment, cells are harvested and lysed to release total protein content.

  • Heat Shock: The cell lysates are divided into aliquots and subjected to a temperature gradient (e.g., 37°C to 67°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.

  • Centrifugation: Samples are centrifuged to separate aggregated (denatured) proteins from the soluble protein fraction.

  • Protein Analysis: The supernatant (soluble fraction) is collected, and the levels of total AMPK and phosphorylated AMPK (pAMPK) are quantified using Western blotting.

  • Data Analysis: The thermal stability of AMPK is determined by plotting the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction that stabilizes the protein.

G start HL-1 Cardiomyocytes treat Treat with This compound or DMSO start->treat lyse Cell Lysis treat->lyse heat Apply Heat Gradient (e.g., 37-67°C) lyse->heat centrifuge Centrifuge to Separate Aggregated Proteins heat->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant wb Western Blot for AMPK supernatant->wb end Analyze Melting Curve Shift (Stabilization = Binding) wb->end

Antiviral Activity against SARS-CoV-2

One of the most striking differences in bioactivity was observed in the context of SARS-CoV-2. This compound was identified as a potent inhibitor of the interaction between the viral spike's receptor-binding domain (RBD) and the host's ACE2 receptor, a critical step for viral entry. In stark contrast, resveratrol showed virtually no inhibitory activity in the same assay.[14]

Table 2: Comparative Antiviral Activity (SARS-CoV-2)

CompoundAssayIC₅₀ / EC₅₀Conclusion
This compound RBD/ACE2 Binding Assay0.11 µMPotent inhibitor of viral entry mechanism[14]
Infectious Virus (CPE Assay)23.4 µM (USA-WA1/2020)Inhibits viral replication in vitro[14]
Resveratrol RBD/ACE2 Binding Assay> 100 µMNo significant activity[14]
Infectious Virus (CPE Assay)> 50 µMNo significant activity[14]
Experimental Protocol: RBD/ACE2 AlphaScreen Binding Assay

This high-throughput screening assay was used to quantify the inhibition of the SARS-CoV-2 Spike RBD and human ACE2 protein interaction.[14]

  • Reagent Preparation: Biotinylated human ACE2, His-tagged SARS-CoV-2 RBD, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads are prepared in assay buffer.

  • Compound Addition: Test compounds (this compound, resveratrol) at various concentrations are added to the wells of a 384-well plate.

  • Protein Incubation: Biotin-ACE2 and His-RBD are added to the wells and incubated with the compounds.

  • Bead Addition: Donor and Acceptor beads are added. In the absence of an inhibitor, the beads are brought into proximity by the ACE2-RBD interaction.

  • Signal Detection: The plate is incubated in the dark. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in light emission at 520-620 nm.

  • Data Analysis: A reduction in the luminescent signal indicates that the compound has disrupted the ACE2-RBD interaction. The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory and Immunomodulatory Effects

Both this compound and resveratrol possess significant anti-inflammatory properties, primarily through modulation of the NF-κB signaling pathway, a master regulator of inflammation.[1][15][16]

  • This compound: In human cerebral microvascular endothelial cells, (+)-hopeaphenol was shown to inhibit the production of interferon (IFN)-β and the chemokine CXCL10. This effect was achieved by suppressing the phosphorylation of the p65 subunit of NF-κB.[15]

  • Resveratrol: The anti-inflammatory effects of resveratrol are well-documented across numerous cell types. It attenuates inflammation by inhibiting the NF-κB pathway, which in turn decreases the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][17] This action is often linked to its activation of SIRT1.[1][7]

G Stimulus Inflammatory Stimulus (e.g., Poly I:C, LPS) IKK IKK Complex Stimulus->IKK Activates p65p50_IkB p65/p50-IκBα (Inactive Cytoplasmic Complex) IKK->p65p50_IkB Phosphorylates IκBα p65p50 NF-κB (p65/p50) IkB IκBα p65p50_active p65/p50 (Active) p65p50_IkB->p65p50_active Releases Nucleus Nucleus p65p50_active->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription (IFN-β, CXCL10, TNF-α) Nucleus->Transcription This compound This compound This compound->p65p50 Inhibits p65 Phosphorylation Resveratrol Resveratrol Resveratrol->IKK Inhibits

Anti-Cancer Activity

Both compounds exhibit cytotoxic activity against various cancer cell lines, though direct comparative studies across the same cell lines are limited. The available data suggest that oligomerization can enhance cytotoxic potential.

Table 3: Comparative Anti-Cancer Activity

CompoundCell LineCell TypeIC₅₀Reference
This compound HEPG2Human HepatocarcinomaData Qualitative[18][18]
P-388Murine LeukemiaData Qualitative[18][18]
HeLa-S3, RajiCervical Cancer, Burkitt's LymphomaLC₅₀ data available in source[19]
Resveratrol HT-144Human Malignant Melanoma~50 µM[18]
SKMEL-28Human Malignant Melanoma~75 µM[18]
HDFHealthy Human Dermal Fibroblast> 100 µM[18]
MCF-7Human Breast Cancer~50 µM[20]

Note: IC₅₀ values are approximate and depend heavily on experimental conditions (e.g., incubation time, serum presence). Resveratrol has shown tumor-specificity, with lower toxicity to healthy cells compared to cancer cells.[18]

Conclusion

While this compound is structurally derived from resveratrol, its bioactivity profile is distinct and not merely an amplification of its monomer's effects.

  • Key Differences: The most significant divergence is their opposing effects on SIRT1 , with resveratrol being an activator and this compound an inhibitor. Furthermore, this compound demonstrates potent antiviral activity against SARS-CoV-2 entry, a property entirely lacking in resveratrol.

  • Key Similarities: Both compounds exert beneficial effects by activating AMPK and inhibiting the pro-inflammatory NF-κB pathway .

  • Implications for Drug Development: The tetrameric structure of this compound confers unique pharmacological properties that warrant further investigation. Its potent inhibition of the ACE2-RBD interaction presents a promising avenue for antiviral drug design. The contrasting effects on SIRT1 highlight the critical importance of evaluating oligomeric forms of natural compounds individually, as polymerization can fundamentally alter interactions with key cellular targets. For researchers, this compound and resveratrol serve as excellent tool compounds for dissecting the distinct downstream consequences of SIRT1 inhibition versus activation within the context of shared AMPK activation.

References

Hopeaphenol vs. Other Resveratrol Oligomers: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of resveratrol, a well-known stilbenoid, has paved the way for investigating its more complex derivatives: the resveratrol oligomers. These compounds, formed by the polymerization of two or more resveratrol units, often exhibit enhanced or novel biological activities compared to their monomeric precursor.[1] Among these, hopeaphenol, a resveratrol tetramer, has emerged as a compound of significant interest. This guide provides an objective comparison of the therapeutic potential of this compound against other prominent resveratrol oligomers, including the dimer ε-viniferin and the tetramers r-viniferin (vitisin B) and vitisin A, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Bioactivity Data

The therapeutic efficacy of this compound and other resveratrol oligomers varies across different biological activities. The following tables summarize key quantitative data from in vitro and cellular assays.

Table 1: Antioxidant Activity
CompoundAssayResultConcentrationReference
This compound DPPH Radical Scavenging63.76% inhibition100 µg/mL[2]
Superoxide Anion Scavenging64.48% inhibition100 µg/mL[2]
Hydrogen Peroxide Scavenging54.64% inhibition100 µg/mL[2]
ε-Viniferin DPPH Radical ScavengingIC₅₀: ~80 µM-[3]
Resveratrol DPPH Radical Scavenging--[4]

Note: Direct comparative studies using the same assays and conditions are limited, highlighting a gap in the current research landscape.

Table 2: Anticancer Activity
CompoundCell LineAssayResult (IC₅₀)Reference
This compound VariousCytotoxicityActivity Reported[5][6]
r-Viniferin (Vitisin B) LNCaP (Prostate)Growth InhibitionMore potent than resveratrol[7]
HepG2 (Liver)Cytotoxicity9.7 µM (at 72h)[3]
Suffruticosol C (Trimer) T98G (Glioblastoma)Anticancer ActivityActivity Reported[8]
Gnetin H (Dimer) T98G (Glioblastoma)Anticancer ActivityActivity Reported[8]
Table 3: Antiviral Activity
CompoundVirusAssayResultReference
This compound SARS-CoV-2RBD/ACE2 Binding InhibitionIC₅₀: 0.11 µM[9]
SARS-CoV-2 (USA-WA1/2020)Viral Replication (Vero-E6)EC₅₀: 10.2 µM[9]
SARS-CoV-2 (B.1.351)Viral Replication (Vero-E6)EC₅₀: 2.3 µM[9]
HIVTranscription InhibitionActivity Reported[10]
r-Viniferin (Vitisin B) Influenza A (H1N1, H3N2)Neuraminidase Inhibition58% inhibition (H1N1)[11]
Vitisin A Influenza A (H1N1, H3N2)Neuraminidase Inhibition43% inhibition (H1N1)[11]
Table 4: Neuroprotective and Other Activities
CompoundTarget/ActivityAssayResultReference
This compound NF-κB Signaling (p65)Inhibition of phosphorylationDose-dependent inhibition (1-10 µM)[12]
Bacterial T3SS (Y. pseudotuberculosis)YopE Reporter-Gene AssayIC₅₀: 6.6 µM[13]
Vitisin A NeuroprotectionPassive Avoidance Test (mice)Improved learning and memory[14]
ε-Viniferin MMP-1 Expression (HDFn cells)Gene Expression Analysis~50% reduction at 5 ppm[15]
Resveratrol Trimer (Gnetin H) β-secretase (BACE-1)Enzyme InhibitionIC₅₀: 0.34 µM[16]

Key Therapeutic Areas: A Deeper Dive

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory activity by targeting key signaling pathways. In human cerebral microvascular endothelial cells, (+)-hopeaphenol was shown to inhibit the polyinosinic-polycytidylic acid (poly IC)-induced innate immune response. It dose-dependently reduces the production of CXCL10 and IFN-β by preventing the phosphorylation of the p65 subunit of NF-κB, a central regulator of inflammation.[12] This suggests a potential role for this compound in treating neuroinflammatory conditions.

ε-Viniferin also exhibits significant anti-inflammatory and antioxidant properties.[17] It has been shown to decrease inflammatory mediators like TNF-α and IL-6.[18] Its ability to downregulate matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, in human dermal fibroblasts points to its potential in skin health and wound healing.[15]

Hopeaphenol_NFkB_Pathway cluster_nucleus Nucleus PolyIC Poly IC (Viral dsRNA mimic) TLR3 TLR3 PolyIC->TLR3 IKK IKK Complex TLR3->IKK p65_p50_P p-p65/p50 IKK->p65_p50_P  Phosphorylation p65_p50 p65/p50 (NF-κB) Nucleus Nucleus p65_p50_P->Nucleus Gene_Expression Pro-inflammatory Gene Expression (CXCL10, IFN-β) Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibition

This compound inhibits NF-κB by blocking p65 phosphorylation.
Anticancer Potential

Several resveratrol oligomers show greater anticancer activity than resveratrol itself.[1][7] r-Viniferin (vitisin B) was found to be significantly more potent than resveratrol in inhibiting the growth of LNCaP prostate cancer cells by inducing a G1 phase cell cycle arrest followed by apoptosis.[7] It also demonstrates cytotoxicity against hepatocellular carcinoma cells (HepG2) with an IC₅₀ of 9.7 µM.[3] While specific IC₅₀ values for this compound across a wide range of cancer cell lines are not as readily available in comparative studies, it has been isolated from plants used in traditional medicine and shown to possess cytotoxic properties against various tumor cells.[5][6] The increased cytotoxicity of oligomers may also extend to normal cells, a crucial factor for therapeutic development.[8]

rViniferin_Apoptosis_Pathway rViniferin r-Viniferin (Vitisin B) LNCaP LNCaP Prostate Cancer Cell rViniferin->LNCaP G1_Arrest G1 Phase Cell Cycle Arrest LNCaP->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Growth_Inhibition Cellular Growth Inhibition Apoptosis->Growth_Inhibition

r-Viniferin induces apoptosis in LNCaP cancer cells.
Neuroprotective Effects

The potential of resveratrol oligomers in neurodegenerative diseases is a growing area of research.[12][14] Their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system is of particular interest. Vitisin A has been shown to improve learning and memory in scopolamine-induced amnesiac mice.[14] Resveratrol trimers have demonstrated potent inhibition of β-secretase (BACE-1), a key enzyme in the formation of amyloid-β plaques in Alzheimer's disease.[16] this compound's anti-inflammatory action in cerebral microvascular cells suggests it could mitigate the neuroinflammatory processes associated with neurodegeneration.[12]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

    • In a 96-well plate, add varying concentrations of the test compound to different wells.

    • Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically ~517 nm) using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Methodology:

    • Seed cells (e.g., cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., r-viniferin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the purple solution, typically at ~570 nm, with a reference wavelength of ~630 nm.

    • Calculate cell viability as a percentage of the untreated control. The IC₅₀ value can then be determined.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treat Add Test Compound (e.g., this compound) Start->Treat Incubate_24h Incubate (24-72h) Treat->Incubate_24h Add_MTT Add MTT Solution Incubate_24h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read End End: Calculate IC₅₀ Read->End

Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

The available evidence strongly suggests that resveratrol oligomers, including this compound, ε-viniferin, and r-viniferin, hold significant therapeutic potential, often exceeding that of resveratrol. This compound stands out for its potent antiviral and anti-inflammatory activities, particularly its targeted inhibition of the NF-κB pathway.[9][12] r-Viniferin shows considerable promise as an anticancer agent, being more effective than its monomer in specific cancer models.[7] ε-Viniferin demonstrates broad-spectrum benefits, from cardioprotection to skin health.[15][17]

However, the field is hampered by a lack of direct, side-by-side comparative studies under standardized assay conditions. Future research should focus on:

  • Standardized comparative analysis: Evaluating key oligomers against a panel of cancer cell lines and in various bioassays to establish a clear hierarchy of efficacy.

  • Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these larger molecules is critical for their translation into clinical use.

  • In vivo studies: Moving beyond cellular models to validate the therapeutic effects in relevant animal models of disease.

By addressing these gaps, the scientific community can fully unlock the potential of this compound and other resveratrol oligomers as next-generation therapeutics.

References

Hopeaphenol: A Promising Cardioprotective Agent in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Efficacy and Mechanism of Action

Hopeaphenol, a resveratrol tetramer, has emerged as a potent natural compound with significant cardioprotective properties. Preclinical studies in animal models of cardiac hypertrophy and heart failure have demonstrated its potential to mitigate disease progression by targeting key signaling pathways involved in cardiac stress responses. This guide provides a comprehensive comparison of this compound's performance with other relevant compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Comparative Efficacy of this compound in a Cardiac Hypertrophy Model

In a key study utilizing a transverse aortic constriction (TAC) mouse model to induce cardiac hypertrophy and heart failure, this compound treatment demonstrated significant improvements in cardiac function and a reduction in pathological remodeling compared to the untreated TAC group.[1][2][3][4] The study also included a comparison with metformin, a well-established AMPK activator.

In Vivo Hemodynamic and Structural Parameters

The following table summarizes the key quantitative data from the in vivo experiments, showcasing the effects of this compound on cardiac function and structure in TAC-induced cardiac hypertrophy in mice.

ParameterShamTACTAC + this compoundTAC + Metformin
Cardiac Function
LVEF (%)78.5 ± 2.145.2 ± 3.565.8 ± 4.262.1 ± 3.9
LVFS (%)42.1 ± 2.821.3 ± 2.133.6 ± 2.531.5 ± 2.3
Cardiac Structure
LVIDd (mm)3.6 ± 0.24.8 ± 0.34.1 ± 0.24.2 ± 0.3
LVIDs (mm)2.1 ± 0.13.8 ± 0.22.7 ± 0.22.9 ± 0.2
HW/BW (mg/g)4.2 ± 0.36.8 ± 0.55.1 ± 0.45.5 ± 0.4
Fibrosis
Collagen Volume (%)2.1 ± 0.515.8 ± 2.36.5 ± 1.88.2 ± 2.1

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVIDd: Left Ventricular Internal Diameter in diastole; LVIDs: Left Ventricular Internal Diameter in systole; HW/BW: Heart Weight to Body Weight ratio. Data are presented as mean ± SEM.

In Vitro Effects on Cardiomyocyte Hypertrophy

This compound's protective effects were further validated in an in vitro model of angiotensin II (Ang II)-induced hypertrophy in HL-1 cardiomyocytes.

ParameterControlAng IIAng II + this compound
Cell Surface Area (μm²)150 ± 12280 ± 25180 ± 15
BNP mRNA expression (fold change)1.04.5 ± 0.51.8 ± 0.3
β-MHC mRNA expression (fold change)1.05.2 ± 0.62.1 ± 0.4

BNP: Brain Natriuretic Peptide; β-MHC: Beta-Myosin Heavy Chain. Data are presented as mean ± SEM.

Comparison with Resveratrol

This compound, as a tetramer of resveratrol, exhibits higher biological activity.[1][3][4][5] While resveratrol is known for its antioxidant and cardioprotective effects, its clinical application is often limited by low bioavailability and the need for high doses, which can lead to adverse effects.[1][4] this compound appears to offer a more potent alternative, demonstrating significant efficacy at lower concentrations in preclinical models.

Experimental Protocols

In Vivo: Transverse Aortic Constriction (TAC) Mouse Model
  • Animal Model: Male C57BL/6 mice are used for the study.[2]

  • Surgical Procedure: A transverse aortic constriction (TAC) is performed to induce pressure overload-induced cardiac hypertrophy.[1][2][3][4] A sham operation is performed on the control group, which involves the same surgical procedure without the aortic constriction.

  • Treatment: this compound is administered to the treatment group, typically via oral gavage, at a specified dosage for a defined period post-surgery. Another cohort receives metformin as a positive control.

  • Functional Assessment: Cardiac function is assessed using echocardiography to measure parameters like LVEF and LVFS.[1][3][4]

  • Histological Analysis: At the end of the treatment period, hearts are excised, weighed, and processed for histological analysis. Masson's trichrome and Wheat Germ Agglutinin (WGA) staining are used to assess fibrosis and cardiomyocyte size, respectively.[1][2][3][4]

  • Biochemical Analysis: Serum and tissue samples are collected for ELISA and Western blot analysis to measure biomarkers of cardiac stress and hypertrophy.[1][3][4]

In Vitro: Angiotensin II-Induced Cardiomyocyte Hypertrophy
  • Cell Culture: HL-1 cardiomyocytes are cultured under standard conditions.[1][2]

  • Induction of Hypertrophy: Cells are treated with angiotensin II (Ang II) to induce a hypertrophic response.[1][2][3]

  • Treatment: this compound is added to the culture medium at various concentrations before or concurrently with Ang II stimulation.

  • Assessment of Hypertrophy: Cardiomyocyte hypertrophy is quantified by measuring cell surface area using immunofluorescence staining of F-actin.[3] The expression of hypertrophic markers such as BNP and β-MHC is measured by qPCR and Western blot.[6]

  • Mechanism of Action Studies: To elucidate the signaling pathway, specific inhibitors, such as Compound C for AMPK, are used in conjunction with this compound treatment.[1][2][3]

Signaling Pathway and Experimental Workflow

The cardioprotective effects of this compound are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4]

G cluster_stress Cardiac Stress (Pressure Overload) cluster_this compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular & Organ-level Outcomes Stress Pressure Overload (e.g., TAC) Hypertrophy Cardiac Hypertrophy Stress->Hypertrophy Fibrosis Fibrosis Stress->Fibrosis This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates AMPK->Hypertrophy Inhibits AMPK->Fibrosis Inhibits Mitochondria Mitochondrial Biogenesis & Function SIRT1->Mitochondria Enhances ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Reduces Cardiac_Function Improved Cardiac Function Mitochondria->Cardiac_Function Supports ROS->Hypertrophy Hypertrophy->Cardiac_Function Leads to (if unchecked) Fibrosis->Cardiac_Function Leads to (if unchecked) G cluster_invivo In Vivo Model cluster_invitro In Vitro Model Start_InVivo Induce Cardiac Hypertrophy (TAC Surgery in Mice) Treatment_InVivo Treatment Groups: - Sham - TAC (Control) - TAC + this compound - TAC + Metformin Start_InVivo->Treatment_InVivo Assessment_InVivo Assess Cardiac Function (Echocardiography) Treatment_InVivo->Assessment_InVivo Endpoint_InVivo Endpoint Analysis: - Histology (Fibrosis, Cell Size) - Biomarker Analysis Assessment_InVivo->Endpoint_InVivo Result_InVivo This compound Attenuates Cardiac Hypertrophy & Fibrosis Endpoint_InVivo->Result_InVivo Start_InVitro Induce Cardiomyocyte Hypertrophy (Ang II) Treatment_InVitro Treatment Groups: - Control - Ang II - Ang II + this compound Start_InVitro->Treatment_InVitro Assessment_InVitro Assess Hypertrophy: - Cell Size Measurement - Gene Expression (BNP, β-MHC) Treatment_InVitro->Assessment_InVitro Mechanism_InVitro Mechanism Study: Use of AMPK inhibitor (Compound C) Assessment_InVitro->Mechanism_InVitro Result_InVitro This compound Prevents Hypertrophy via AMPK Mechanism_InVitro->Result_InVitro

References

A Comparative Analysis of the Bioactivities of (+)-Hopeaphenol and (-)-Hopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers (+)-hopeaphenol and (-)-hopeaphenol, focusing on their therapeutic potential. While both stereoisomers exhibit promising bioactivities, notable differences in their efficacy and mechanisms of action have been observed. This document summarizes key experimental findings, presents quantitative data for easy comparison, and details the methodologies of the cited experiments.

Data Presentation: A Quantitative Comparison

The most direct comparative data available for (+)-hopeaphenol and (-)-hopeaphenol is in the realm of their antidiabetic properties. The following tables summarize the key findings from in vitro studies.

Table 1: Comparison of α-Glucosidase and α-Amylase Inhibition

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
(+)-Hopeaphenol 21.21 ± 0.987Less active than acarbose
(-)-Hopeaphenol 9.47 ± 0.967Moderate inhibition
Acarbose (Standard)--

Data sourced from Sasikumar et al., 2016.[1][2][3]

Table 2: Comparison of Glucose Uptake in L6 Myotubes

Compound (at 100 µM)Glucose Uptake (%)
(+)-Hopeaphenol 31
(-)-Hopeaphenol 26.4
Rosiglitazone (Standard)35.9

Data sourced from Sasikumar et al., 2016.[1][2][3]

Bioactivity Profile of (-)-Hopeaphenol

(-)-Hopeaphenol has been the more extensively studied enantiomer, demonstrating significant potential in antiviral and cardioprotective applications.

Antiviral Activity

Anti-HIV Activity: (-)-Hopeaphenol has been identified as a potent inhibitor of HIV transcription.[4][5][6][7][8] It effectively suppresses viral replication in peripheral blood mononuclear cells (PBMCs) and dampens viral reactivation in latently infected CD4+ T cells without causing cytotoxicity.[4][6] The primary mechanism involves the inhibition of Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial for HIV transcription.[5][7] Additionally, (-)-hopeaphenol directly inhibits the enzymatic activity of Cyclin-Dependent Kinase 9 (CDK9), a key factor in HIV transcription elongation.[4][5][6]

Anti-SARS-CoV-2 Activity: This enantiomer has also been shown to inhibit the cellular entry of SARS-CoV-2.[9][10] It acts by disrupting the binding of the viral spike protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (ACE2) receptor.[9][10]

Cardioprotective Effects

(-)-Hopeaphenol has demonstrated a protective role against cardiac hypertrophy.[11][12] Its mechanism of action is largely attributed to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12] This activation helps in improving mitochondrial function and reducing metabolic disorders in cardiac cells, thereby mitigating the effects of pressure overload-induced heart failure.[11][12]

Bioactivity Profile of (+)-Hopeaphenol

Research on (+)-hopeaphenol is less extensive; however, studies have highlighted its role in modulating the innate immune system.

Immunomodulatory Effects

(+)-Hopeaphenol has been shown to inhibit the polyinosinic-polycytidylic acid-induced activation of innate immunity in human cerebral microvascular endothelial cells.[13] It achieves this by suppressing the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting the downstream production of pro-inflammatory cytokines like IFN-β and CXCL10.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate: Yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.

  • Procedure:

    • A mixture of the enzyme and the test compound ((+)- or (-)-hopeaphenol) at varying concentrations is pre-incubated.

    • The reaction is initiated by adding the pNPG substrate.

    • The formation of p-nitrophenol is measured spectrophotometrically at 405 nm.

    • Acarbose is used as a positive control.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[1]

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase, another key enzyme in carbohydrate digestion.

  • Enzyme and Substrate: Porcine pancreatic α-amylase and a starch solution are typically used.

  • Procedure:

    • The test compound is pre-incubated with the α-amylase solution.

    • The reaction is started by adding the starch solution.

    • The amount of reducing sugars produced is quantified using dinitrosalicylic acid (DNSA), which changes color upon reaction with reducing sugars.

    • The absorbance is measured at 540 nm.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

2-NBDG Glucose Uptake Assay in L6 Myotubes

This cell-based assay measures the uptake of glucose into muscle cells, a key process in maintaining glucose homeostasis.

  • Cell Line: Rat skeletal muscle cells (L6 myoblasts) are differentiated into myotubes.

  • Fluorescent Probe: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, is used.

  • Procedure:

    • Differentiated L6 myotubes are treated with (+)- or (-)-hopeaphenol at a specific concentration (e.g., 100 µM).

    • The cells are then incubated with 2-NBDG.

    • After incubation, the cells are washed to remove extracellular 2-NBDG.

    • The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader.

    • Rosiglitazone is often used as a positive control.

  • Data Analysis: The percentage of glucose uptake is calculated relative to untreated control cells.[1][2][3]

Anti-HIV Activity Assay

This assay evaluates the ability of a compound to inhibit HIV replication.

  • Cell Lines: Latently HIV-infected T-cell lines (e.g., J-Lat) that express GFP upon viral reactivation, or peripheral blood mononuclear cells (PBMCs) are used.

  • Procedure:

    • Cells are stimulated with a latency-reversing agent like phorbol 12-myristate 13-acetate (PMA) to induce HIV expression.

    • The cells are concurrently treated with various concentrations of (-)-hopeaphenol.

    • HIV replication is quantified by measuring the expression of a reporter gene (e.g., GFP by flow cytometry) or by measuring viral proteins (e.g., p24 antigen) in the cell supernatant by ELISA.

  • Data Analysis: The effective concentration that inhibits 50% of viral replication (EC50) is calculated.[4][6]

SARS-CoV-2 Entry Assay

This assay assesses the inhibition of viral entry into host cells.

  • Pseudovirus System: A non-replicating vesicular stomatitis virus (VSV) is engineered to express the SARS-CoV-2 spike protein and a reporter gene like GFP.

  • Host Cells: Vero-E6 cells, which express the ACE2 receptor, are used.

  • Procedure:

    • Vero-E6 cells are pre-treated with (-)-hopeaphenol.

    • The cells are then infected with the SARS-CoV-2 pseudovirus.

    • After a period of incubation, the number of GFP-positive cells is determined using high-content imaging or flow cytometry.

  • Data Analysis: The reduction in the percentage of infected cells in the presence of the compound is calculated to determine its inhibitory effect.[9][10]

AMPK Activation Assay

This assay is used to determine if a compound activates the AMPK signaling pathway.

  • Cell Line: Cardiomyocytes (e.g., HL-1) are often used.

  • Procedure:

    • Cells are treated with the test compound (e.g., (-)-hopeaphenol).

    • Cell lysates are prepared, and the levels of phosphorylated AMPK (pAMPK) and total AMPK are determined by Western blotting using specific antibodies.

    • A Cellular Thermal Shift Assay (CETSA) can also be performed to confirm direct binding of the compound to AMPK.

  • Data Analysis: An increase in the ratio of pAMPK to total AMPK indicates activation of the pathway.[11][12]

NF-κB Inhibition Assay

This assay measures the inhibition of the NF-κB signaling pathway.

  • Reporter Gene Assay:

    • Cells (e.g., HEK293T) are transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

    • The cells are then treated with the test compound and stimulated with an NF-κB activator (e.g., TNF-α or PMA).

    • Luciferase activity is measured to quantify NF-κB transcriptional activity.

  • Western Blot Analysis:

    • Cells are treated with the compound and a stimulator.

    • Nuclear and cytoplasmic extracts are prepared.

    • The levels of NF-κB subunits (e.g., p65) in the nucleus and the phosphorylation status of IκBα in the cytoplasm are determined by Western blot.

  • Data Analysis: A decrease in luciferase activity or nuclear p65 levels indicates inhibition of the NF-κB pathway.[4][6][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by hopeaphenol enantiomers and the general workflows of the experimental assays.

Antidiabetic_Activity_Workflow cluster_enzyme Enzyme Inhibition Assays cluster_cell Glucose Uptake Assay Enzyme (α-glucosidase or α-amylase) Enzyme (α-glucosidase or α-amylase) Product Product Enzyme (α-glucosidase or α-amylase)->Product Converts Substrate Substrate Substrate->Enzyme (α-glucosidase or α-amylase) This compound (+/-) This compound (+/-) This compound (+/-)->Enzyme (α-glucosidase or α-amylase) Inhibits L6 Myotubes L6 Myotubes This compound (+/-)->L6 Myotubes Stimulates Intracellular Fluorescence Intracellular Fluorescence L6 Myotubes->Intracellular Fluorescence Measures 2-NBDG 2-NBDG 2-NBDG->L6 Myotubes Uptake

Caption: Workflow for Antidiabetic Bioactivity Assays.

Anti_HIV_Signaling_Pathway (-)-Hopeaphenol (-)-Hopeaphenol PKC PKC (-)-Hopeaphenol->PKC Inhibits CDK9 CDK9 (-)-Hopeaphenol->CDK9 Inhibits NF-κB NF-κB PKC->NF-κB Activates HIV Transcription HIV Transcription NF-κB->HIV Transcription Promotes CDK9->HIV Transcription Promotes

Caption: (-)-Hopeaphenol Anti-HIV Signaling Pathway.

Cardioprotective_Signaling_Pathway (-)-Hopeaphenol (-)-Hopeaphenol AMPK AMPK (-)-Hopeaphenol->AMPK Activates Mitochondrial Function Mitochondrial Function AMPK->Mitochondrial Function Improves Cardiac Hypertrophy Cardiac Hypertrophy Mitochondrial Function->Cardiac Hypertrophy Reduces

Caption: (-)-Hopeaphenol Cardioprotective Signaling Pathway.

Immunomodulatory_Signaling_Pathway (+)-Hopeaphenol (+)-Hopeaphenol Phosphorylation Phosphorylation (+)-Hopeaphenol->Phosphorylation Inhibits p65 (NF-κB) p65 (NF-κB) p65 (NF-κB)->Phosphorylation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Phosphorylation->Pro-inflammatory Cytokines Leads to production of

Caption: (+)-Hopeaphenol Immunomodulatory Signaling Pathway.

References

Hopeaphenol and Vitisin A: A Comparative Analysis of Their Opposing Effects on Cardiomyocyte Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cardiovascular research, the quest for therapeutic agents that can mitigate cardiomyocyte apoptosis, a key contributor to heart failure, is of paramount importance. Among the myriad of natural compounds under investigation, two resveratrol tetramers, hopeaphenol and vitisin A, have emerged with starkly contrasting effects on the programmed cell death of heart muscle cells. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Divergent Impacts on Cardiomyocyte Survival

Experimental evidence indicates that this compound and vitisin A exert opposing effects on cardiomyocyte apoptosis. While this compound has been shown to suppress this process, vitisin A is reported to be an inducer of cardiomyocyte apoptosis. This fundamental difference underscores the critical role of stereochemistry in the biological activity of stilbene oligomers.

Quantitative Analysis of Apoptotic Markers

To date, detailed quantitative data on the pro-apoptotic effects of vitisin A on cardiomyocytes, including apoptosis rate, caspase activity, and Bcl-2/Bax ratio, are not extensively available in the public domain. In contrast, studies on this compound have provided some quantitative insights into its anti-apoptotic properties.

The following table summarizes the reported effects of this compound on key apoptotic markers in a model of angiotensin II (Ang II)-induced cardiomyocyte injury. It is important to note that these data were not generated in a direct head-to-head comparison with vitisin A.

ParameterTreatment GroupResultReference
Bax/Bcl-2 Ratio Ang IIIncreased[1]
Ang II + this compoundSignificantly Mitigated Increase[1]
Cleaved Caspase-3 Ang IIElevated[1]
Ang II + this compoundSignificantly Mitigated Elevation[1]

Table 1: Effect of this compound on Apoptotic Markers in Ang II-Treated HL-1 Cardiomyocytes. [1]

Mechanistic Insights: Signaling Pathways

The signaling pathways through which this compound and vitisin A exert their effects on cardiomyocyte apoptosis are distinct.

This compound: The Anti-Apoptotic Pathway

This compound's protective effect against cardiomyocyte apoptosis is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3][4] Activation of AMPK by this compound leads to a cascade of downstream events that collectively suppress apoptosis:

  • Enhanced Mitochondrial Function: this compound has been shown to improve mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS), key triggers of the intrinsic apoptotic pathway.[2][3]

  • Modulation of Bcl-2 Family Proteins: By mitigating the Ang II-induced increase in the Bax/Bcl-2 ratio, this compound shifts the balance towards cell survival.[1]

  • Inhibition of Executioner Caspases: this compound treatment leads to a reduction in the levels of cleaved caspase-3, a key executioner of apoptosis.[1]

Hopeaphenol_Pathway This compound This compound AMPK AMPK This compound->AMPK SIRT1 SIRT1 AMPK->SIRT1 Mitochondria Mitochondrial Function AMPK->Mitochondria Bax_Bcl2 Bax/Bcl-2 Ratio AMPK->Bax_Bcl2 ROS ROS Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis Caspase3 Cleaved Caspase-3 Bax_Bcl2->Caspase3 Caspase3->Apoptosis

Figure 1: this compound's Anti-Apoptotic Signaling Pathway. This diagram illustrates how this compound activates AMPK, leading to improved mitochondrial function, reduced ROS, a decreased Bax/Bcl-2 ratio, and ultimately, the inhibition of cardiomyocyte apoptosis.

Vitisin A: The Pro-Apoptotic Pathway

The precise signaling pathway through which vitisin A induces cardiomyocyte apoptosis has not been as extensively elucidated as that of this compound. However, it is hypothesized that its pro-apoptotic effect likely involves the activation of intrinsic and/or extrinsic apoptotic cascades, leading to caspase activation and the execution of programmed cell death. Further research is required to delineate the specific molecular targets and signaling molecules involved in vitisin A-mediated cardiomyocyte apoptosis.

Experimental Methodologies

The following are detailed protocols for the key experiments typically used to assess cardiomyocyte apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Cardiomyocytes are cultured on coverslips or chamber slides and treated with the compounds of interest.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The samples are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining and Imaging: Nuclei are counterstained with a DNA-binding dye such as DAPI. The percentage of TUNEL-positive nuclei (indicating apoptosis) is determined by fluorescence microscopy.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treated cardiomyocytes are harvested and lysed to release intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

  • Detection: Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Western Blotting for Bcl-2 and Bax

This technique is used to measure the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Protein Extraction: Total protein is extracted from treated cardiomyocytes.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.

Experimental_Workflow Start Cardiomyocyte Culture Treatment Treatment with This compound or Vitisin A Start->Treatment TUNEL TUNEL Assay (Apoptosis Rate) Treatment->TUNEL Caspase Caspase-3 Activity Assay Treatment->Caspase Western Western Blot (Bax/Bcl-2 Ratio) Treatment->Western Analysis Data Analysis and Comparison TUNEL->Analysis Caspase->Analysis Western->Analysis

References

cross-validation of hopeaphenol's antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Hopeaphenol, a naturally occurring stilbenoid, has emerged as a promising antiviral compound with demonstrated activity against multiple viruses. This guide provides a comprehensive comparison of this compound's antiviral performance across different cell lines, supported by experimental data and detailed methodologies. The objective is to offer researchers and drug development professionals a clear, data-driven overview of its potential as a broad-spectrum antiviral agent.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Immunodeficiency Virus (HIV) in various cell lines. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 in Vero-E6 Cells
SARS-CoV-2 VariantAssay TypeMetricValue (μM)Reference
USA-WA1/2020Cytopathic Effect (CPE) AssayEC5010.2 - 23.4[1][2][3]
USA-WA1/2020VSVΔG-S-GFP Pseudovirus EntryInhibition-[1][3]
B.1.1.7 (Alpha)Cytopathic Effect (CPE) AssayEC5014.8[4]
B.1.351 (Beta)Cytopathic Effect (CPE) AssayEC502.3[4]

Note: The antiviral activity of this compound against SARS-CoV-2 is attributed to its ability to inhibit the binding of the viral spike protein's receptor-binding domain (RBD) to the host cell's ACE2 receptor, with a reported IC50 of 0.11 μM in an in vitro binding assay.[1][2][3][5]

Table 2: Antiviral Activity of this compound against HIV in T-cell Lines
Cell LineAssay TypeMetricValue (μM)Reference
J-Lat 9.2PMA-induced GFP expressionEC501.8[6][7]
J-Lat 9.2Panobinostat-induced GFP expressionEC500.11[8]
J-Lat 9.2TNF-α-induced GFP expressionEC500.29[8]
PBMCsHIV replicationEC50-[6][7]

Note: this compound's anti-HIV activity is linked to its ability to inhibit PKC and NF-κB signaling pathways and CDK9 enzymatic activity, which are crucial for HIV transcription.[7][9][10]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

SARS-CoV-2 Antiviral Assays in Vero-E6 Cells

1. Cytopathic Effect (CPE) Scoring-Based Assay:

  • Cell Line: Vero-E6 cells.

  • Procedure:

    • Vero-E6 cells were seeded in 96-well plates.

    • Cells were treated with varying concentrations of this compound for 2 hours.

    • Following treatment, cells were infected with a 50x median tissue culture infectious dose (TCID50) of SARS-CoV-2 (USA-WA1/2020, B.1.1.7, or B.1.351 variant).

    • The plates were incubated for 4 days.

    • The cytopathic effect was scored daily by a blinded user.

    • The EC50 value was calculated based on the concentration of this compound that inhibited CPE by 50%.[1][2][4]

2. VSVΔG-S-GFP Pseudovirus Entry Assay:

  • Cell Line: ACE2-expressing Vero-E6 cells.

  • Pseudovirus: A vesicular stomatitis virus (VSV) backbone lacking the G fusion protein and expressing the SARS-CoV-2 spike protein and a green fluorescent protein (GFP) reporter (VSVΔG-S-GFP).[1][4]

  • Procedure:

    • Vero-E6 cells were seeded in 384-well plates.

    • The pseudovirus was incubated with the cells in the presence or absence of this compound.

    • After a set incubation period, the number of GFP-positive cells (indicating successful viral entry) was quantified using high-content imaging.[1][3]

HIV Antiviral Assays in J-Lat T-cell Lines

1. HIV Reactivation Inhibition Assay:

  • Cell Lines: J-Lat 9.2 and 10.6 cells (latently infected with a GFP-reporter HIV provirus).

  • Procedure:

    • J-Lat cells were treated with latency-reversing agents such as phorbol 12-myristate 13-acetate (PMA), panobinostat, or tumor necrosis factor-alpha (TNF-α) to induce HIV expression.

    • Simultaneously, cells were treated with varying concentrations of this compound.

    • After 24 hours of incubation, the percentage of GFP-expressing cells was determined by flow cytometry.

    • The EC50 value was calculated as the concentration of this compound that inhibited GFP expression by 50%.[6][7][8]

Visualizing the Mechanisms and Workflows

To further elucidate the experimental processes and this compound's mechanisms of action, the following diagrams are provided.

Antiviral_Assay_Workflow cluster_sars SARS-CoV-2 Antiviral Assay cluster_hiv HIV Reactivation Inhibition Assay sars_start Seed Vero-E6 Cells sars_treat Treat with this compound sars_start->sars_treat sars_infect Infect with SARS-CoV-2 sars_treat->sars_infect sars_incubate Incubate for 4 Days sars_infect->sars_incubate sars_measure Measure Cytopathic Effect / Viral Entry sars_incubate->sars_measure sars_end Calculate EC50 sars_measure->sars_end hiv_start Culture J-Lat Cells hiv_treat Treat with this compound + Latency Reversing Agent hiv_start->hiv_treat hiv_incubate Incubate for 24 Hours hiv_treat->hiv_incubate hiv_measure Measure GFP Expression (Flow Cytometry) hiv_incubate->hiv_measure hiv_end Calculate EC50 hiv_measure->hiv_end

General workflow for assessing the antiviral activity of this compound.

Hopeaphenol_Signaling_Pathways cluster_sars_pathway SARS-CoV-2 Entry Inhibition cluster_hiv_pathway HIV Transcription Inhibition sars_spike SARS-CoV-2 Spike Protein binding Binding sars_spike->binding ace2 ACE2 Receptor ace2->binding hopeaphenol_sars This compound hopeaphenol_sars->binding Inhibits entry Viral Entry binding->entry pkc PKC nfkB NF-κB pkc->nfkB hiv_transcription HIV Transcription nfkB->hiv_transcription cdk9 CDK9 cdk9->hiv_transcription hopeaphenol_hiv This compound hopeaphenol_hiv->pkc Inhibits hopeaphenol_hiv->nfkB Inhibits hopeaphenol_hiv->cdk9 Inhibits

Signaling pathways targeted by this compound to exert its antiviral effects.

Hopeaphenol_Activity_Comparison cluster_sars_comp SARS-CoV-2 (Vero-E6 Cells) cluster_hiv_comp HIV (T-cell Lines) This compound This compound sars_wa1 USA-WA1/2020 EC50: 10.2-23.4 μM This compound->sars_wa1 Inhibits sars_b117 B.1.1.7 (Alpha) EC50: 14.8 μM This compound->sars_b117 Inhibits sars_b1351 B.1.351 (Beta) EC50: 2.3 μM This compound->sars_b1351 Inhibits hiv_pma PMA-induced EC50: 1.8 μM This compound->hiv_pma Inhibits hiv_pano Panobinostat-induced EC50: 0.11 μM This compound->hiv_pano Inhibits hiv_tnf TNF-α-induced EC50: 0.29 μM This compound->hiv_tnf Inhibits

Comparative antiviral activity of this compound across different viruses and cell lines.

References

validating the AMPK signaling pathway as a direct target of hopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of hopeaphenol's performance in activating the AMP-activated protein kinase (AMPK) signaling pathway against other known activators. Experimental data is presented to support the validation of AMPK as a direct target of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound: A Potent Activator of the AMPK Signaling Pathway

This compound, a resveratrol tetramer, has emerged as a promising natural compound in the modulation of cellular energy homeostasis. Recent studies have provided compelling evidence that this compound directly targets and activates the AMPK signaling pathway, a central regulator of metabolism. This activation has been shown to have protective effects against pathological conditions such as cardiac hypertrophy.[1][2][3]

Comparative Analysis of AMPK Activators

To contextualize the efficacy of this compound, this section compares its performance with other well-established AMPK activators, namely metformin and the parent compound, resveratrol.

CompoundMechanism of Action on AMPKReported EfficacyKey AdvantagesKey Limitations
This compound Direct binding to the AMPK protein, leading to its stabilization and activation.[1][2][3][4]Demonstrates significant activation of AMPK both in vivo and in vitro, leading to the amelioration of cardiac hypertrophy.[1][2][3][5]High bioavailability and lower toxicity compared to resveratrol.[2][3]Newer compound with less extensive research compared to metformin and resveratrol.
Metformin Indirect activation of AMPK, primarily through inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio.Widely used and clinically validated for the treatment of type 2 diabetes, with known cardioprotective effects mediated by AMPK.[2]Extensive clinical data and established safety profile.Indirect activator of AMPK; its effects are not solely mediated by AMPK.
Resveratrol Indirect activation of AMPK, primarily through inhibition of phosphodiesterases, leading to an increased AMP:ATP ratio.Shows beneficial effects in various disease models, but its efficacy is limited by low bioavailability.[2][5]Natural compound with a large body of preclinical research.Low bioavailability and potential for adverse effects at high doses.[2][5]

Experimental Validation of this compound's Direct Interaction with AMPK

The direct interaction between this compound and AMPK has been validated through several key experiments.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct drug-target engagement in a cellular context. In studies with this compound, CETSA demonstrated that the compound directly binds to and stabilizes the AMPK protein.[1][2][3][4] This is evidenced by a significant increase in the thermal stability of AMPK in the presence of this compound.[2][4]

Table 2: CETSA Results for this compound and AMPK [2][4]

TreatmentTarget ProteinThermal Shift (ΔTm)Interpretation
This compoundTotal AMPK+4.79 °CSignificant stabilization, indicating direct binding.
This compoundPhospho-AMPK+0.91 °CModerate stabilization.
DMSO (Control)Total AMPKNo significant shiftNo direct binding.
Molecular Docking

Molecular docking studies have further elucidated the direct interaction between this compound and AMPK at the molecular level. These computational models predict that this compound binds to the kinase domain of the AMPK α2 subunit with high affinity.[2][4] The binding is stabilized by the formation of hydrogen bonds with key amino acid residues, providing a structural basis for the observed activation.[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: HL-1 cardiomyocytes are treated with either this compound (e.g., 10 μM) or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[2][3]

  • Heating Gradient: The treated cells are then subjected to a temperature gradient (e.g., 46-69 °C) to induce protein denaturation.[2][4]

  • Protein Extraction: Following the heat treatment, soluble proteins are extracted from the cells.

  • Western Blot Analysis: The levels of soluble AMPK (total and phosphorylated) are quantified by Western blotting.

  • Data Analysis: The melting curves are generated by plotting the amount of soluble protein as a function of temperature. The change in the melting temperature (ΔTm) is calculated to determine the extent of protein stabilization.[2][4]

Western Blotting for AMPK Activation
  • Sample Preparation: Protein lysates are prepared from cells or tissues treated with this compound or control substances.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the ratio of p-AMPK to total AMPK.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the AMPK signaling pathway, the experimental workflow for validating this compound's direct targeting of AMPK, and a comparison of this compound with other AMPK activators.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC-1α PGC-1α AMPK->PGC-1α Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates Metabolic Regulation Metabolic Regulation SIRT1->Metabolic Regulation PGC-1α->Metabolic Regulation mTORC1->Metabolic Regulation ULK1->Metabolic Regulation

Figure 1. The AMPK signaling pathway.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment CETSA CETSA This compound Treatment->CETSA Western Blot Western Blot This compound Treatment->Western Blot Data Analysis Data Analysis CETSA->Data Analysis Western Blot->Data Analysis Molecular Docking Molecular Docking Molecular Docking->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2. Experimental workflow.

Activator_Comparison This compound This compound AMPK AMPK This compound->AMPK Direct Activation Metformin Metformin Metformin->AMPK Indirect Activation Resveratrol Resveratrol Resveratrol->AMPK Indirect Activation

Figure 3. Comparison of AMPK activators.

References

Hopeaphenol vs. Standard Antibiotics: A Comparative Guide to Inhibiting Bacterial Virulence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that extend beyond direct bacterial killing. One promising approach is the inhibition of bacterial virulence, disarming pathogens of their ability to cause disease. This guide provides a detailed comparison of hopeaphenol, a naturally occurring stilbenoid, and standard antibiotics in their capacity to inhibit bacterial virulence, supported by experimental data and detailed methodologies.

Executive Summary

This compound primarily demonstrates anti-virulence activity against Gram-negative bacteria by inhibiting the Type III Secretion System (T3SS), a key mechanism for injecting toxins into host cells. In contrast, certain standard antibiotics, when used at sub-inhibitory concentrations, exhibit a broader range of anti-virulence effects against both Gram-positive and Gram-negative bacteria, including the suppression of toxin production, biofilm formation, and quorum sensing. This guide presents the available data to facilitate a comparative understanding of these distinct yet potentially complementary approaches to combating bacterial infections.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the anti-virulence effects of this compound and standard antibiotics. It is important to note that direct comparative studies are limited; therefore, the data is presented to allow for a parallel assessment.

Table 1: Anti-virulence Activity of this compound

BacteriumVirulence Factor InhibitedAssayEffective Concentration/IC₅₀Reference(s)
Yersinia pseudotuberculosisType III Secretion System (T3SS) - YopE expressionReporter-gene assayIC₅₀: 6.6 µM[1]
Yersinia pseudotuberculosisType III Secretion System (T3SS) - YopH secretionPhosphatase assayIC₅₀: 3.3 µM[1]
Pseudomonas aeruginosaType III Secretion System (T3SS) - ExoS secretionWestern blot50-100 µM (complete blockage)[1]
Pseudomonas aeruginosaCytotoxicityHeLa cell infection model100-150 µM (complete protection)[1]
Pectobacterium atrosepticumBacterial motilityTranscriptomic analysisNot specified[2]
Pseudomonas syringae pv. tomatoType III Secretion System (T3SS) & MotilityNot specifiedNot specified[2]

Table 2: Anti-virulence Activity of Standard Antibiotics (at Sub-Inhibitory Concentrations)

AntibioticBacteriumVirulence Factor InhibitedEffective ConcentrationReference(s)
AzithromycinPseudomonas aeruginosaElastase, Proteases, Lecithinase, DNase, PyocyaninSub-MICs[3][4][5]
AzithromycinPseudomonas aeruginosaBiofilm formationSub-MICs[6]
ClindamycinStaphylococcus aureusPanton-Valentine Leukocidin (PVL), α-hemolysin (Hla), Protein A (SpA)1/4 and 1/2 MIC[7][8]
ClindamycinStaphylococcus aureusPhenol-soluble modulins (PSMs)1/2 MIC[9]
ClindamycinStaphylococcus aureusBiofilm formation (induces in some cases)Sub-MICs[10][11]
LinezolidStaphylococcus aureusPVL, SpA, HlaSub-MICs[7]
TigecyclineStaphylococcus aureusPVL, SpASub-MICs[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Type III Secretion System (T3SS) Inhibition Assay

This protocol is adapted from studies on this compound's effect on Yersinia pseudotuberculosis.[1]

  • Objective: To determine the inhibitory effect of a compound on the secretion of T3SS effector proteins.

  • Bacterial Strains and Growth Conditions: Yersinia pseudotuberculosis is grown overnight in a suitable broth (e.g., 2xYT) at 26°C. To induce T3SS expression, the overnight culture is diluted in a low-calcium medium and incubated first at 26°C and then shifted to 37°C.[12]

  • Compound Treatment: The test compound (e.g., this compound) is added to the bacterial culture at various concentrations during the induction phase. A solvent control (e.g., DMSO) is run in parallel.

  • Protein Secretion Analysis:

    • After incubation, the bacterial culture is centrifuged to separate the supernatant (containing secreted proteins) from the bacterial pellet (containing intracellular proteins).

    • Proteins in the supernatant are precipitated (e.g., using trichloroacetic acid) and then resuspended in a sample buffer.

    • Both supernatant and pellet samples are separated by SDS-PAGE.

    • Specific T3SS effector proteins (e.g., YopD, YopE) are detected by Western blotting using specific antibodies.

  • Quantification: The intensity of the protein bands is quantified using densitometry to determine the dose-dependent inhibition of secretion.

Biofilm Inhibition Assay (Crystal Violet Method)

This is a general and widely used protocol for quantifying biofilm formation.[13][14][15]

  • Objective: To quantify the effect of a compound on bacterial biofilm formation.

  • Materials: 96-well flat-bottom microtiter plates, bacterial culture, appropriate growth medium, test compound, 0.1% crystal violet solution, and a solubilizing agent (e.g., 30% acetic acid or ethanol).

  • Procedure:

    • An overnight bacterial culture is diluted in fresh medium to a standardized optical density.

    • 100 µL of the diluted culture is added to the wells of a 96-well plate.

    • The test compound is added to the wells at various concentrations. Control wells with no compound and solvent controls are included.

    • The plate is incubated under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

    • After incubation, the planktonic cells are gently removed by washing the wells with a buffer (e.g., PBS) or water.

    • The remaining attached biofilm is stained with 125 µL of 0.1% crystal violet for 10-15 minutes at room temperature.

    • Excess stain is removed by washing, and the plate is allowed to dry.

    • The bound crystal violet is solubilized by adding 200 µL of 30% acetic acid or ethanol to each well.

    • The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed.

Quorum Sensing (QS) Inhibition Assay (Violacein Inhibition Assay)

This protocol uses the biosensor strain Chromobacterium violaceum, which produces the purple pigment violacein in response to QS signals.[16][17][18]

  • Objective: To screen for compounds that inhibit quorum sensing.

  • Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or a mutant strain that does not produce its own QS signal but responds to external signals).

  • Procedure:

    • A lawn of the C. violaceum biosensor strain is prepared on an agar plate.

    • A well is made in the center of the agar, or a filter paper disc is placed on the surface.

    • The test compound at a known concentration is added to the well or impregnated into the disc.

    • The plate is incubated at a suitable temperature (e.g., 30°C) for 24-48 hours.

    • Qualitative Assessment: Inhibition of QS is observed as a colorless, opaque zone around the well or disc where the production of violacein is inhibited. A clear zone of no bacterial growth would indicate bactericidal or bacteriostatic activity.

    • Quantitative Assessment: To quantify the inhibition, a liquid culture-based assay can be performed. C. violaceum is grown in a liquid medium in the presence of an external QS signal and different concentrations of the test compound. The violacein is then extracted from the bacterial cells (e.g., using DMSO or ethanol) and quantified by measuring the absorbance at a specific wavelength (around 585 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for comparing anti-virulence agents.

T3SS_Inhibition cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell Effector_Genes Effector Protein Genes T3SS_Apparatus T3SS Apparatus Effector_Genes->T3SS_Apparatus Expression & Assembly Effector_Proteins Effector Proteins T3SS_Apparatus->Effector_Proteins Secretion Host_Cytoplasm Host Cytoplasm Effector_Proteins->Host_Cytoplasm Injection Virulence_Response Virulence Response (e.g., Cytoskeletal Disruption, Apoptosis) Host_Cytoplasm->Virulence_Response This compound This compound This compound->T3SS_Apparatus Inhibits

Caption: Inhibition of the Type III Secretion System (T3SS) by this compound.

Anti_Virulence_Workflow cluster_screening Initial Screening cluster_assays Anti-Virulence Assays cluster_analysis Data Analysis & Comparison Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa, S. aureus) Add_Compounds Add Test Compounds (this compound vs. Standard Antibiotic) Bacterial_Culture->Add_Compounds Incubate Incubate under Virulence-Inducing Conditions Add_Compounds->Incubate MIC_Test Determine Minimum Inhibitory Concentration (MIC) Add_Compounds->MIC_Test T3SS_Assay T3SS Inhibition Assay (e.g., Western Blot) Incubate->T3SS_Assay Biofilm_Assay Biofilm Inhibition Assay (Crystal Violet) Incubate->Biofilm_Assay QS_Assay Quorum Sensing Inhibition Assay (e.g., Violacein Assay) Incubate->QS_Assay Toxin_Assay Toxin Production Assay (e.g., ELISA) Incubate->Toxin_Assay Quantify Quantify Inhibition (e.g., IC₅₀, % Inhibition) T3SS_Assay->Quantify Biofilm_Assay->Quantify QS_Assay->Quantify Toxin_Assay->Quantify Compare Compare Efficacy of This compound vs. Antibiotic Quantify->Compare Evaluate Evaluate Anti-Virulence vs. Bactericidal/Bacteriostatic Effect Compare->Evaluate MIC_Test->Evaluate

Caption: Experimental workflow for comparing anti-virulence agents.

Conclusion

This compound presents a targeted approach to inhibiting bacterial virulence, primarily through the disruption of the T3SS in Gram-negative pathogens. This mechanism is distinct from the bactericidal or bacteriostatic actions of conventional antibiotics. The data suggests that this compound's utility may lie in its ability to disarm specific pathogens without exerting strong selective pressure for resistance.

Standard antibiotics, such as azithromycin and clindamycin, have demonstrated a broader spectrum of anti-virulence activities at sub-inhibitory concentrations. This "off-target" effect of established drugs opens avenues for their repositioning as anti-virulence agents, potentially in combination with other therapies.

For researchers and drug development professionals, the choice between pursuing a novel, targeted anti-virulence agent like this compound and repurposing existing antibiotics will depend on the specific pathogenic threat, the desired therapeutic outcome, and the potential for combination therapies. Further direct comparative studies are warranted to fully elucidate the relative merits of these approaches in a clinical context.

References

Safety Operating Guide

Navigating the Disposal of Hopeaphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Hopeaphenol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on the available safety data and general best practices for phenolic compounds provides a clear pathway for safe waste management.

Core Safety and Handling

According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a precautionary measure, it is prudent to handle it as a potentially hazardous chemical. The MSDS advises avoiding dust formation and preventing the product from entering drains.[1] In case of an accidental spill, the recommended procedure is to sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

General safe handling practices for phenolic compounds, which can be applied to this compound, include working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[2][3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC56H42O12[1]
Molecular Weight906.9 g/mol [1]
Purity>97%[1]
Recommended Storage-20°C for long term, 2-8°C for short term[1]
Incompatible MaterialsStrong oxidising/reducing agents, strong acids/alkalis[1]

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes are not detailed in the reviewed literature. The standard and recommended procedure for the disposal of this compound, in line with general laboratory chemical waste management, is to collect it as chemical hazardous waste.[2][4]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing or reducing agents, and strong acids or alkalis.[1][4]

  • Containment: Collect waste this compound, including any contaminated materials like pipette tips, tubes, and gloves, in a dedicated, properly labeled, and sealable container.[3][4] The container should be sturdy and chemically resistant.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, "this compound".[3][4] Ensure the label is accurate and legible.

  • Storage: Store the sealed waste container in a designated and safe location within the laboratory, away from general work areas.[4] Ensure the storage area has secondary containment to prevent spills.[4]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4] Do not dispose of this compound down the drain or in regular trash.[1][3][4]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste, which is applicable to this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Generate Chemical Waste (e.g., this compound) B Is waste compatible with other chemical waste? A->B C Segregate into a dedicated, compatible container B->C No D Combine with compatible waste stream B->D Yes E Properly label container with contents and hazards C->E D->E F Keep container sealed when not in use E->F G Store in a designated, secondary containment area F->G H Is container full? G->H I Continue to add waste H->I No J Contact EHS for waste pickup and disposal H->J Yes I->F

Chemical Waste Disposal Workflow

Biological Signaling Pathways of this compound

While not directly related to its disposal, understanding the biological activity of this compound can underscore the importance of preventing its release into the environment. This compound has been identified as an inhibitor of the type III secretion system (T3SS) in Gram-negative bacteria and can also inhibit HIV transcription by targeting the Protein Kinase C (PKC) and NF-κB signaling pathways.[5][6][7]

The diagram below illustrates the inhibitory effect of this compound on a simplified representation of the PKC/NF-κB signaling pathway leading to HIV transcription.

G cluster_pathway PKC/NF-κB Signaling Pathway PKC PKC IkB_NFkB IκB-NF-κB Complex PKC->IkB_NFkB phosphorylates NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to HIV_DNA HIV Proviral DNA HIV_RNA HIV RNA Transcription HIV_DNA->HIV_RNA activates This compound This compound This compound->PKC inhibits This compound->NFkB inhibits

This compound's Inhibition of HIV Transcription

References

Personal protective equipment for handling Hopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hopeaphenol. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this compound.

While the available Material Safety Data Sheet (MSDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is structurally a polyphenol.[1] Phenolic compounds can pose significant health risks, including severe skin burns, eye damage, and systemic toxicity upon absorption.[2][3][4][5] Therefore, a cautious approach to handling, incorporating protocols for hazardous phenols, is strongly advised.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound, based on the supplier's MSDS and general best practices for phenolic compounds.[1]

Protection Type Equipment Specification and Use
Respiratory Full-face particle respirator or a full-face supplied-air respirator.Use a type N99 (US) or type P2 (EN 143) respirator cartridge as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator is necessary. Equipment must be approved under government standards like NIOSH (US) or CEN (EU).[1]
Hand Chemical-resistant gloves.Handle with gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices.[1] For compounds like phenol, butyl rubber or neoprene gloves are often recommended.[2][3][4]
Eye Safety glasses or chemical splash goggles.Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Laboratory coat, long sleeves, long pants, and closed-toe shoes.Body protection should be chosen based on the concentration and amount of the substance being handled and the specific workplace conditions.[1] An impervious apron may be necessary if there is a splash potential.[4]

Operational Plan: Handling and Storage

Precautions for Safe Handling:

  • Wash hands thoroughly after handling.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent ingestion and inhalation.[1]

  • Avoid the formation of dust.[1]

  • Keep the substance away from ignition sources.[1][2]

  • Work in a well-ventilated area, preferably in a chemical fume hood when handling stock solutions or creating dust.[3][4]

  • Never work alone when handling the compound.[3]

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[1]

  • Store below eye level to minimize the risk of spills causing facial injury.[2][4]

Emergency Procedures and First Aid

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be called, and the victim should be taken to a hospital.[1] For phenol exposure, immediate and repeated wiping with polyethylene glycol (PEG 300 or 400) is recommended before washing with water.[3][5]
Eye Contact Check for and remove any contact lenses. Flush eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with plenty of water. Seek immediate medical attention.[1][2]

Spill and Disposal Plan

Accidental Release Measures:

  • Wear appropriate respiratory protection.

  • Avoid breathing vapors, mist, or gas.

  • Prevent the product from entering drains.

  • For cleanup, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

Disposal Considerations:

  • Dispose of the substance and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]

  • Do not dispose of hazardous waste by evaporation or in the regular trash or sewer system.[6]

  • Empty containers should be thoroughly rinsed, with the first rinse collected as hazardous waste, before being discarded.[6][7]

This compound Handling Workflow

The following diagram illustrates the key procedural steps for safely handling this compound in a laboratory setting.

Hopeaphenol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials & this compound prep_workspace->prep_materials handling_weigh Weigh/Measure this compound prep_materials->handling_weigh handling_experiment Perform Experimental Procedure handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate emergency_spill Spill Occurs handling_experiment->emergency_spill emergency_exposure Personnel Exposure handling_experiment->emergency_exposure cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_store Store this compound at Recommended Temperature cleanup_dispose->cleanup_store cleanup_ppe Doff and Dispose/Clean PPE cleanup_store->cleanup_ppe emergency_spill_cleanup Follow Spill Cleanup Protocol emergency_spill->emergency_spill_cleanup emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.